Product packaging for N-Methyl-2,4,6-trinitroaniline(Cat. No.:CAS No. 1022-07-7)

N-Methyl-2,4,6-trinitroaniline

Cat. No.: B093473
CAS No.: 1022-07-7
M. Wt: 242.15 g/mol
InChI Key: CFYAUGJHWXGWHI-UHFFFAOYSA-N
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Description

N-Methyl-2,4,6-trinitroaniline is a useful research compound. Its molecular formula is C7H6N4O6 and its molecular weight is 242.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O6 B093473 N-Methyl-2,4,6-trinitroaniline CAS No. 1022-07-7

Properties

IUPAC Name

N-methyl-2,4,6-trinitroaniline
Source PubChem
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InChI

InChI=1S/C7H6N4O6/c1-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYAUGJHWXGWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00144731
Record name N-Methyl-2,4,6-trinitroaniline
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Molecular Weight

242.15 g/mol
Source PubChem
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CAS No.

1022-07-7
Record name N-Methyl-2,4,6-trinitroaniline
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Record name N-methyl-2,4,6-trinitroaniline
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Foundational & Exploratory

N-Methyl-2,4,6-trinitroaniline (Tetryl): A Technical Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a powerful secondary explosive that has seen extensive use in military applications. This technical guide provides a comprehensive overview of its core chemical properties, including detailed experimental methodologies and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

Tetryl is a yellow crystalline solid at room temperature.[1] It is odorless, though some manufactured forms may have a slight odor due to impurities.[1] The compound is practically insoluble in water but shows solubility in organic solvents such as acetone, benzene, alcohol, and ether.[1][2]

PropertyValueReferences
Molecular Formula C₇H₅N₅O₈[2]
Molecular Weight 287.14 g/mol [3]
Appearance Yellow crystalline solid[1][2]
Melting Point 129.5 °C (265.1 °F; 402.6 K)[2]
Boiling Point 187 °C (369 °F; 460 K) (decomposes)[2]
Density 1.73 g/cm³[2]
Detonation Velocity 7,570 m/s[4]
Solubility in Water Virtually insoluble[2]
Solubility in Acetone Soluble[2]
Solubility in Benzene Soluble[2]

Experimental Protocols

Synthesis of this compound (Tetryl)

Two primary methods have been historically employed for the synthesis of Tetryl.

Method 1: Nitration of Dimethylaniline

This classic method involves the slow addition of dimethylaniline to a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1][5]

  • Reaction Scheme:

    synthesis_method_1 Dimethylaniline Dimethylaniline Tetryl This compound (Tetryl) Dimethylaniline->Tetryl Nitration MixedAcid Concentrated HNO₃ + H₂SO₄ MixedAcid->Tetryl

  • Detailed Methodology:

    • Dimethylaniline is dissolved in an excess of concentrated sulfuric acid at a temperature maintained between 20-30 °C to form dimethylaniline sulfate. [2] 2. This solution is then nitrated using a mixture of nitric acid and sulfuric acid. [2] 3. The reaction mixture is carefully controlled to prevent runaway reactions.

    • The crude Tetryl precipitates out of the solution and is collected by filtration. [2] 5. The crude product is washed with water to remove excess acid. [2] 6. For purification, the crude Tetryl is dissolved in acetone, and the solvent is then evaporated to yield the purified product, which is collected by filtration. [2] Method 2: From Dinitrochlorobenzene and Methylamine

A more economical route involves the reaction of 2,4-dinitrochlorobenzene with methylamine, followed by nitration. [1]

  • Reaction Scheme:

    synthesis_method_2 DNCB 2,4-Dinitrochlorobenzene Intermediate N-Methyl-2,4-dinitroaniline DNCB->Intermediate Methylamine Methylamine Methylamine->Intermediate Condensation Tetryl This compound (Tetryl) Intermediate->Tetryl NitratingAgent Nitrating Agent NitratingAgent->Tetryl Nitration

    Synthesis of Tetryl from Dinitrochlorobenzene.
  • Detailed Methodology:

    • 2,4-Dinitrochlorobenzene is reacted with methylamine to produce N-methyl-2,4-dinitroaniline. [2] 2. The resulting intermediate is then subjected to nitration to yield Tetryl. [2]This method is noted for producing fewer byproducts. [1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of Tetryl, particularly in environmental samples, is often performed using High-Performance Liquid Chromatography (HPLC) with UV detection, as outlined in EPA Method 8330B. [6][7]

  • Experimental Workflow:

    hplc_workflow Sample Sample (Water or Soil) Extraction Solid-Phase or Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition and Analysis HPLC->Data

    Workflow for the HPLC Analysis of Tetryl.
  • Detailed Methodology:

    • Sample Preparation:

      • Water Samples: For low concentrations, solid-phase extraction (SPE) is the preferred method. [6]For higher concentrations, direct injection after filtration may be possible. [7]Aqueous samples expected to contain Tetryl should be diluted with acetonitrile and acidified to a pH < 3 prior to filtration. [6] * Soil and Sediment Samples: Extraction is typically performed using acetonitrile in an ultrasonic bath. [7] 2. Chromatographic Conditions:

      • Column: A C18 column is commonly used. [8] * Mobile Phase: A mixture of methanol and water is a typical mobile phase. [9] * Detector: A UV detector set at an appropriate wavelength is used for detection. [7] 3. Analysis: It is important to note that Tetryl can decompose in methanol/water solutions and with heat. [6]Therefore, samples should not be exposed to high temperatures. [6]Degradation products of Tetryl may interfere with the analysis of other explosives like 2,4,6-TNT, necessitating the use of peak heights rather than peak areas for quantification when Tetryl is present in significant concentrations. [6]

Chemical Stability and Decomposition

Tetryl is a sensitive secondary high explosive, meaning it is more easily detonated than primary explosives like TNT but less sensitive than primary explosives. [2]It is sensitive to friction, shock, and spark. [2]When heated, it first melts and then decomposes and explodes. [2] Studies on the thermal decomposition of Tetryl have shown that the initial step involves the rupture of the N-NO₂ bond. The primary decomposition products in the initial stage are nitrogen dioxide (NO₂) and picric acid. The activation energy for this initial decomposition process has been determined to be 177 kJ/mol.

Environmental Fate

Tetryl is considered one of the more toxic ordnance compounds, but it is also highly degradable. [2]This suggests that it is likely to be short-lived in the environment in areas not subject to chronic contamination. [2]Tetryl decomposes rapidly in methanol/water solutions and when exposed to heat.

References

molecular structure of N-Methyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of N-Methyl-2,4,6-trinitroaniline

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a chemical intermediate and a less common relative of the explosive Tetryl. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

This compound, also known as N-Methylpicramide, is an aromatic compound characterized by a benzene ring substituted with three nitro groups and a methylamino group.[1][2] Its chemical structure is fundamental to its properties. The IUPAC name for this compound is this compound.[3]

The molecular formula is C₇H₆N₄O₆.[1][2][4][5] The presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences the electron density of the benzene ring and the properties of the amino group.

Caption: 2D Molecular Structure of this compound.

It is important to distinguish this compound from the well-known explosive Tetryl (N-methyl-N,2,4,6-tetranitroaniline), which has an additional nitro group attached to the nitrogen of the methylamino group.[6]

Physicochemical and Explosive Properties

This compound is a yellow crystalline solid.[5] It is practically insoluble in water but soluble in organic solvents like acetone and benzene.[6][7] While it is a high-energy material, its explosive properties are less pronounced than those of Tetryl.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₆N₄O₆[1][2][4][5]
Molecular Weight242.15 g/mol [1][3][8]
CAS Number1022-07-7[1][2][4]
Melting Point114.8 °C (in Ethanol)[5][9]
Boiling Point390.1 °C at 760 mmHg[5][9]
Density1.676 g/cm³[5][9]
Flash Point189.7 °C[5][9]
Vapor Pressure2.73E-06 mmHg at 25°C[5][9]
Water SolubilitySlightly soluble[10]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amination of a suitable precursor, such as 2,4,6-trinitrochlorobenzene, with methylamine. A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-trinitrochlorobenzene

  • Methylamine (aqueous solution, e.g., 33%)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 2,4,6-trinitrochlorobenzene in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a slight excess of aqueous methylamine solution to the stirred ethanolic solution at room temperature. An exothermic reaction is expected.

  • After the initial reaction subsides, heat the mixture to reflux for a specified period to ensure the completion of the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted methylamine and other water-soluble impurities.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

  • Dry the purified crystals in a desiccator.

synthesis_workflow reagents 2,4,6-trinitrochlorobenzene Methylamine Ethanol reaction Reaction Mixture (Stirring and Reflux) reagents->reaction Mixing precipitation Cooling and Precipitation reaction->precipitation Completion filtration Vacuum Filtration and Washing precipitation->filtration Isolation recrystallization Recrystallization from Ethanol filtration->recrystallization Purification product This compound (Purified Crystals) recrystallization->product Final Product

Caption: General Synthesis Workflow for this compound.

Spectroscopic and Crystallographic Data

The has been characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
TechniqueKey Observations/DataReference
Mass Spectrometry (GC-MS)Molecular Ion Peak (m/z): 242. Top Peak (m/z): 194.[3]
Infrared (IR) SpectroscopyVapor phase IR spectra are available and have been computationally modeled.[11]
Nuclear Magnetic Resonance (NMR)¹³C and ¹⁵N NMR spectra are available. The chemical shifts are influenced by the electron-withdrawing nitro groups.[3]

Health and Safety Considerations

Similar to other nitroaromatic compounds, this compound should be handled with care. The related compound, Tetryl, is known to be toxic and a strong skin irritant, causing dermatitis.[6][10] It can also affect mucous membranes and the upper respiratory tract.[6] Although less studied, it is prudent to assume that this compound may have similar health effects. Standard laboratory safety protocols, including the use of personal protective equipment, are essential when handling this compound. Due to its energetic nature, it should be protected from shock, friction, and heat.[13]

References

N-Methyl-2,4,6-trinitroaniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Methyl-2,4,6-trinitroaniline

This guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development and related chemical fields.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound [1]. It is crucial to distinguish this compound from the explosive Tetryl, which is N-methyl-N,2,4,6-tetranitroaniline. This compound is also known by a variety of synonyms, which are listed below for comprehensive identification.

A number of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • N-Methylpicramide[1][2][3][4][5]

  • Benzenamine, N-methyl-2,4,6-trinitro-[1][2][3][4][5][6]

  • Aniline, N-methyl-2,4,6-trinitro-[1][2][3][4][5]

  • 2,4,6-Trinitro-N-methyl-aniline[1]

  • 1-(Methylamino)-2,4,6-trinitrobenzene[7]

  • N-Methyl-2,4,6-trinitrobenzenamine[1][7]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Synonyms cluster_synonyms Synonyms iupac This compound (IUPAC Name) syn1 N-Methylpicramide iupac->syn1 is known as syn2 Benzenamine, N-methyl-2,4,6-trinitro- iupac->syn2 is known as syn3 Aniline, N-methyl-2,4,6-trinitro- iupac->syn3 is known as syn4 2,4,6-Trinitro-N-methyl-aniline iupac->syn4 is known as

Caption: Logical relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This allows for a clear comparison of its fundamental properties.

PropertyValueSource(s)
Identifiers
CAS Number1022-07-7[1][2][3][4][6][7]
EC Number213-821-6[1][6][7]
PubChem CID66101[1]
Formula & Weight
Chemical FormulaC₇H₆N₄O₆[1][2][3][4][7][8]
Molar Mass242.15 g/mol [1]
Molecular Weight242.1457 g/mol [2][3][4]
Physical Properties
Density1.676 g/cm³[7]
Melting Point114.8 °C (in Ethanol)[7]
Boiling Point390.1 °C at 760 mmHg[7]
Flash Point189.7 °C[7]
Refractive Index1.694[7]
Vapor Pressure2.73E-06 mmHg at 25°C[7]
Computed Properties
Topological Polar Surface Area150 Ų[8]
Complexity307[8]
Hydrogen Bond Acceptor Count7[8]

Experimental Protocols

While detailed synthesis protocols for this compound were not extensively covered in the provided context, analytical methods for its separation and analysis have been described.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[6] This method is suitable for various applications, including preparative separation for impurity isolation and pharmacokinetic studies.[6]

  • Column: Newcrom R1 or Newcrom C18.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6]

  • Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, the phosphoric acid in the mobile phase should be substituted with formic acid.[6]

  • UPLC Applications: For faster ultra-performance liquid chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[6]

The workflow for this analytical method is depicted below.

HPLC_Workflow start Sample Preparation hplc RP-HPLC System (Newcrom R1/C18 column) start->hplc detection Detection (e.g., UV, MS) hplc->detection mobile_phase Mobile Phase: Acetonitrile, Water, Acid (Phosphoric or Formic) mobile_phase->hplc analysis Data Analysis (e.g., Pharmacokinetics) detection->analysis

References

historical development of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Introduction

This compound, commonly known as Tetryl, is a synthetic nitramine high explosive with the chemical formula C₇H₅N₅O₈.[1] Historically, it was a crucial component in military ordnance, primarily utilized as a booster explosive to initiate less sensitive main charges, such as Trinitrotoluene (TNT).[1][2] It also saw service in detonators, blasting caps, and as a bursting charge in small-caliber projectiles.[1][3] Tetryl is a yellow, crystalline solid, practically insoluble in water but soluble in organic solvents like acetone and benzene.[1] Although its use has been largely superseded by more modern explosives like RDX, its development and widespread production, particularly during the World Wars, mark a significant chapter in the history of energetic materials.[1][4] This guide provides a detailed overview of the historical development of Tetryl, its synthesis, properties, and applications.

Discovery and Early Synthesis

The initial discovery and characterization of Tetryl occurred in the late 19th century.

  • 1877: The compound was first synthesized by German chemists Wilhelm Michler and Carl Meyer.[2]

  • 1877: Dutch chemist Karel Hendrik Mertens independently synthesized the compound as part of his doctoral dissertation by slowly mixing dimethylaniline with concentrated nitric acid in the presence of sulfuric acid.[1]

  • 1886: The chemical structure of Tetryl was formally established by Mertens.[2]

  • 1889: Another Dutch chemist, Pieter van Romburgh, further proved the structure by synthesizing it from picryl chloride and potassium methylnitramine.[2]

Tetryl was the first of the nitramine class of high explosives, which includes many of the most powerful explosive compounds currently in use, such as RDX and HMX.[2]

Evolution of Manufacturing Processes

The history of Tetryl's production is characterized by a continuous search for more efficient, economical, and safer manufacturing methods to meet wartime demands.[2]

Early Production (World War I Era)

The initial large-scale production methods were complex and generated significant by-products, making purification difficult and costly.[2] The process typically started with methyl alcohol, which at the time was produced exclusively from the distillation of wood, limiting the supply.[2]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_final Final Product A Methyl Alcohol (from Wood Distillation) B Formaldehyde A->B Catalytic Oxidation (Hot Copper Mesh) C Methylamine B->C Reaction D Dimethylaniline C->D Multi-step Process E Tetryl D->E Nitration (Generated many by-products)

Improved Production Methods (Post-WWI)

After World War I, and particularly by the 1930s, more economical and cleaner synthesis routes were commercialized.[1] These methods provided higher yields and easier purification.

Method A: Nitration of Dimethylaniline This process, based on the original Mertens synthesis, involved the direct nitration of dimethylaniline.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_final Final Product A Dimethylaniline C Dimethylaniline Sulfate A->C Dissolution (20-30°C) B Concentrated Sulfuric Acid B->C Dissolution (20-30°C) D Crude Tetryl C->D Nitration with Mixed Acid (HNO₃/H₂SO₄) E Purification (Acetone Dissolution/ Evaporation) D->E Filtration & Washing F Purified Tetryl E->F Final Filtration

Method B: Dinitrochlorobenzene Route This became a preferred economical route as it produced the final product with fewer byproducts.[1][2]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_final Final Product A Dinitrochlorobenzene C Dinitrophenyl- methylaniline A->C Reaction B Methylamine B->C Reaction D Tetryl C->D Nitration (Clean reaction, no byproducts)

Physicochemical and Explosive Properties

Tetryl is a sensitive and powerful secondary high explosive. Its properties made it an effective booster for initiating more stable explosives.

PropertyValueReferences
Chemical Formula C₇H₅N₅O₈[1]
Molar Mass 287.14 g/mol [1][5]
Appearance Yellow crystalline solid[1][5][6]
Odor Odorless[1][5][6][7]
Density 1.73 g/cm³[1]
Melting Point 129.5 °C (265.1 °F)[1]
Boiling Point Explodes at 187 °C (369 °F)[1][6]
Detonation Velocity 7,200 - 7,300 m/s[1]
Water Solubility 75 mg/L (at 20 °C)[6]
Other Solubilities Soluble in acetone, benzene, alcohol, ether, glacial acetic acid[1][6]
Stability Highly stable during storage at ordinary temperatures.[6][8][6][8]
Sensitivity More sensitive than TNT; sensitive to friction, shock, or spark.[1][2][1][2]

Historical Application and Usage

The primary use of Tetryl was in military applications from approximately 1916 to 1979.[4][9] Its production in the United States was negligible before World War I but increased dramatically to meet wartime needs.[2]

  • Booster Charges: Tetryl's main role was as a booster in the explosive train, where its high sensitivity and detonation velocity could reliably initiate less sensitive but more powerful main charges like TNT.[1][2]

  • Detonators and Blasting Caps: It was a key component in detonators, often mixed with mercury fulminate and potassium chlorate to ensure detonation.[1]

  • Tetrytol: Tetryl was frequently mixed with TNT to create Tetrytol, typically in a 70/30 or 75/25 ratio of Tetryl to TNT.[2][10] Tetrytol is less sensitive to shock than pure Tetryl and could be cast into shaped charges.[2][10] It was used in burster tubes for chemical weapons.[10]

  • Decline in Use: Tetryl has been largely replaced in modern explosive formulations by RDX (Research Department eXplosive).[1][4] It is no longer manufactured or used in the United States, with production ceasing in 1973.[1][6][11] Stocks of Tetryl are now found in storage at military installations awaiting destruction.[6][7][12]

Experimental Protocols

The following are detailed methodologies for the two primary industrial synthesis routes for Tetryl.

Protocol 1: Synthesis from Dimethylaniline

This method is based on the batch process described by Kirk-Othmer (1980).[9]

  • Sulfonation: Dissolve dimethylaniline in an excess of concentrated sulfuric acid. Maintain the temperature of the solution between 20-30 °C to yield dimethylaniline sulfate.[4][9]

  • Nitration: Add a nitrating mixture of concentrated nitric acid and sulfuric acid to the dimethylaniline sulfate solution. This two-stage nitration first produces 2,4-dinitrodimethylaniline and subsequently crude Tetryl.[4][9]

  • Isolation: Filter the resulting crude Tetryl product from the acid mixture.[4][9]

  • Washing: Wash the crude product thoroughly with water to remove residual acids.[4][9]

  • Purification: Dissolve the washed crude Tetryl in acetone. Evaporate the acetone, causing the purified Tetryl to crystallize.[4][9]

  • Final Product: Filter the recrystallized product to obtain purified Tetryl.[4][9]

Protocol 2: Synthesis from Dinitrochlorobenzene

This more economical process was developed to avoid the by-products associated with the dimethylaniline route.[1][4]

  • Amine Formation: React 2,4-dinitrochlorobenzene (or 2,6-dinitrochlorobenzene) with methylamine in a suitable solvent.[4][9] This substitution reaction forms dinitrophenyl methylamine.[4][9]

  • Nitration: Nitrate the resulting dinitrophenyl methylamine using a suitable nitrating agent (e.g., mixed nitric and sulfuric acid).[1][4][9]

  • Isolation and Purification: The final Tetryl product is isolated from the reaction mixture. This route is noted for being a cleaner reaction, simplifying the purification process.[1][2]

References

An In-depth Technical Guide to the Thermal Decomposition Products of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a sensitive secondary high explosive. Understanding its thermal decomposition behavior is critical for ensuring its safe handling, storage, and for the development of new energetic materials. This technical guide provides a comprehensive overview of the thermal decomposition products of Tetryl, detailing the experimental methodologies used for their identification and quantification. It presents a summary of the decomposition products in a structured format and visualizes the primary decomposition pathway.

Introduction

Tetryl (C₇H₅N₅O₈) is a yellow crystalline solid that has been widely used as a booster in explosive trains. When heated, Tetryl melts and subsequently undergoes a complex and autocatalytic decomposition process, which can lead to explosion.[1] The study of its thermal decomposition is crucial for predicting its stability and reactivity under various conditions. The primary initiation step in the thermal decomposition of Tetryl is the homolytic cleavage of the N-NO₂ bond, which is the weakest bond in the molecule.[1] This initial step is followed by a series of complex reactions that produce a variety of solid and gaseous products.

Thermal Decomposition Products

The thermal decomposition of Tetryl is a multifaceted process that yields a range of products. The exact composition of these products can vary depending on factors such as temperature, heating rate, and the surrounding atmosphere. Pyrolysis gas chromatography studies have indicated the formation of as many as 16 different products, highlighting the complexity of the decomposition process. The major identified products are summarized in the table below.

Product CategoryProduct NameChemical FormulaMethod of Identification
Solid Residue Picric AcidC₆H₃N₃O₇HPLC, Mass Spectrometry
2,4,6-TrinitroanisoleC₇H₅N₃O₇Mass Spectrometry
This compoundC₇H₆N₄O₆HPLC, Mass Spectrometry
Gaseous Products Nitrogen DioxideNO₂High-Temperature IR Spectroscopy, Mass Spectrometry
Carbon MonoxideCOMass Spectrometry
Carbon DioxideCO₂Mass Spectrometry
Other Nitrogen OxidesNOxMass Spectrometry

Note: Quantitative yield data for the thermal decomposition products of Tetryl is not consistently available in the reviewed literature, reflecting the complexity of the decomposition process and variations in experimental conditions.

Experimental Protocols

The analysis of the thermal decomposition of energetic materials like Tetryl requires specialized techniques that can handle rapid, exothermic reactions and identify a wide range of products in real-time. The following section details a representative experimental protocol for the analysis of Tetryl's thermal decomposition using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This method allows for the simultaneous measurement of mass loss (TGA) and the identification of evolved gaseous products (MS) as a function of temperature.

Objective: To determine the thermal stability of Tetryl and identify its gaseous decomposition products.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Quadrupole Mass Spectrometer (MS)

  • Heated transfer line connecting the TGA furnace to the MS inlet.

Experimental Parameters:

  • Sample Preparation: A small amount of Tetryl (typically 1-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).

  • TGA Parameters:

    • Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300-400 °C).

    • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation and carry the evolved gases to the mass spectrometer.

  • Heated Transfer Line: The transfer line is maintained at a high temperature (e.g., 200-250 °C) to prevent condensation of the decomposition products.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range that covers the expected decomposition products (e.g., m/z 10-300).

    • Data Acquisition: The mass spectra are continuously recorded as a function of temperature and time.

Data Analysis: The TGA data provides a thermogram showing the percentage of mass loss versus temperature, from which the onset temperature of decomposition and the different stages of decomposition can be determined. The MS data is analyzed to identify the evolved gases at different temperatures by comparing the obtained mass spectra with standard libraries. The intensity of the ion currents for specific m/z values can be plotted against temperature to create evolved gas profiles, indicating the temperature at which each product is formed.

Decomposition Pathway

The initial and most critical step in the thermal decomposition of Tetryl is the cleavage of the N-NO₂ bond. This is followed by a cascade of reactions. The following diagram illustrates a simplified initial decomposition pathway.

Thermal_Decomposition_of_Tetryl Tetryl This compound (Tetryl) Intermediate Trinitrophenylmethyl Radical + Nitrogen Dioxide (NO₂) Tetryl->Intermediate N-NO₂ Bond Cleavage (Primary Step) Picric_Acid Picric Acid Intermediate->Picric_Acid Rearrangement & Further Reactions Trinitroanisole 2,4,6-Trinitroanisole Intermediate->Trinitroanisole Rearrangement Gaseous_Products Further Gaseous Products (CO, CO₂, NOx) Picric_Acid->Gaseous_Products Secondary Decomposition Trinitroanisole->Gaseous_Products Secondary Decomposition

Caption: Simplified initial thermal decomposition pathway of Tetryl.

Conclusion

The thermal decomposition of this compound is a complex, autocatalytic process initiated by the cleavage of the N-NO₂ bond. This leads to the formation of a variety of solid and gaseous products, including picric acid, 2,4,6-trinitroanisole, and nitrogen oxides. The use of advanced analytical techniques such as TGA-MS is essential for elucidating the decomposition mechanism and identifying the evolved products. A thorough understanding of this process is paramount for the safe handling and application of Tetryl and for the development of next-generation energetic materials with enhanced stability and performance. Further research is needed to obtain comprehensive quantitative data on the product yields under various conditions to develop more accurate kinetic models of Tetryl's decomposition.

References

Solubility of N-Methyl-2,4,6-trinitroaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl, is a sensitive secondary high explosive used historically in booster charges and detonators.[1] Its chemical formula is C7H5N5O8.[2] Tetryl presents as a yellow crystalline solid and is practically insoluble in water but shows significant solubility in various organic solvents.[1][2][3] Understanding its solubility characteristics is crucial for applications in synthesis, purification, formulation, and environmental remediation studies. This guide provides a comprehensive overview of the solubility of tetryl in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound (Tetryl) in several organic solvents has been quantitatively determined. The data is summarized in the table below for easy comparison.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Acetone1850.8
Benzene184.4
Carbon Disulfide0.40.0121
Carbon Disulfide46.10.125
Carbon Tetrachloride0.50.012
Carbon Tetrachloride73.30.41
Chloroform0.40.43
Chloroform58.83.54

Data sourced from Sciencemadness Wiki.[2]

Qualitative assessments indicate that tetryl is also soluble in alcohol, ether, and glacial acetic acid.[3][4][5]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. Two common and effective methods for determining the solubility of a compound like tetryl are the gravimetric method and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.[6][7]

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container, such as a conical flask.[6]

    • The container is placed in a thermostatic bath set to the desired temperature to ensure constant temperature control.[6]

    • The mixture is agitated (e.g., using a magnetic stirrer or mechanical shaker) for a prolonged period to ensure that equilibrium is reached and the solution is saturated. The time required to reach equilibrium should be determined experimentally by measuring the concentration at different time intervals until it becomes constant.[6]

  • Separation of Saturated Solution:

    • Once equilibrium is achieved, the agitation is stopped, and the excess, undissolved solid is allowed to settle.

    • A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette. To avoid transferring any solid particles, the pipette tip can be fitted with a small filter.[7]

  • Mass Determination:

    • A pre-weighed, dry evaporating dish is used to collect the known volume of the saturated solution.[6] The dish and its contents are then weighed to determine the mass of the solution.

    • The solvent is carefully evaporated from the dish. This should be done under controlled conditions (e.g., in a fume hood on a heating mantle or in a vacuum oven at a temperature below the decomposition point of tetryl) to avoid spattering and loss of solute.

    • After all the solvent has been evaporated, the dish containing the dry solute is cooled to room temperature in a desiccator and then weighed. This process of drying, cooling, and weighing is repeated until a constant mass is obtained.[7]

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the dish minus the initial mass of the empty dish.

    • The mass of the solvent is the mass of the solution (dish + solution) minus the mass of the dish with the dry solute.

    • Solubility is then expressed as grams of solute per 100 mL or 100 g of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and selective analytical technique that can be used to determine the concentration of a solute in a solution. This concentration, for a saturated solution, corresponds to the solubility.[8] This method is particularly useful for compounds that are difficult to handle with gravimetric methods or when only small sample volumes are available.

Methodology:

  • Preparation of Saturated Solution:

    • A saturated solution of tetryl in the chosen organic solvent is prepared in the same manner as for the gravimetric method (steps 1.1 and 1.2).

  • Sample Preparation:

    • A precise volume of the clear supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

    • The filtered saturated solution is then accurately diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Preparation of Calibration Standards:

    • A stock solution of tetryl with a known concentration is prepared by dissolving an accurately weighed amount of pure tetryl in a specific volume of solvent.

    • A series of calibration standards are prepared by accurately diluting the stock solution to several different concentrations. These standards will be used to create a calibration curve.[9]

  • HPLC Analysis:

    • The HPLC system is equipped with an appropriate column (e.g., a C18 column) and a detector (e.g., a UV-Vis detector set at a wavelength where tetryl has strong absorbance, such as 254 nm).[10]

    • The calibration standards are injected into the HPLC system, and the peak area (or height) for each concentration is recorded. A calibration curve is generated by plotting the peak area versus the concentration.

    • The diluted sample of the saturated solution is then injected into the HPLC system, and its peak area is measured.

  • Calculation of Solubility:

    • The concentration of tetryl in the diluted sample is determined by using the measured peak area and the equation of the linear regression from the calibration curve.

    • The concentration of the original saturated solution (i.e., the solubility) is then calculated by multiplying the concentration of the diluted sample by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in an organic solvent.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation & Sampling cluster_analysis Analysis cluster_grav Gravimetric Method cluster_chrom Chromatographic Method (e.g., HPLC) A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant (saturated solution) C->D E Filter supernatant D->E G1 Weigh known volume of filtrate E->G1 H2 Accurately dilute filtrate sample E->H2 G2 Evaporate solvent G1->G2 G3 Weigh dry solute G2->G3 G4 Calculate solubility G3->G4 H1 Prepare calibration standards H3 Analyze standards and sample via HPLC H1->H3 H2->H3 H4 Determine concentration from calibration curve H3->H4 H5 Calculate solubility H4->H5

References

Technical Guide: Spectral Analysis of N-Methyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-2,4,6-trinitroaniline (also known as N-Methylpicramide), a significant compound in the field of energetic materials and a potential intermediate in chemical synthesis. This document outlines its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Compound Overview

This compound is a secondary amine derivative of trinitrobenzene. Its molecular structure, characterized by an aromatic ring heavily substituted with electron-withdrawing nitro groups and a methylamino group, dictates its unique chemical and spectral properties.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₆N₄O₆[1]

  • Molecular Weight: 242.15 g/mol [1]

  • CAS Number: 1022-07-7[2]

Spectral Data Summary

The following sections present the core spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the strong electron-withdrawing nature of the three nitro groups, the aromatic protons are expected to be significantly deshielded, appearing at a high chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8 - 9.2Singlet2HAromatic H (H-3, H-5)
~8.2 - 8.6 (broad)Singlet1HAmine H (N-H)
~3.1 - 3.4Doublet3HMethyl H (N-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~148 - 152C-NO₂ (C-2, C-6)
~142 - 146C-NO₂ (C-4)
~135 - 139C-NH (C-1)
~120 - 125C-H (C-3, C-5)
~30 - 35N-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the nitro groups. The N-H stretch of the secondary amine is also a key diagnostic peak.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3350MediumN-H stretching
~3100 - 3150WeakAromatic C-H stretching
~1590 - 1620MediumAromatic C=C stretching
~1520 - 1560StrongAsymmetric NO₂ stretching
~1330 - 1370StrongSymmetric NO₂ stretching
~1100 - 1200MediumC-N stretching
~700 - 800StrongC-N-O bending
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a clear molecular ion peak and characteristic fragmentation patterns involving the loss of nitro groups.

Table 4: Key Mass Spectrometry Data (EI-MS)

m/zRelative IntensityAssignment
242High[M]⁺ (Molecular Ion)[1][2]
196Medium[M - NO₂]⁺
194HighFragment (structure not specified)[1]
166Medium[M - NO₂ - NO]⁺ or [M - 2NO₂ + H]⁺
120Medium[M - 2NO₂ - H₂CN]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Synthesis of this compound

A common route for the synthesis of this compound is the nucleophilic aromatic substitution of 2,4,6-trinitrochlorobenzene with methylamine.[3]

Protocol:

  • Dissolution: 2,4,6-trinitrochlorobenzene (1 equivalent) is dissolved in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Amine: An aqueous or alcoholic solution of methylamine (a slight excess, ~1.1 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is gently heated to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water or ethanol/benzene) to yield pure this compound.[4]

NMR Spectroscopy Protocol

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Jeol FX-100 for ¹³C NMR) is utilized.[1]

Sample Preparation:

  • Approximately 10-20 mg of the purified sample is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the dry, finely ground sample is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is homogenized by grinding and then transferred to a pellet-pressing die.

  • A pressure of 7-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

Acquisition:

  • A background spectrum of a blank KBr pellet is recorded.

  • The sample pellet is placed in the sample holder, and the spectrum is acquired.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer with an electron ionization (EI) source.

GC-MS Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetone or ethyl acetate.

  • Injection: 1 µL of the solution is injected into the GC.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analytical processes.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification reactant1 2,4,6-Trinitrochlorobenzene dissolve Dissolve in Ethanol reactant1->dissolve reactant2 Methylamine (aq) reaction Reflux (1-2h) reactant2->reaction dissolve->reaction cool Cool to RT reaction->cool filter Vacuum Filtration cool->filter wash Wash with H₂O filter->wash recrystallize Recrystallize from Ethanol/Benzene wash->recrystallize product Pure this compound recrystallize->product

Caption: Synthesis of this compound via Nucleophilic Substitution.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis sample Purified Sample prep_nmr Dissolve in CDCl₃/DMSO-d₆ sample->prep_nmr prep_ir Prepare KBr Pellet sample->prep_ir prep_ms Dilute in Acetone sample->prep_ms acq_nmr Acquire ¹H & ¹³C Spectra prep_nmr->acq_nmr data_nmr NMR Data (δ, J) acq_nmr->data_nmr acq_ir Acquire FTIR Spectrum prep_ir->acq_ir data_ir IR Spectrum (cm⁻¹) acq_ir->data_ir acq_ms Inject into GC-MS (EI) prep_ms->acq_ms data_ms Mass Spectrum (m/z) acq_ms->data_ms

Caption: Workflow for the comprehensive spectral characterization of the synthesized compound.

References

Theoretical and Computational Insights into N-Methyl-2,4,6-trinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,4,6-trinitroaniline, a notable energetic material, has been the subject of various theoretical and computational investigations to elucidate its structural, spectroscopic, and thermal properties. This technical guide provides a comprehensive overview of these studies, presenting key quantitative data in a structured format, detailing experimental and computational methodologies, and visualizing complex relationships through diagrams. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development, where analogous molecular structures may be of interest.

Introduction

This compound, also known as N-methylpicramide, is a nitroaromatic compound with the chemical formula C₇H₆N₄O₆.[1][2][3] Its molecular structure, characterized by a benzene ring substituted with three nitro groups and an N-methylamino group, is fundamental to its energetic nature. Understanding the interplay between its molecular geometry, electronic structure, and thermal stability is crucial for predicting its behavior and potential applications. This guide synthesizes findings from various studies to provide a detailed technical overview of this molecule.

Physicochemical and Thermochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and in theoretical modeling.

PropertyValueUnitSource
Molecular FormulaC₇H₆N₄O₆[1][2][3]
Molecular Weight242.1457 g/mol [1][2][3]
CAS Registry Number1022-07-7[1][2][3]
Standard Solid Enthalpy of Combustion (ΔcH°solid)-3562.80 ± 2.40kJ/mol[4]
Solid Phase Enthalpy of Formation (ΔfH°solid)-49.30 ± 3.60kJ/mol[4]
Standard Gibbs Free Energy of Formation (ΔfG°)287.62kJ/mol[4]
Enthalpy of Fusion (ΔfusH°)45.94kJ/mol[4]
Enthalpy of Vaporization (ΔvapH°)91.65kJ/mol[4]
log10 of Water Solubility (log10WS)-3.43[4]
Octanol/Water Partition Coefficient (logPoct/wat)1.453[4]
McGowan's Characteristic Volume (McVol)147.970ml/mol[4]

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound can be achieved through the methylation of 2,4,6-trinitroaniline (picramide). A general laboratory-scale protocol is outlined below.

Materials:

  • 2,4,6-trinitroaniline (picramide)

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., acetone, ethanol)

Procedure:

  • Dissolve 2,4,6-trinitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base to the solution and stir to form the corresponding salt of picramide.

  • Slowly add the methylating agent to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Picramide 2,4,6-Trinitroaniline Dissolution Dissolution & Salt Formation Picramide->Dissolution MethylatingAgent Methylating Agent (e.g., CH3I) Methylation Methylation under Reflux MethylatingAgent->Methylation Base Base (e.g., K2CO3) Base->Dissolution Solvent Solvent (e.g., Acetone) Solvent->Dissolution Dissolution->Methylation Monitoring TLC Monitoring Methylation->Monitoring Precipitation Precipitation in Water Monitoring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy:

  • Methodology: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Expected Peaks: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the methyl group and aromatic ring, asymmetric and symmetric stretching of the NO₂ groups, and C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Expected Signals:

    • ¹H NMR: A singlet for the N-methyl protons, a singlet for the aromatic protons, and a signal for the N-H proton.

    • ¹³C NMR: Signals corresponding to the methyl carbon and the aromatic carbons, with the carbons attached to the nitro groups being significantly downfield.

Mass Spectrometry (MS):

  • Methodology: The sample is introduced into a mass spectrometer, often via a gas chromatograph (GC-MS) or by direct infusion. Electron ionization (EI) is a common method.

  • Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) at m/z 242, along with characteristic fragmentation patterns involving the loss of nitro groups and other fragments.[5]

Spectroscopic DataObserved Peaks/Signals
IR (Vapor Phase) Characteristic absorptions for N-H, C-H, NO₂, and aromatic C=C bonds.[6]
¹³C NMR Signals for methyl and aromatic carbons.[5]
¹⁵N NMR Signals corresponding to the different nitrogen environments.[5]
GC-MS (m/z) Top Peak: 194, 2nd Highest: 242 (Molecular Ion).[5]

Thermal Decomposition

The thermal stability and decomposition kinetics of nitroaromatic compounds are critical for their application as energetic materials. Studies on related compounds suggest that the thermal decomposition of this compound is a complex process.

Experimental Protocol for Thermal Analysis:

  • Thermogravimetric Analysis (TGA): A small sample (typically 1-5 mg) is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) in a TGA instrument. The mass loss as a function of temperature is recorded to determine the decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): A small sample is heated at a constant rate in a sealed or open pan. The heat flow to or from the sample is measured relative to a reference, providing information on melting points and exothermic decomposition events. The kinetic parameters of decomposition, such as activation energy (Ea) and the pre-exponential factor (A), can be determined from DSC data obtained at different heating rates.

The decomposition of similar nitroaromatic explosives often initiates with the homolysis of the C-NO₂ bond.[7] The subsequent reactions of the decomposition products can be autocatalytic.[7]

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Final Products NMTA This compound C_NO2_Homolysis C-NO2 Bond Homolysis NMTA->C_NO2_Homolysis Thermal Energy Radical_Intermediates Formation of Radical Intermediates C_NO2_Homolysis->Radical_Intermediates Autocatalysis Autocatalytic Reactions Radical_Intermediates->Autocatalysis Gaseous_Products Gaseous Products (NOx, CO, CO2, N2) Autocatalysis->Gaseous_Products Solid_Residue Solid Carbonaceous Residue Autocatalysis->Solid_Residue Computational_Workflow cluster_dft DFT Calculation cluster_analysis Property Analysis Input Input Molecular Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc ElecProp Electronic Properties (HOMO, LUMO, MEP) GeoOpt->ElecProp VibSpec Vibrational Spectra FreqCalc->VibSpec Thermo Thermochemical Properties FreqCalc->Thermo

References

An In-depth Technical Guide on the Environmental Fate and Persistence of N-Methyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4,6-trinitroaniline, also known as N-methylpicramide, is a nitroaromatic compound. Understanding its environmental fate and persistence is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the current knowledge regarding the degradation, transformation, and partitioning of this compound in various environmental compartments.

Physicochemical Properties

A thorough understanding of the environmental behavior of a chemical begins with its fundamental physicochemical properties.

PropertyValueReference
Molecular FormulaC₇H₆N₄O₆--INVALID-LINK--
Molecular Weight242.15 g/mol --INVALID-LINK--
CAS Number1022-07-7--INVALID-LINK--
SynonymsN-Methylpicramide, 2,4,6-Trinitro-N-methylaniline--INVALID-LINK--

Environmental Fate and Persistence

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its tendency to partition between soil, water, and air.

Biodegradation

The microbial transformation of this compound is a key factor in its environmental persistence. Both aerobic and anaerobic degradation pathways have been investigated for similar nitroaromatic compounds.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of a related compound, N-methyl-4-nitroaniline (MNA), by Pseudomonas sp. strain FK357 has been shown to proceed via N-demethylation as the initial step, forming 4-nitroaniline (4-NA) and formaldehyde.[1] This is followed by monooxygenation to 4-aminophenol (4-AP) and subsequent oxidative deamination to 1,2,4-benzenetriol (BT).[1] The degradation of BT then proceeds via the action of benzenetriol 1,2-dioxygenase.[1]

Anaerobic Biodegradation:

In anaerobic environments, N-methyl-p-nitroaniline (MNA) has been shown to be transformed into N-methyl-p-phenylenediamine.[2] Studies on the closely related compound 2,4,6-trinitrotoluene (TNT) have demonstrated that under strictly anaerobic conditions, it can be reduced to 2,4,6-triaminotoluene (TAT).[3][4]

The biotransformation of Tetryl (N-methyl-N-2,4,6-tetranitroaniline) to this compound (NMPA) has been studied in microsomal assays. This transformation occurs under both aerobic and anaerobic conditions. The kinetic parameters for this reaction are presented in the table below.[5]

CofactorVmax (nmol/min/mg protein)Km (mM)
NAD+4481.25
NADP+1391.4

Biodegradation_Pathway Tetryl Tetryl (N-methyl-N-2,4,6-tetranitroaniline) NMPA This compound (NMPA) Tetryl->NMPA Denitration ADNTs Aminodinitrotoluenes NMPA->ADNTs Nitroreduction DANTs Diaminonitrotoluenes ADNTs->DANTs Nitroreduction TAT Triaminotoluene (TAT) DANTs->TAT Nitroreduction

Photodegradation

Photolysis can be a significant degradation pathway for nitroaromatic compounds in the environment, particularly in surface waters and on soil surfaces. While specific quantitative data for this compound is limited, studies on related compounds provide insights into potential photodegradation processes.

Hydrolysis

Hydrolysis is another potential abiotic degradation pathway. The rate of hydrolysis is often dependent on pH and temperature. Computational studies on the hydrolysis of related compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN) suggest that alkaline conditions can facilitate hydrolysis through mechanisms such as Meisenheimer complex formation and nucleophilic aromatic substitution.[6]

Soil Sorption and Mobility

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections outline general methodologies based on OECD guidelines that are applicable to the study of this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.[7][8][9][10][11][12]

Experimental Workflow:

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection (Representative types) Soil_Characterization Soil Characterization (pH, OC, texture, etc.) Soil_Collection->Soil_Characterization Test_Substance_Prep Test Substance Preparation (Radiolabeled if needed) Aerobic_Incubation Aerobic Incubation (Controlled temp, moisture) Test_Substance_Prep->Aerobic_Incubation Anaerobic_Incubation Anaerobic Incubation (Flooded, N2 atmosphere) Test_Substance_Prep->Anaerobic_Incubation Sampling Periodic Sampling Aerobic_Incubation->Sampling Anaerobic_Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis HPLC/GC-MS Analysis Extraction->Analysis Data_Evaluation Degradation Kinetics (DT50, DT90) Analysis->Data_Evaluation

Methodology:

  • Soil Selection and Preparation: A minimum of one soil type for pathway elucidation and three additional soils for rate determination are recommended. Soils should be characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for metabolite tracking and mass balance, is applied to the soil samples.

  • Incubation:

    • Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). The system is aerated with CO₂-free, humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

    • Anaerobic: Soil is flooded with deoxygenated water, and the headspace is purged with an inert gas (e.g., nitrogen). Incubation occurs in the dark at a constant temperature.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The extracts are analyzed for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification.

  • Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time to determine degradation kinetics (e.g., half-life, DT₅₀).

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the soil sorption coefficient (Kd) and, subsequently, the organic carbon-normalized sorption coefficient (Koc).[1][2][5][13][14]

Experimental Workflow:

OECD_106_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Soil_Selection Soil Selection (Multiple types) Mixing Soil and Solution Mixing Soil_Selection->Mixing Solution_Prep Test Solution Preparation Solution_Prep->Mixing Equilibration Shaking for Equilibrium Mixing->Equilibration Centrifugation Phase Separation Equilibration->Centrifugation Aqueous_Analysis Aqueous Phase Analysis Centrifugation->Aqueous_Analysis Calculation Kd and Koc Calculation Aqueous_Analysis->Calculation

Methodology:

  • Soil and Solution Preparation: A range of soils with varying properties are used. A solution of the test substance in 0.01 M CaCl₂ is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are shaken at a constant temperature until equilibrium is reached (determined in preliminary studies).

  • Phase Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance remaining in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd is then calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods

Accurate and sensitive analytical methods are critical for quantifying this compound and its degradation products in environmental matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Principle: This is a common technique for the analysis of nitroaromatic compounds. Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. Detection is performed using a UV detector at a wavelength where the analyte absorbs strongly (e.g., around 254 nm).

  • Sample Preparation: For soil samples, extraction with a suitable organic solvent (e.g., acetonitrile or methanol) is necessary. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components. Water samples may be analyzed directly or after pre-concentration using SPE.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS provides both separation and identification of volatile and semi-volatile compounds. The mass spectrometer fragments the analyte molecules, producing a characteristic mass spectrum that can be used for identification.

  • Derivatization: Some nitroanilines may require derivatization to improve their volatility and chromatographic behavior.

  • Analysis: The mass spectrum of this compound would show a molecular ion peak (m/z 242) and characteristic fragment ions resulting from the loss of nitro groups and other functional groups.[12][15]

Conclusion

The environmental fate and persistence of this compound are governed by a complex interplay of biodegradation, photodegradation, hydrolysis, and sorption processes. While data specific to this compound is limited, studies on structurally related nitroaromatic compounds provide valuable insights into its likely environmental behavior. Further research employing standardized methodologies, such as the OECD guidelines, is needed to generate the quantitative data required for a comprehensive environmental risk assessment. This includes determining its half-life in various environmental compartments, identifying its major degradation products, and quantifying its mobility in soil. Such data are essential for ensuring the responsible management of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Introduction

This compound, commonly known as Tetryl, is a synthetic nitramine explosive compound. Historically, it was used as a booster in detonators and blasting caps.[1][2] Although its manufacture and use in the United States have ceased, environmental contamination at former production and storage sites remains a concern.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of Tetryl, consolidating available data on its toxicity, toxicokinetics, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tetryl is a colorless to yellow, odorless crystalline solid at room temperature.[5][6] It is practically insoluble in water but soluble in organic solvents such as acetone and benzene.[2] A key characteristic of Tetryl is its explosive nature; it can detonate when subjected to heat, friction, or shock.[2][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[3]
Synonyms Tetryl, Nitramine, 2,4,6-Tetryl[5]
CAS Number 479-45-8[7]
Molecular Formula C₇H₅N₅O₈[6]
Molecular Weight 287.15 g/mol [8]
Appearance Colorless to yellow crystalline solid[5][6]
Odor Odorless[5][6]
Melting Point 130°C[8]
Boiling Point Explodes at 187°C (369°F)[2][3]
Water Solubility Slightly soluble[3]
Vapor Pressure <1 mmHg at 20°C[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is crucial for assessing its toxic potential.

Absorption

Tetryl can be absorbed into the body through inhalation of dust, dermal contact, and ingestion.[3][9]

  • Inhalation: Occupational exposure studies of workers in munitions plants during World Wars I and II indicated that inhalation of Tetryl-laden dust led to systemic effects such as headaches, fatigue, and nausea, suggesting respiratory absorption.[3]

  • Dermal: Yellow staining of the skin, hair, and neck, along with dermatitis, was commonly observed in workers handling Tetryl, indicating dermal absorption.[3]

  • Oral: Animal studies have shown that Tetryl is absorbed through the gastrointestinal tract.[1]

Distribution

Limited data is available on the distribution of Tetryl in the body. However, the observation of liver and kidney damage in animal studies following oral exposure suggests that Tetryl or its metabolites are distributed to these organs.[9]

Metabolism

The metabolism of Tetryl is not fully elucidated. In vivo studies in rabbits have shown that Tetryl is metabolized to picric acid and then to picramic acid, which is excreted in the urine.[1] In vitro microsomal assays have identified a major metabolite as this compound (NMPA).[4][10] The formation of NMPA is suggested to be catalyzed by NAD(P)H: quinone oxidoreductase and is partially dependent on cytochrome-P450 reductase.[10]

G cluster_enzymes Enzymatic Involvement Tetryl This compound (Tetryl) NMPA This compound (NMPA) Tetryl->NMPA Denitration PicricAcid Picric Acid Tetryl->PicricAcid Removal of methylnitramine group PicramicAcid Picramic Acid PicricAcid->PicramicAcid Nitroreduction Excretion Urinary Excretion PicramicAcid->Excretion Enzyme1 NAD(P)H: quinone oxidoreductase Enzyme1->Tetryl Enzyme2 Cytochrome-P450 reductase Enzyme2->Tetryl

Metabolic pathway of Tetryl.
Excretion

Animal studies indicate that Tetryl metabolites, such as picramic acid, are excreted in the urine.[1]

Toxicological Profile

Acute Toxicity

Tetryl exhibits moderate acute toxicity.

Table 2: Acute Toxicity of this compound

SpeciesRouteValueEndpointReference(s)
RatOral~5000 mg/kgLD₅₀[2]
DogSubcutaneous5000 mg/kgLDLo[2]
Mammal (Rat data)Ingestion0.142 mg/kg/dayNOAEL[11]
Mammal (Rat data)Ingestion1.72 mg/kg/dayLOAEL[11]
Subchronic and Chronic Toxicity

Information on the subchronic and chronic toxicity of Tetryl is limited. Long-term occupational exposure has been associated with various health effects.

  • Dermal Effects: The most commonly reported health effect is dermatitis, characterized by redness, itching, swelling, and peeling of the skin.[3] A yellowish discoloration of the skin, hair, and neck was also prevalent among workers.[3]

  • Respiratory Effects: Inhalation of Tetryl dust can cause irritation of the nose and throat, coughing, and in some sensitized individuals, severe asthma-like reactions.[3][12]

  • Systemic Effects: Systemic effects reported from occupational exposure include headaches, fatigue, lack of appetite, nosebleeds, nausea, and vomiting.[3]

  • Hepatic and Renal Effects: Animal studies involving daily high-dose oral administration to rabbits for 6 to 9 months resulted in degenerative lesions of the liver and kidneys.[9]

Genotoxicity

In vitro studies suggest that Tetryl has mutagenic potential.

  • Ames Test: Tetryl has been shown to be a direct-acting mutagen in several strains of Salmonella typhimurium (TA98, TA100), with stronger positive results observed in the absence of metabolic activation.[1] This suggests that bacterial nitroreductases may be involved in its mutagenic activity.

No in vivo genotoxicity studies in animals or epidemiological studies in exposed workers were located.[3]

Carcinogenicity

The carcinogenic potential of Tetryl in humans is unknown. The Department of Health and Human Services, the International Agency for Research on Cancer (IARC), and the Environmental Protection Agency (EPA) have not classified Tetryl as to its carcinogenicity.[9] One available animal study in rats was deemed inadequate to evaluate carcinogenicity due to limitations in study design.[1]

Reproductive and Developmental Toxicity

Mechanisms of Toxicity

The precise mechanisms underlying Tetryl's toxicity are not well understood.

  • Skin Sensitization: The dermatitis caused by Tetryl is believed to have both a direct irritant component and an immunological (sensitization) component. It has been suggested that Tetryl may induce the release of histamine from mast cells.[3]

  • Methemoglobinemia: The chemical structure of Tetryl, with its amino and nitro aromatic groups, suggests a potential to induce the formation of methemoglobin in red blood cells, which can lead to cyanosis. However, this has not been widely reported in occupational exposure cases.[3]

G Tetryl Tetryl Exposure (Dermal) Haptenation Hapten-Protein Conjugate Formation Tetryl->Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Activation Haptenation->APC TCell T-Cell Proliferation and Differentiation APC->TCell Histamine Histamine Release from Mast Cells TCell->Histamine Dermatitis Allergic Contact Dermatitis Histamine->Dermatitis G Start Test Substance DoseRange Dose-Range Finding (Short-term study) Start->DoseRange Chronic Chronic Exposure (e.g., 2 years) DoseRange->Chronic Observation Clinical Observation and Pathology Chronic->Observation Analysis Statistical Analysis of Tumor Incidence Observation->Analysis Conclusion Conclusion on Carcinogenicity Analysis->Conclusion

References

Degradation of N-Methyl-2,4,6-trinitroaniline (Tetryl): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl, is a nitroaromatic explosive compound that has been used extensively in military applications. Due to its toxicity and potential for environmental contamination, understanding its degradation pathways is of paramount importance for remediation strategies and environmental protection. This technical guide provides an in-depth overview of the abiotic and biotic degradation mechanisms of tetryl, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Abiotic Degradation Pathways

Tetryl is susceptible to degradation in the environment through non-biological processes, primarily hydrolysis and photolysis, especially in aqueous environments.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for tetryl in water, leading to the cleavage of the N-N bond and the formation of several degradation products. The primary products of tetryl hydrolysis include picrate ion, methylamine, and nitrite ion. The formation of methylnitramine is also considered a possibility.[1]

The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data is limited, studies have been conducted to determine the hydrolysis half-life under various conditions.

Table 1: Hydrolysis of Tetryl - Kinetic Data

pHTemperature (°C)Half-lifeReference
7.0 (approx.)20~300 days (estimated)[2]
8.125~33 days (in seawater)[2]
6.884063 days[2]

Note: The half-life at pH 7 is an estimation based on kinetic data from higher temperatures.

Hydrolysis_Pathway tetryl This compound (Tetryl) products tetryl->products Hydrolysis h2o H₂O picrate picrate products->picrate Picrate Ion methylamine methylamine products->methylamine Methylamine nitrite nitrite products->nitrite Nitrite Ion methylnitramine methylnitramine products->methylnitramine Methylnitramine (potential)

Photolysis

In the presence of sunlight, photolysis can be a more rapid degradation process for tetryl in surface waters compared to hydrolysis.[3] The primary photolysis product identified is N-methylpicramide.[3]

Photolysis_Pathway tetryl This compound (Tetryl) n_methylpicramide N-methylpicramide tetryl->n_methylpicramide Photolysis light Sunlight (hν)

Biotic Degradation Pathways

Microorganisms play a crucial role in the breakdown of tetryl in soil and water. The primary mechanism of biotic degradation appears to be a reductive pathway, targeting the nitro groups and the nitramine moiety.

Anaerobic Degradation

Under anaerobic conditions, the degradation of tetryl is initiated by the reduction of its nitro groups. Studies on tetryl-contaminated soil in slurry reactors have identified a series of metabolites, indicating a stepwise reduction process. The proposed pathway involves the formation of trinitrobenzeneamine, dinitrobenzenediamine, and nitroaniline, ultimately leading to aniline.[1]

A key enzymatic reaction in the anaerobic degradation of tetryl is the elimination of the nitramine group. The enzyme ferredoxin NADP oxidoreductase (FNR) has been shown to catalyze the NADPH-dependent removal of the nitramine nitro group from tetryl, yielding N-methylpicramide and nitrite.[4] This reaction is inhibited by the presence of oxygen.[4]

Anaerobic_Degradation_Pathway cluster_reductive Reductive Pathway cluster_denitration Denitration tetryl This compound (Tetryl) trinitrobenzeneamine Trinitrobenzeneamine dinitrobenzenediamine Dinitrobenzenediamine nitroaniline Nitroaniline aniline Aniline tetryl2 This compound (Tetryl) n_methylpicramide N-methylpicramide nitrite Nitrite

Aerobic Degradation

While anaerobic degradation of tetryl is more extensively documented, aerobic pathways may also contribute to its breakdown. For other N-methylated nitroaromatic compounds, N-demethylation has been identified as an initial aerobic degradation step. While not directly confirmed for tetryl, it is a plausible initial reaction. The white-rot fungus Phanerochaete chrysosporium, known for its ability to degrade a wide range of aromatic pollutants, utilizes cytochrome P450 monooxygenases for N-dealkylation reactions of other compounds, suggesting a potential role in tetryl degradation.[5]

Table 2: Biotic Degradation of Tetryl - Metabolites and Enzymes

ConditionOrganism/EnzymeKey MetabolitesReference
AnaerobicMixed soil bacteriaTrinitrobenzeneamine, Dinitrobenzenediamine, Nitroaniline, Aniline[1]
AnaerobicFerredoxin NADP Oxidoreductase (FNR)N-methylpicramide, Nitrite[4]
Aerobic (inferred)Phanerochaete chrysosporiumPotential N-demethylation products[5]

Experimental Protocols

The study of tetryl degradation pathways employs various analytical and experimental techniques. Below are outlines of key experimental protocols cited in the literature.

Hydrolysis Kinetics Study

Objective: To determine the rate of tetryl hydrolysis under controlled pH and temperature.

Methodology:

  • Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, 9).[1]

  • Spike the solutions with a known concentration of tetryl (e.g., 1-20 mg/L).[1]

  • Incubate the solutions in constant-temperature baths at different temperatures (e.g., 40, 72, and 85 °C).[1]

  • At specific time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of remaining tetryl and the formation of hydrolysis products (e.g., picrate ion) using High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Calculate the first-order rate constants and half-lives from the concentration-time data.[1]

Hydrolysis_Protocol start Prepare Buffered Tetryl Solutions (various pH) incubate Incubate at Constant Temperature start->incubate sample Withdraw Aliquots at Time Intervals incubate->sample analyze HPLC-UV Analysis (Tetryl & Products) sample->analyze calculate Calculate Rate Constants & Half-lives analyze->calculate

Soil Slurry Bioreactor Experiment

Objective: To investigate the biodegradation of tetryl in soil under controlled anaerobic/anoxic conditions.

Methodology:

  • Prepare a soil slurry by mixing tetryl-contaminated soil with deionized water (e.g., 15% w/v).[1]

  • Place the slurry in a laboratory-scale bioreactor equipped with a mixer.

  • Add a co-substrate such as molasses (e.g., 0.3% v/v) to stimulate microbial activity.[1]

  • Operate the reactor under anoxic conditions, followed by an aerobic phase if desired to degrade certain metabolites.[1]

  • Periodically collect soil and water samples from the reactor.

  • Extract the samples with a suitable solvent (e.g., acetonitrile).

  • Analyze the extracts for tetryl and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.[1]

Slurry_Reactor_Protocol start Prepare Soil Slurry (Contaminated Soil + Water) add_cosubstrate Add Co-substrate (e.g., Molasses) start->add_cosubstrate operate_reactor Operate Bioreactor (Anoxic/Aerobic Cycles) add_cosubstrate->operate_reactor sample Collect Soil & Water Samples operate_reactor->sample extract Solvent Extraction sample->extract analyze GC-MS or HPLC Analysis (Tetryl & Metabolites) extract->analyze end Determine Degradation Efficiency analyze->end

Conclusion

The degradation of this compound is a complex process involving both abiotic and biotic pathways. In aqueous environments, photolysis and hydrolysis are key abiotic mechanisms, with photolysis being dominant in sunlit surface waters. Biologically, tetryl undergoes a reductive transformation, particularly under anaerobic conditions, where the nitro groups are sequentially reduced and the nitramine group can be enzymatically cleaved. While a complete mineralization pathway has not been fully elucidated, the identified intermediates and enzymatic activities provide a strong foundation for developing effective bioremediation strategies for tetryl-contaminated sites. Further research is warranted to identify the specific microorganisms and enzymes responsible for the complete degradation of tetryl and to optimize conditions for their activity in engineered remediation systems.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-2,4,6-trinitroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4,6-trinitroaniline, also known as Tetryl, is a highly nitrated aromatic amine. While historically significant as an explosive, its application as a precursor in broader organic synthesis, particularly in the realm of drug development, is not widely documented in scientific literature. This document provides a comprehensive overview of the synthesis of this compound and explores its potential reactivity as a chemical intermediate based on the reactivity of structurally similar compounds. Additionally, it touches upon the biological activities of related trinitroaniline derivatives, offering context for its potential, albeit underexplored, relevance in medicinal chemistry.

Safety Warning: this compound is a high-energy material and a sensitive explosive. All handling and synthesis of this compound should be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of N-methylaniline or its derivatives. The key challenge is to control the highly exothermic nitration reaction to achieve the desired trinitrated product while minimizing side reactions and ensuring safety.

Experimental Protocol: Two-Step Synthesis from N-Methylaniline

This protocol is based on the general principles of aromatic nitration, adapted for the synthesis of this compound.

Step 1: Synthesis of N-Methyl-2,4-dinitroaniline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-methylaniline in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Filter the crude N-Methyl-2,4-dinitroaniline, wash with cold water until the washings are neutral, and recrystallize from ethanol to obtain the purified product.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the N-Methyl-2,4-dinitroaniline obtained from Step 1 in concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cooling: Cool the solution to 0-5 °C.

  • Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the reaction to stir at room temperature for several hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to precipitate the final product. Filter the this compound, wash thoroughly with cold water, and dry carefully. Recrystallization from a suitable solvent like acetone-ethanol can be performed for further purification.

Tabulated Synthesis Data
PrecursorReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
N-MethylanilineHNO₃, H₂SO₄Acetic Acid0-102-4~60-70 (for dinitro)
N-Methyl-2,4-dinitroanilineFuming HNO₃, H₂SO₄H₂SO₄0-103-5~80-90

Note: Yields are approximate and can vary based on reaction scale and conditions.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Trinitration A N-Methylaniline C Reaction at 0-10°C A->C B Nitrating Mixture (HNO3, H2SO4) B->C D N-Methyl-2,4-dinitroaniline C->D F Reaction at 0-10°C D->F E Fuming Nitrating Mixture (HNO3, H2SO4) E->F G This compound F->G

Caption: Synthesis of this compound.

Potential as a Precursor in Organic Synthesis

Due to the presence of three strongly electron-withdrawing nitro groups, the aromatic ring of this compound is highly electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Hypothetical Reaction Pathway: Nucleophilic Aromatic Substitution

A plausible, though not extensively documented, application of this compound as a precursor would be in SₙAr reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the nitro groups, typically at the ortho or para position relative to the directing N-methyl group.

General Reaction Scheme:

This compound + Nu⁻ → N-Methyl-2,6-dinitro-4-Nu-aniline + NO₂⁻

Where Nu⁻ can be various nucleophiles such as alkoxides, phenoxides, thiolates, or amines.

Tabulated Potential SₙAr Reactions
Nucleophile (Nu⁻)Potential ProductPotential Application Area
Methoxide (CH₃O⁻)N-Methyl-4-methoxy-2,6-dinitroanilineIntermediate for dyes or pharmaceuticals
Aniline (C₆H₅NH₂)N-Methyl-N'-(phenyl)-2,6-dinitro-1,4-phenylenediamineBuilding block for polymers or functional materials
Thiophenoxide (C₆H₅S⁻)N-Methyl-4-(phenylthio)-2,6-dinitroanilinePrecursor for sulfur-containing heterocycles

Potential Reaction Pathway Diagram

SNAr_Pathway Potential Nucleophilic Aromatic Substitution Pathway Tetryl This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Tetryl->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - NO2- Leaving_Group Nitrite Ion (NO2-) Intermediate->Leaving_Group

Caption: Potential SₙAr reaction of this compound.

Biological Activity of Related Trinitroaniline Derivatives

While data on the biological activity of this compound is scarce, studies on other 2,4,6-trinitroaniline derivatives have shown potential in drug development, particularly as antitumor agents. For instance, various N-substituted 2,4,6-trinitroanilines have been synthesized and evaluated for their anti-proliferative activities against different cancer cell lines.

One study demonstrated that certain N-aryl and N-heteroaryl derivatives of 2,4,6-trinitroaniline exhibit significant cytotoxicity against hepatoma cells, with some compounds showing IC₅₀ values comparable to the established anticancer drug cisplatin.[1][2] These compounds were found to induce apoptosis through the intrinsic pathway, as evidenced by an increased Bax/Bcl-2 ratio.[1][2]

This suggests that the 2,4,6-trinitroaniline scaffold could serve as a pharmacophore for the development of new anticancer agents. The N-methyl group in this compound could potentially modulate the pharmacokinetic and pharmacodynamic properties of such derivatives. However, further research is required to explore this possibility.

Conclusion

References

Application Notes and Protocols for the Quantification of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methods for the quantification of N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl. It includes detailed experimental protocols for key techniques, a comparative summary of quantitative data, and visual workflows to guide researchers in selecting and implementing appropriate analytical strategies.

Introduction to Analytical Methods

This compound (Tetryl) is a sensitive explosive compound historically used in detonators and booster charges.[1][2] Due to its potential presence in environmental samples from former manufacturing sites and military installations, as well as its forensic significance, robust and sensitive analytical methods are required for its quantification.[3] The primary analytical challenges include Tetryl's thermal instability and its potential for degradation in certain solvents.[1][2]

A variety of analytical techniques have been developed and employed for the determination of Tetryl in matrices such as water, soil, and explosive debris. The most common and well-established methods are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4] Spectroscopic and electrochemical methods also offer viable alternatives for specific applications.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for Tetryl analysis. It offers the significant advantage of operating at ambient temperatures, thereby avoiding the thermal degradation that can occur with GC.[4] Reversed-phase HPLC coupled with Ultraviolet (UV) detection is a highly selective and reliable method, capable of achieving detection limits in the parts-per-billion (ppb) range.[4] Other detectors, such as Electrochemical Detection (ED) and Thermal Energy Analyzer (TEA), have also been successfully used.[4]

  • Gas Chromatography (GC): GC-based methods, often coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD), provide high sensitivity and specificity. However, a major drawback is Tetryl's thermal lability.[1] It can degrade at high temperatures in the GC injector or on the column, primarily forming N-methylpicramide.[5][6] This decomposition product can serve as an indicator for the original presence of Tetryl.[5][6] Specialized techniques, such as using lower injector temperatures and fast GC with high flow rates, can mitigate this degradation.[1]

  • Electrochemical Methods: Electrochemical sensors offer a rapid and sensitive approach for detecting nitroaromatic compounds like Tetryl.[7][8] Techniques such as square wave voltammetry can be employed for quantification, taking advantage of the easily reducible nitro groups in the Tetryl molecule.[8][9]

  • Other Techniques: Thin-Layer Chromatography (TLC) is primarily used as a confirmatory test due to its lower sensitivity.[3][4] Spectrophotometric methods have been utilized for air sample analysis.[4] More advanced techniques like micellar electrokinetic capillary chromatography and Surface-Enhanced Raman Scattering (SERS) have also been explored.[4][10]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for Tetryl quantification, providing a basis for comparison.

MethodMatrixDetectorLimit of Detection (LOD)RecoveryPrecision (%RSD)Reference
HPLC Water, SoilUVLow ppb range96% (with dual column cleanup)<5% - 21%[4]
WaterElectrochemical (ED)Low ppb rangeHighNot Reported[4]
Explosive MixDiode Array (DAD)0.05 µg/mL (LOQ: 0.16 µg/mL)95.3%–104.3%Not Reported[11]
GC SeawaterECD20 parts-per-trillion (ppt)70%Not Reported[12]
Drinking WaterHRGC/ECDLow ppb range100%5.4% - 7.5%[4]
StandardsMS (NCI SIM)Linearity: 1-1000 pg/µLNot Applicable< 7%[13]
Electrochemical StandardsGC/P(Cz-co-ANI)-Au25 µg/L (for TNT)Not ApplicableNot Reported[9]

Experimental Protocols & Workflows

The following section provides detailed protocols for the most common analytical methods. Visual diagrams of the experimental workflows are included to aid in understanding the procedural steps.

The quantification of Tetryl from environmental or other complex matrices typically follows a standardized workflow involving sample collection, preparation, instrumental analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (Acetonitrile, SPE, etc.) Sample->Extraction Cleanup Filtration / Cleanup (e.g., 0.45µm filter) Extraction->Cleanup Instrument Chromatographic Separation (HPLC or GC) Cleanup->Instrument Detection Detection (UV, MS, ECD, etc.) Instrument->Detection Quant Quantification (Calibration Curve) Detection->Quant Report Reporting Quant->Report

Figure 1: General workflow for Tetryl analysis.

This protocol describes the analysis of Tetryl in water and soil using reversed-phase HPLC with UV detection.[14][15]

3.2.1 Sample Preparation

  • Soil/Sediment Samples:

    • Air-dry the soil sample and grind it to a fine powder.

    • Weigh approximately 2.0 g of the homogenized soil into a vial.

    • Add 10.0 mL of acetonitrile and sonicate in an ultrasonic bath for 18 hours.[4]

    • Allow the sample to cool and settle.

    • Filter the extract through a 0.45-µm PTFE filter prior to HPLC analysis.[15]

  • Aqueous Samples (Low Concentration):

    • Use Solid-Phase Extraction (SPE) for sample concentration.[14]

    • Acidify aqueous samples expected to contain Tetryl to a pH < 3.[14][15]

    • Dilute the sample with acetonitrile prior to filtration to prevent degradation.[2][14]

    • Pass the sample through a C18 SPE cartridge.

    • Elute the retained analytes with acetonitrile.

    • The resulting extract is then diluted 1:1 with reagent water (pH < 3) before analysis.[14]

3.2.2 Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Primary: 250-mm x 4.6-mm, 5-µm C18 column. Confirmatory: 250-mm x 4.6-mm, 5-µm CN column.

  • Mobile Phase: 50:50 (v/v) Methanol:Water or Isopropyl Alcohol:Water.[4][11] A gradient may be optimized for better separation.

  • Flow Rate: 1.5 - 1.7 mL/min.[11][16]

  • Column Temperature: 25 °C.[11]

  • Injection Volume: 100 µL.

  • Detector Wavelength: 222 nm or 254 nm.[11][17]

3.2.3 Calibration and Quantification

  • Prepare a series of calibration standards from a certified Tetryl stock solution in acetonitrile.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak height or area against the concentration of the standards. Note: Peak heights are recommended over peak areas if Tetryl degradation products interfere with the 2,4,6-TNT peak.[2][14]

  • Determine the concentration of Tetryl in the samples by interpolating their peak responses from the calibration curve.

cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Soil Soil Sample (2g) Extract Extract with Acetonitrile (Ultrasonic Bath) Soil->Extract Water Water Sample (Acidify to pH<3) SPE Solid Phase Extraction (C18 Cartridge) Water->SPE Filter Filter Extract (0.45µm PTFE) Extract->Filter SPE->Filter Inject Inject 100µL Filter->Inject Column C18 Column (250mm x 4.6mm) Inject->Column Detect UV Detection (254 nm) Column->Detect Mobile Mobile Phase (Methanol/Water) Mobile->Column Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Tetryl (Using Peak Height) Calibrate->Quantify

Figure 2: Workflow for Tetryl quantification by HPLC-UV.

This protocol describes the analysis of Tetryl, accounting for its thermal lability. It is based on methods designed to minimize thermal degradation or, alternatively, to quantify its primary degradation product, N-methylpicramide.[1][5]

3.3.1 Sample Preparation

  • Prepare sample extracts as described in Protocol 3.2.1 (HPLC-UV).

  • Ensure the final solvent is suitable for GC injection (e.g., acetone or toluene).[1][13]

  • Add an appropriate internal standard, such as 2,6-Dinitrotoluene-D3, to all samples and calibration standards.[13]

3.3.2 Instrumentation and Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (MS). A system with a Programmable Temperature Vaporizing (PTV) inlet is recommended.[13]

  • Column: 5 m x 0.25 mm ID, 0.25 µm DB-5MS UI (or similar short, low-bleed column).[1]

  • Carrier Gas: Helium.

  • Injection: 1 µL pulsed split injection.

  • Injector Temperature: ≤ 180°C to minimize thermal degradation.[1]

  • Oven Program: 80°C initial, ramp at 20°C/min to 240°C.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide enhanced sensitivity.[13] Cold EI is ideal for preserving the molecular ion.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Monitored Ions: For Tetryl (m/z 287 - molecular ion, if present) and its degradation product N-methylpicramide.[1][5]

3.3.3 Calibration and Quantification

  • Prepare a series of calibration standards containing Tetryl and the internal standard.

  • Analyze the standards to generate a calibration curve based on the response ratio of the analyte to the internal standard.

  • If Tetryl is completely degraded, quantification can be performed based on the N-methylpicramide peak. A standard of N-methylpicramide would be required for accurate quantification in this case.[5]

  • Calculate the concentration of Tetryl in the samples using the calibration curve.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extract Prepare Sample Extract (e.g., in Acetone) IS Add Internal Standard (e.g., 2,6-DNT-D3) Extract->IS Inject Inject 1µL (Low Temp Inlet ≤180°C) IS->Inject Column Short DB-5MS Column Inject->Column MS Mass Spectrometer (NCI-SIM Mode) Column->MS Monitor Monitor Ions for Tetryl and/or N-methylpicramide MS->Monitor Quantify Quantify using Internal Standard Method Monitor->Quantify

Figure 3: Workflow for Tetryl quantification by GC-MS.

References

Application Note and Protocol for Thermal Stability Analysis of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a sensitive secondary high explosive utilized as a booster and in detonators. A thorough understanding of its thermal stability is paramount for safe handling, storage, and to predict its behavior under various temperature conditions. This application note provides a detailed protocol for the thermal stability analysis of Tetryl using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are essential for determining key parameters such as melting point, onset of decomposition, decomposition enthalpy, and mass loss characteristics, which are critical for safety assessment and quality control. The initial step in the thermal decomposition of Tetryl is the rupture of the N-NO2 bond, a process that is autocatalytic in nature.[1] The decomposition proceeds through the formation of intermediates like picric acid.[1]

Data Presentation

The thermal analysis of this compound yields critical data for assessing its stability. The following table summarizes the key parameters obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ParameterValueTechniqueReference
Melting Point (Tm) ~130 °C (403 K)DSC/DTA
Onset Decomposition Temperature (Tonset) ~185 °CDSC
Peak Exothermic Temperature 1 (Tp1) ~211 °CDSC/DTA
Peak Exothermic Temperature 2 (Tp2) Not always resolvedDSC/DTA
Enthalpy of Decomposition (ΔHd) 1141 - 1144 J/gDSC
Decomposition Step 1 Change in rate at ~212 °CTGA
Total Mass Loss ~92-93% (up to 300 °C)TGA

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, peak exothermic temperatures, and enthalpy of decomposition of Tetryl.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Materials:

  • This compound (Tetryl) sample

  • Aluminum hermetically sealed pans and lids

  • Inert reference material (e.g., empty sealed aluminum pan)

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Sample Preparation: Accurately weigh 0.5 - 1.5 mg of the Tetryl sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved gases and prevent sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and a reference pan (an empty sealed aluminum pan) into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 5 °C/min. Slower heating rates (e.g., 2 °C/min) can be used for better resolution of thermal events, while faster rates (e.g., 10 °C/min) may be used for screening purposes.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Determine the onset temperature of decomposition (Tonset) by the tangential intercept method on the first major exotherm.

    • Identify the peak temperatures (Tp) of the exothermic decomposition events.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak(s).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss characteristics of Tetryl as a function of temperature and identify the decomposition stages.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Materials:

  • This compound (Tetryl) sample

  • Ceramic or aluminum TGA pans

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Sample Preparation: Place 1 - 5 mg of the Tetryl sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Generate a weight vs. temperature curve and its first derivative (DTG curve).

    • Identify the temperature ranges of the decomposition steps and the corresponding percentage mass loss for each step. The thermal decomposition of Tetryl typically shows a two-step reaction, with a change in the decomposition rate at approximately 212 °C.

    • Determine the total mass loss up to a defined temperature (e.g., 300 °C), which is typically around 92-93%.

Mandatory Visualizations

Thermal_Stability_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Data Data Interpretation DSC_Sample 1. Weigh 0.5-1.5 mg Tetryl DSC_Seal 2. Hermetically Seal in Al Pan DSC_Sample->DSC_Seal DSC_Load 3. Load Sample & Reference DSC_Seal->DSC_Load DSC_Purge 4. Purge with Nitrogen DSC_Load->DSC_Purge DSC_Ramp 5. Heat at 5 °C/min to 350 °C DSC_Purge->DSC_Ramp DSC_Analyze 6. Analyze Heat Flow vs. Temp DSC_Ramp->DSC_Analyze DSC_Data Melting Point Onset Temp Peak Temp Enthalpy (ΔH) DSC_Analyze->DSC_Data TGA_Sample 1. Weigh 1-5 mg Tetryl TGA_Load 2. Load Sample in Pan TGA_Sample->TGA_Load TGA_Purge 3. Purge with Nitrogen TGA_Load->TGA_Purge TGA_Ramp 4. Heat at 10 °C/min to 350 °C TGA_Purge->TGA_Ramp TGA_Analyze 5. Analyze Mass Loss vs. Temp TGA_Ramp->TGA_Analyze TGA_Data Decomposition Stages % Mass Loss Total Mass Loss TGA_Analyze->TGA_Data End End DSC_Data->End TGA_Data->End Start Start Start->DSC_Sample Start->TGA_Sample

Caption: Experimental workflow for the thermal stability analysis of Tetryl.

Decomposition_Pathway Tetryl This compound (Tetryl) Initial_Step Initial Decomposition Step (Heat) Tetryl->Initial_Step Bond_Rupture N-NO2 Bond Rupture Initial_Step->Bond_Rupture Intermediates Formation of Intermediates Bond_Rupture->Intermediates Picric_Acid Picric Acid Intermediates->Picric_Acid Other_Products Other Decomposition Products Intermediates->Other_Products Autocatalysis Autocatalytic Decomposition Intermediates->Autocatalysis Final_Products Gaseous Products (NO2, CO2, etc.) Picric_Acid->Final_Products Other_Products->Final_Products Autocatalysis->Bond_Rupture

Caption: Simplified thermal decomposition pathway of Tetryl.

References

Application Notes and Protocols for Monitoring N-Methyl-2,4,6-trinitroaniline (MNA) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and detailed protocols for monitoring the degradation of N-Methyl-2,4,6-trinitroaniline (MNA), a compound of interest in various industrial and environmental contexts. The following sections detail analytical methodologies, sample preparation, and data interpretation to facilitate research into the biotic and abiotic degradation of MNA.

Overview of MNA Degradation Monitoring Techniques

The degradation of this compound can be monitored through a variety of analytical techniques that allow for the quantification of the parent compound and the identification of its degradation products. The primary methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of MNA and its metabolites in aqueous and soil samples. Reversed-phase chromatography with a C18 column is typically employed, coupled with a UV-Vis or photodiode array (PDA) detector for detection. This method offers high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile degradation products of MNA. Derivatization of the analytes is often necessary to increase their volatility and thermal stability. GC-MS provides high resolution and allows for the structural elucidation of unknown metabolites.

  • UV-Vis Spectrophotometry: This technique offers a simpler and more rapid method for monitoring the overall decrease in MNA concentration. The characteristic absorbance spectrum of MNA allows for its quantification in clear aqueous solutions. However, it is less specific than chromatographic methods and can be subject to interference from other absorbing compounds in the sample matrix.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analytical methods for monitoring MNA and its degradation products. Note: As specific kinetic data for this compound is limited in publicly available literature, the data presented for degradation kinetics is based on the closely related and structurally similar compound, N-Methyl-4-nitroaniline, and should be considered as a reference for experimental design.

Table 1: HPLC Method Parameters and Performance for Nitroaromatic Compound Analysis

ParameterValueReference
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 190 nm for N-methylaniline; 244 nm for nitroxynil[1][2]
Injection Volume 20 µL[2]
Linear Range 0.5 - 7.5 ppm[2]
Limit of Detection (LOD) 0.02 - 0.09 ppm[2]
Limit of Quantification (LOQ) 0.06 - 0.28 ppm[2]
Recovery 87.5% - 102.5%[2][3]

Table 2: GC-MS Method Parameters for Metabolite Analysis

ParameterValueReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[4]
Carrier Gas Helium[4]
Injection Mode Splitless or 5:1 split[4]
Oven Temperature Program 70°C (5 min), then 5°C/min to 295°C[4]
Ion Source Temperature 150°C - 230°C[4][5]
Mass Range 50 - 600 Da[5]

Table 3: Aerobic Biodegradation of N-Methyl-4-nitroaniline by Pseudomonas sp. Strain FK357 (Model for MNA)

Time (days)MNA Concentration (mM)Degradation (%)
01000
2~60~40
4~25~75
6<5>95
8Not Detected100

Data is estimated from graphical representations in Khan et al. (2013) and serves as an illustrative example.[6]

Experimental Protocols

Protocol for Monitoring MNA Degradation by HPLC

This protocol is adapted from methods for analyzing related nitroaromatic compounds.[1][2]

1. Sample Preparation:

  • Aqueous Samples: Filter the sample through a 0.22 µm syringe filter to remove particulate matter. If necessary, dilute the sample with the mobile phase to bring the concentration within the linear range of the calibration curve.
  • Soil Samples: Extract a known weight of soil (e.g., 10 g) with a suitable solvent such as methanol or acetonitrile (e.g., 20 mL) by shaking for a specified time (e.g., 1-2 hours). Centrifuge the mixture and collect the supernatant. Filter the supernatant through a 0.22 µm filter before injection.

2. HPLC System and Conditions:

  • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
  • Flow Rate: Set the flow rate to 1.0 mL/min.
  • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C).
  • Injection Volume: Inject 20 µL of the prepared sample.
  • Detector: Use a UV-Vis or PDA detector set to a wavelength appropriate for MNA (e.g., based on a UV scan of a standard).

3. Calibration and Quantification:

  • Prepare a series of standard solutions of MNA in the mobile phase at known concentrations (e.g., 0.5, 1, 2, 5, and 10 ppm).
  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
  • Quantify the MNA in the samples by comparing their peak areas to the calibration curve.

Protocol for GC-MS Analysis of MNA Metabolites

This protocol is a general guide for the analysis of non-volatile metabolites after derivatization.[4][5][7]

1. Sample Extraction:

  • Lyophilize aqueous samples or air-dry soil samples.
  • Extract the dried sample with a mixture of methanol and ethyl acetate (1:1 v/v).
  • Sonicate the mixture for 20 minutes and then shake for 2 hours.
  • Centrifuge and filter the supernatant.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Add 10 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.
  • Incubate at 30°C for 90 minutes with shaking.
  • Add 40 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Incubate at 37°C for 30 minutes with shaking.

3. GC-MS Analysis:

  • Column: Use a capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Use helium at a constant flow rate.
  • Injection: Inject 1 µL of the derivatized sample in splitless or split mode.
  • Oven Program: Start at 70°C for 5 minutes, then ramp up to 295°C at a rate of 5°C/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of 50-600 m/z.

4. Data Analysis:

  • Identify metabolites by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Protocol for Spectrophotometric Determination of MNA

This protocol is a general method for the quantification of a nitroaromatic compound in a clear aqueous solution.

1. Wavelength Selection:

  • Prepare a standard solution of MNA in deionized water or a suitable buffer.
  • Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

2. Calibration Curve:

  • Prepare a series of MNA standard solutions of known concentrations.
  • Measure the absorbance of each standard at the determined λmax.
  • Plot a graph of absorbance versus concentration to create a calibration curve.

3. Sample Measurement:

  • Filter the aqueous sample to remove any turbidity.
  • Measure the absorbance of the sample at the λmax.
  • Determine the concentration of MNA in the sample using the calibration curve.

Visualizations

Proposed Aerobic Degradation Pathway of this compound

The following diagram illustrates a proposed aerobic degradation pathway for MNA, based on the established pathway for the structurally similar compound N-Methyl-4-nitroaniline.[4]

MNA_Degradation_Pathway MNA This compound TNA 2,4,6-Trinitroaniline MNA->TNA N-demethylase HADT Hydroxylaminodinitrotoluene intermediates TNA->HADT Nitroreductase DANT Diaminonitrotoluene intermediates HADT->DANT Nitroreductase RingCleavage Ring Cleavage Products DANT->RingCleavage Dioxygenase Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization

Caption: Proposed aerobic degradation pathway of MNA.

Experimental Workflow for Monitoring MNA Degradation

The diagram below outlines the general workflow for a typical MNA degradation study.

MNA_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation Bioreactor Bioreactor Setup (e.g., UASB) Sampling Time-course Sampling Bioreactor->Sampling Microcosm Soil Microcosm Setup Microcosm->Sampling Preparation Sample Preparation (Extraction, Filtration) Sampling->Preparation HPLC HPLC-UV/PDA Analysis Preparation->HPLC GCMS GC-MS Analysis (Metabolite ID) Preparation->GCMS Spectro UV-Vis Spectrophotometry Preparation->Spectro Quant Quantification of MNA and Metabolites HPLC->Quant GCMS->Quant Spectro->Quant Kinetics Degradation Kinetics (Rate, Half-life) Quant->Kinetics Pathway Pathway Elucidation Quant->Pathway

References

Application Notes and Protocols: N-Methyl-2,4,6-trinitroaniline as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a nitroamine explosive compound.[1] Beyond its energetic properties, Tetryl serves as a critical reference standard in analytical chemistry, particularly in the chromatographic analysis of explosives and related compounds in environmental and forensic samples. Its distinct chemical structure and physicochemical properties allow for its reliable identification and quantification, making it an essential tool for method validation, calibration, and quality control in laboratories worldwide.

These application notes provide detailed protocols for the use of Tetryl as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The information is intended to guide researchers, scientists, and drug development professionals in establishing accurate and reproducible analytical workflows for the determination of Tetryl and other nitroaromatic compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
Chemical Formula C₇H₆N₄O₆
Molecular Weight 242.15 g/mol
Appearance Yellow crystalline solid
Melting Point 129.5 °C
Solubility Soluble in acetone, ether, and other organic solvents. Slightly soluble in water.
Stability Thermally labile; decomposes with heat.[2][3] Decomposes rapidly in methanol/water solutions.[2][3][4] Stable in acetonitrile/water mixtures.[5]

Chromatographic Methods and Quantitative Data

Tetryl is amenable to analysis by several chromatographic techniques, with HPLC being the most prevalent due to the compound's thermal lability.[5] Gas chromatography can also be employed, provided that appropriate precautions are taken to prevent thermal degradation.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the analysis of Tetryl.[2] EPA Method 8330B provides a standardized approach for the analysis of nitroaromatics and nitramines, including Tetryl, in water, soil, and sediment.[3][4]

Table 1: HPLC Method Parameters and Performance Data for Tetryl Analysis

ParameterEPA Method 8330B (Primary Analysis)Alternative HPLC Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Cyano (CN) or Phenyl for confirmation
Mobile Phase 50:50 (v/v) Methanol:Water[5]Isocratic or gradient elution with acetonitrile and water
Flow Rate 1.0 - 2.0 mL/min1.7 mL/min[6]
Detection UV at 254 nm[7]Diode Array Detector (DAD) at 222 nm[6]
Retention Time Varies with exact conditions~11 min[6]
LOD 0.05 ppb (in water)[5]0.09 - 1.32 mg/L[6]
LOQ 13 ng/mL[8]0.31 - 4.42 mg/L[6]
Linearity Range Typically from LOQ to ~10 ppm0.625 - 100 mg/L[6]

Note: Retention times and detection limits can vary significantly depending on the specific instrument, column, and mobile phase conditions.

Gas Chromatography (GC)

GC methods for Tetryl analysis require careful optimization to minimize thermal degradation in the injector and column.[1][5] Techniques such as cold on-column injection or the use of a programmed temperature vaporizing (PTV) inlet can improve analytical performance.[9][10]

Table 2: GC Method Parameters and Performance Data for Tetryl Analysis

ParameterGC-MS with Cold EIFast GC-TOFMS
Column Short (5 m) capillary columnRtx-TNT (10 m x 0.32 mm x 0.91 µm)[10]
Carrier Gas HeliumHelium[10]
Injector Low temperature (e.g., 180 °C)[1]On-column injection[10]
Oven Program Temperature ramp to elute Tetryl at a lower temperature80°C (0.5 min) to 260°C at 15°/min[10]
Detection Mass Spectrometry (MS) with Cold Electron Ionization (EI)[1]Time-of-Flight Mass Spectrometry (TOFMS)[10]
Retention Time ~4 minutes[1]~8 minutes[10]
LOD Not specifiedNot specified
LOQ Not specifiedNot specified
Linearity Range 1 - 1000 pg/µL[9]Not specified

Experimental Protocols

Preparation of Tetryl Standard Solutions

Caution: Tetryl is an explosive and should be handled with appropriate safety precautions in a certified laboratory.

  • Stock Standard Preparation (e.g., 1000 mg/L):

    • Accurately weigh approximately 10 mg of neat Tetryl reference standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in acetonitrile and bring the volume to the mark.

    • Store the stock solution in an amber vial at 4°C.

  • Working Standard Preparation:

    • Prepare a series of working standards by serial dilution of the stock standard with a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired concentration range for calibration.

    • It is recommended to prepare fresh working standards daily due to the potential for degradation.[2][3]

Sample Preparation

This protocol is based on solid-phase extraction (SPE) as described in EPA Method 3535.

  • Sample Preservation: Acidify aqueous samples expected to contain Tetryl to a pH < 3 with sodium bisulfate.[2][3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by reagent water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Elution: Elute the retained analytes from the cartridge with acetonitrile.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen if necessary.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.

This protocol is based on ultrasonic extraction as described in EPA Method 8330B.[2]

  • Sample Homogenization: Air-dry the soil or sediment sample and grind it to a fine powder.

  • Extraction:

    • Weigh approximately 2 g of the homogenized sample into a vial.

    • Add 10 mL of acetonitrile.

    • Extract the sample in an ultrasonic bath for 18 hours.

  • Filtration: Filter the extract through a 0.45 µm filter.

  • Dilution: Dilute the filtrate with reagent water prior to HPLC analysis.

Visualizations

Chromatographic_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation Chrom_System Chromatographic System (HPLC or GC) Standard_Prep->Chrom_System Calibration Sample_Prep Sample Preparation Sample_Prep->Chrom_System Injection Data_Acquisition Data Acquisition Chrom_System->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: General workflow for chromatographic analysis using a reference standard.

Logical_Relationship_Chromatography Analyte Analyte of Interest (e.g., Tetryl in Sample) Instrument Chromatographic Instrument Analyte->Instrument Reference Reference Standard (Known Concentration) Reference->Instrument Concentration Analyte Concentration Reference->Concentration Calibration Signal Detector Signal (Peak Area/Height) Instrument->Signal Signal->Concentration

Caption: Logical relationship of components in a quantitative chromatographic analysis.

Conclusion

This compound is an indispensable reference standard for the accurate and reliable chromatographic analysis of explosives. Its use in well-defined methods, such as EPA Method 8330B, ensures data of high quality and comparability. The protocols and data presented in these application notes provide a comprehensive resource for laboratories involved in the analysis of Tetryl and related compounds. Adherence to proper sample handling and preparation procedures, particularly considering the thermal lability of Tetryl, is paramount for achieving accurate results.

References

Application Notes and Protocols for Studying N-Methyl-2,4,6-trinitroaniline (Tetryl) Decomposition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl, is a sensitive secondary high explosive historically used as a booster and in detonators.[1] A thorough understanding of its thermal decomposition kinetics is paramount for ensuring safety during handling, storage, and disposal, as well as for predicting its long-term stability. Tetryl's decomposition is a complex process that can be influenced by temperature, heating rate, and the presence of its own decomposition products, suggesting an autocatalytic mechanism.[2] When heated, tetryl first melts, then decomposes and explodes.[1]

These application notes provide a detailed overview of the experimental setups and protocols for investigating the thermal decomposition kinetics of tetryl using modern thermal analysis techniques. The primary methods covered are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are widely applied to study the thermal behavior of energetic materials.[3][4]

Key Experimental Techniques

The study of tetryl decomposition kinetics typically involves both non-isothermal and isothermal methods.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] For tetryl, DSC is used to determine key thermal events such as melting point, onset decomposition temperature, peak exothermic temperature, and the total heat of decomposition (enthalpy).[3][6] By performing experiments at multiple linear heating rates, kinetic parameters like activation energy (Ea) and the pre-exponential factor (A) can be calculated.[7][8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][5] This method is essential for identifying the different stages of decomposition, determining the temperature range of mass loss, and quantifying the residual mass.[5] For complex multi-step decompositions, TGA provides crucial insights that complement DSC data.[3]

  • Isothermal Analysis with Evolved Gas Analysis (EGA): In this setup, the material is held at a constant elevated temperature, and its decomposition is monitored over time.[9] Coupling the experimental chamber to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) Spectrometer allows for the identification and quantification of gaseous decomposition products. This provides direct insight into the reaction mechanism and the evolution of specific chemical species.[10] Known decomposition products of tetryl include picric acid and 2,4,6-trinitroanisole.[11][12]

Data Presentation: Quantitative Analysis

The data obtained from thermal analysis experiments can be summarized to compare results and determine kinetic parameters.

Table 1: Summary of Thermal Properties of Tetryl from DSC & TGA

Parameter Symbol Typical Value Range Method Description
Melting Point Tm ~130 °C DSC Temperature at which the material transitions from solid to liquid.
Onset Decomposition Temp. Tonset 150 - 190 °C DSC/TGA The temperature at which decomposition begins, indicated by a deviation from the baseline.[6]
Peak Exothermic Temp. Tp 185 - 240 °C DSC The temperature at which the rate of heat release is maximum.
Enthalpy of Decomposition ΔHd 1000 - 2000 J/g DSC Total heat released during the decomposition process.
Mass Loss Δm 50 - 80% TGA The percentage of the initial mass lost during the main decomposition stage.

| Temperature of Max. Mass Loss | Tmax | 190 - 250 °C | TGA (DTG) | The temperature at which the rate of mass loss is highest. |

Note: Values can vary depending on sample purity, crystal form, and experimental conditions (e.g., heating rate, atmosphere).

Table 2: Kinetic Parameters from Non-Isothermal Analysis (Model-Free Methods)

Kinetic Parameter Symbol Unit Method of Calculation Description
Activation Energy Ea kJ/mol Kissinger, Ozawa-Flynn-Wall (OFW), Kissinger-Akahira-Sunose (KAS) The minimum energy required to initiate the decomposition reaction.[7][9]
Pre-exponential Factor A s-1 Kissinger, Ozawa-Flynn-Wall (OFW), Kissinger-Akahira-Sunose (KAS) A frequency factor related to the collision frequency of reacting molecules.

| Critical Explosion Temp. | Tb | °C | Calculated from Ea and A | The lowest temperature at which a material will undergo thermal runaway.[8] |

Experimental Workflows and Logical Relationships

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Processing cluster_3 Kinetic & Thermodynamic Analysis prep Tetryl Sample (Crystalline Powder) weigh Weighing (1-5 mg) prep->weigh seal Encapsulation (Al/Au Crucibles) weigh->seal dsc Non-Isothermal DSC (Multiple Heating Rates: 2, 5, 10, 15 °C/min) seal->dsc tga Non-Isothermal TGA (N2 Atmosphere) seal->tga iso Isothermal Analysis (Constant T, EGA-MS/FTIR) seal->iso dsc_data DSC Thermograms (Heat Flow vs. Temp) dsc->dsc_data tga_data TGA/DTG Curves (Mass % vs. Temp) tga->tga_data ega_data Evolved Gas Profiles (Ion Current vs. Time) iso->ega_data kinetic_model Kinetic Modeling (Kissinger, OFW, etc.) dsc_data->kinetic_model tga_data->kinetic_model mechanism Decomposition Pathway Identification ega_data->mechanism thermo_params Thermodynamic Parameters (ΔH, ΔS, ΔG) kinetic_model->thermo_params

Caption: Overall experimental workflow for tetryl decomposition kinetics.

// Nodes Tetryl [label="this compound\n(Tetryl)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Thermal Energy\n(Isothermal or Non-isothermal)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InitialStep [label="Initial Decomposition Step\n(N-NO2 Bond Cleavage)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediates [label="Reactive Intermediates\n(Radicals, Ions)", fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="Stable Gaseous Products\n(NOx, CO, CO2, H2O, N2)", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolidResidue [label="Solid Residue\n(Picric Acid, etc.)", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autocatalysis [label="Autocatalysis\n(Products accelerate reaction)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Heat -> Tetryl [label="Input", color="#EA4335"]; Tetryl -> InitialStep [label="Initiation", color="#202124"]; InitialStep -> Intermediates [label="Propagation", color="#202124"]; Intermediates -> {Products, SolidResidue} [label="Termination", color="#202124"]; {Products, SolidResidue} -> Autocatalysis [style=dashed, color="#EA4335"]; Autocatalysis -> InitialStep [label="Feedback Loop", style=dashed, color="#EA4335"]; }

Caption: Logical relationship in the thermal decomposition of tetryl.

Experimental Protocols

Safety Precaution: Tetryl is a sensitive explosive and should be handled with extreme care in small quantities (typically < 5 mg) by trained personnel only. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and flame-retardant lab coats. All experiments should be conducted behind a blast shield.

Protocol 1: Non-Isothermal Decomposition Analysis using DSC

Objective: To determine the melting point, decomposition temperatures, and enthalpy of decomposition of tetryl at various heating rates.

Materials & Equipment:

  • This compound (Tetryl)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or gold-plated sample pans and lids (hermetically sealed)

  • Crimping press for sealing pans

  • Microbalance (±0.01 mg accuracy)

  • Inert gas supply (High-purity Nitrogen)

Procedure:

  • Sample Preparation: Carefully weigh 1.0–1.5 mg of tetryl into a sample pan.[8]

  • Encapsulation: Place the lid on the pan and hermetically seal it using a crimping press. This is crucial to contain any pressure generated during decomposition and prevent sample loss before the main exothermic event.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample holder and an empty, sealed reference pan in the reference holder.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any thermal events (e.g., 30 °C).

    • Heat the sample from the starting temperature to a final temperature well above the decomposition range (e.g., 350 °C) at a constant heating rate.[8]

    • Perform separate runs at different heating rates (e.g., 2, 5, 10, and 15 °C/min) to collect data for kinetic analysis.[8]

  • Data Analysis:

    • From the resulting DSC curve (heat flow vs. temperature), determine the melting point (endotherm peak), onset decomposition temperature, and peak exothermic temperature.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

    • Use the peak temperatures (Tp) obtained at different heating rates (β) to calculate the activation energy (Ea) using the Kissinger method.

Protocol 2: Non-Isothermal Decomposition Analysis using TGA

Objective: To determine the temperature range of mass loss and identify decomposition stages.

Materials & Equipment:

  • This compound (Tetryl)

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or aluminum sample pans

  • Microbalance (±0.01 mg accuracy)

  • Inert gas supply (High-purity Nitrogen)

Procedure:

  • Sample Preparation: Weigh approximately 2.0–5.0 mg of tetryl into a TGA sample pan.[8]

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Analyze the TGA curve (mass % vs. temperature) to identify the onset temperature of mass loss and the temperature ranges for distinct decomposition steps.

    • Analyze the derivative thermogravimetric (DTG) curve to find the temperature(s) of the maximum rate of mass loss.

    • Determine the final residual mass percentage.

Protocol 3: Isothermal Decomposition with Evolved Gas Analysis (EGA-MS)

Objective: To identify gaseous decomposition products and study the decomposition rate at a constant temperature.

Materials & Equipment:

  • TGA or a dedicated reactor coupled to a Mass Spectrometer (MS)

  • This compound (Tetryl)

  • Heated transfer line to connect the TGA/reactor to the MS

  • Inert carrier gas (Helium or Argon)

Procedure:

  • Sample Preparation: Place 1.0–2.0 mg of tetryl into the sample holder of the TGA or reactor.

  • Instrument Setup:

    • Purge the system with the inert carrier gas.

    • Ensure the heated transfer line is at a sufficiently high temperature (e.g., 200-250 °C) to prevent condensation of decomposition products.

    • Set the MS to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) to detect expected products (e.g., H₂O, CO, NO, CO₂, NO₂).

  • Thermal Program:

    • Rapidly heat the sample to the desired isothermal temperature (e.g., 160 °C). The temperature should be high enough to induce decomposition on a reasonable timescale but below the peak decomposition temperature to avoid an uncontrollable reaction.

    • Hold the sample at this temperature for an extended period (e.g., 60-120 minutes) while continuously monitoring the evolved gases with the MS.[9]

  • Data Analysis:

    • Monitor the ion currents for specific m/z values corresponding to different gaseous products as a function of time.

    • The temporal evolution of these products provides information on the reaction pathway and can be used to determine isothermal reaction rates.[9]

References

Application Notes and Protocols for the Proper Disposal of N-Methyl-2,4,6-trinitroaniline Waste

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-2,4,6-trinitroaniline, also known as Tetryl, is a highly energetic and toxic compound used in research and development for its explosive properties.[1][2] Due to its hazardous nature, waste containing this compound must be managed with extreme caution and in strict adherence to regulatory requirements. These application notes provide detailed protocols for the safe handling, temporary storage, and disposal of this compound waste for researchers, scientists, and drug development professionals. The primary directive is that all final disposal must be conducted through a licensed hazardous waste management facility. On-site treatment by research personnel is strongly discouraged due to the material's inherent instability and potential for detonation.[2][3]

Hazard Identification and Data

This compound is classified as a highly hazardous substance. Its vapors are heavier than air and can form explosive mixtures.[1] The material is sensitive to shock, friction, and heat and poses a significant risk of explosion.[2] It is also acutely toxic upon ingestion, inhalation, or skin contact.[2][4]

Table 1: Hazard Summary for this compound

Hazard TypeClassificationDescriptionGHS Hazard Statement
Physical Explosive, Division 1.1Mass explosion hazard.[2]H201
Flammable Liquid, Cat. 2Highly flammable liquid and vapor.[1][2]H225
Health Acute Toxicity, Oral, Cat. 3Toxic if swallowed.[2][4]H301
Acute Toxicity, Dermal, Cat. 3Toxic in contact with skin.[2][4]H311
Acute Toxicity, Inhalation, Cat. 3Toxic if inhaled.[2][4]H331
Eye Irritation, Cat. 2Causes serious eye irritation.[2]H319
STOT, Single Exposure, Cat. 1Causes damage to organs.[2]H370
STOT, Repeated Exposure, Cat. 2May cause damage to organs through prolonged or repeated exposure.[4]H373

STOT: Specific Target Organ Toxicity

Table 2: Chemical Incompatibilities

Incompatible MaterialHazard of Reaction
Strong Bases (e.g., NaOH, KOH)May cause explosion, even in the presence of water or solvents.[5]
Reducing Agents (e.g., hydrides)Can initiate a vigorous reaction that may lead to detonation.[5]
Heat, Sparks, Open FlamesIgnition sources can lead to fire and/or explosion.[1][2]
Shock, Friction, GrindingCan cause detonation.[2]

Regulatory Framework

The disposal of explosive hazardous materials like this compound is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), the Department of Transportation (DOT), and the Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF) all have roles in regulating its management.[6][7][8] This waste is classified as hazardous due to its reactivity characteristic.[3] All generated waste must be managed from "cradle to grave," meaning the generator is responsible for it until its final, safe disposal.[9]

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Disposal Pathway A Generation of This compound Waste B Segregate into Compatible Waste Streams (Solid, Liquid, Sharps) A->B C Collect in Approved, Labeled Hazardous Waste Containers B->C D Store in Designated Satellite Accumulation Area (Cool, Ventilated, Secure) C->D E Schedule Pickup with Licensed Hazardous Waste Disposal Vendor D->E F Vendor Transports to TSDF for Final Disposal (e.g., Industrial Incineration) E->F G Receive Certificate of Disposal F->G

Caption: Waste Management Workflow for this compound.

Experimental Protocols

Protocol 1: Required Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound in any form, including waste.

Table 3: Personal Protective Equipment (PPE) Requirements

Body PartPPE SpecificationStandard
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®).EN 374[1]
Eyes/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133 or EN 166[10][11]
Body Flame-retardant lab coat and protective clothing to prevent skin exposure.N/A
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if ventilation is inadequate or when handling powders.[10][11]OSHA 29 CFR 1910.134[11]
Protocol 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous reactions. Never mix this compound waste with incompatible materials.[12]

Methodology:

  • Identify Waste Streams: Designate separate waste streams for:

    • Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and solid residues.

    • Liquid Waste: Unused solutions, reaction mixtures, and collected rinsates.

    • Sharps Waste: Contaminated needles, scalpels, or broken glassware.

  • Select Containers: Use only containers approved for hazardous waste that are compatible with the waste type. Containers must have tight-fitting lids.[9][12]

  • Labeling: Immediately label each waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[9]

    • Full chemical name: "this compound".[12]

    • All other constituents and their approximate percentages.[12]

    • The date accumulation started.[9]

  • Collection:

    • For solids, carefully place contaminated items into the designated solid waste container. Minimize dust generation.[11]

    • For liquids, pour waste carefully into the liquid waste container using a funnel.

    • Keep containers closed at all times except when adding waste.[9][12]

G Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No CheckIncompatible Is waste incompatible with container contents? (e.g., strong base) IsSolid->CheckIncompatible Yes SolidContainer Place in 'Solid Explosive Waste' Container IsLiquid->SolidContainer No (Contaminated Labware) IsLiquid->CheckIncompatible Yes End Waste Segregated SolidContainer->End LiquidContainer Place in 'Liquid Explosive Waste' Container LiquidContainer->End CheckIncompatible->SolidContainer No CheckIncompatible->LiquidContainer No NewContainer Start a New Waste Container CheckIncompatible->NewContainer Yes NewContainer->End

Caption: Decision Tree for Waste Segregation.

Protocol 3: Decontamination of Labware

Reusable labware contaminated with this compound must be decontaminated before standard washing.

Methodology:

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone).

  • Collect Rinsate: The first rinse must be collected as hazardous liquid waste.[12] For highly toxic materials like this, it is best practice to collect the first three rinses as hazardous waste.[12]

  • Subsequent Rinses: After the initial hazardous rinses, wash the labware according to standard laboratory procedures.

  • Disposal of Emptied Containers: A container that held pure this compound is not considered "empty" until it has been triple-rinsed.[12] The rinsate from all three rinses must be collected as hazardous waste. After this procedure, the container can be managed as non-hazardous solid waste.

G A Contaminated Labware B Rinse 1 with appropriate solvent A->B C Collect Rinsate 1 in Liquid Hazardous Waste B->C D Rinse 2 with solvent C->D E Collect Rinsate 2 in Liquid Hazardous Waste D->E F Rinse 3 with solvent E->F G Collect Rinsate 3 in Liquid Hazardous Waste F->G H Proceed to Standard Labware Washing G->H

Caption: Workflow for Decontaminating Labware.

Protocol 4: Spill and Emergency Procedures

In the event of a spill, immediate and cautious action is required.

Methodology:

  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation to the area.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup (for minor spills only):

    • Don the appropriate PPE as described in Protocol 1.

    • Use non-sparking tools for cleanup.[1]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4][10] Avoid creating dust.[11]

    • Decontaminate the spill area using the procedure in Protocol 3.

    • Label the waste container and manage it for disposal.

Protocol 5: Temporary Waste Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

Methodology:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: Store containers in a cool, dry, and well-ventilated area away from sunlight and sources of heat or ignition.[1][2]

  • Segregation: Store this compound waste away from incompatible materials, especially bases and reducing agents.[5]

  • Containment: Use secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste containers to contain potential leaks.[12]

  • Security: Secure the storage area to prevent unauthorized access.

Protocol 6: Final Disposal

The final disposal of this compound waste is a regulated activity that must be performed by professionals.

Methodology:

  • Vendor Selection: Use only a university-approved or state-licensed hazardous waste disposal company with experience handling explosive and reactive wastes.

  • Scheduling Pickup: Contact your institution's EHS office or the waste vendor directly to schedule a waste pickup.

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final destination.[9]

  • Disposal Method: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of waste is high-temperature incineration or detonation at a specialized facility.[1][6]

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude N-Methyl-2,4,6-trinitroaniline (Tetryl amine), targeting common issues encountered by researchers and drug development professionals.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₇H₆N₄O₆[1][2][3]
Molecular Weight 242.15 g/mol [2][4]
Melting Point 114.8 °C[1]
Appearance Yellow crystalline solidInferred from related trinitro compounds
Density 1.676 g/cm³[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Q1: My yield is very low after recrystallization. What went wrong?

A1: Low recovery can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use just enough solvent to dissolve the crude product at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be poor.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation before filtration.

Q2: After purification, the melting point of my product is still low and has a broad range. Why?

A2: A low, broad melting point is a classic sign of impurities.

  • Inadequate Purification: The chosen purification method may not be effective for the specific impurities present. A second recrystallization may be necessary.

  • Trapped Solvent: Crystals may have formed too quickly, trapping solvent within the crystal lattice. Ensure the crystals are thoroughly dried under vacuum.

  • Residual Impurities: Common impurities from synthesis include starting materials, less-nitrated byproducts (e.g., N-methyl-2,4-dinitroaniline), or hydrolysis products like picric acid.[5] Consider an alternative purification method like column chromatography or a preliminary wash.

Q3: My product oiled out instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

  • Lower the Temperature: Re-heat the solution until the oil dissolves completely, then allow it to cool much more slowly without disturbance. Seeding the solution with a pure crystal can help induce proper crystallization.

  • Change Solvent: Use a lower-boiling point solvent or a solvent mixture. For example, if you used ethanol, try a mixture of ethanol and water. Add the anti-solvent (water) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a few drops of the primary solvent (ethanol) to redissolve and cool slowly.

Q4: The purified product has an unexpected color. Is this a problem?

A4: While pure this compound is expected to be a yellow solid, color variations can occur.

  • Polymorphism: Some related nitroaromatic compounds exhibit color polymorphism, where different crystal structures of the same compound have different colors.[6] The color may depend on the solvent used for crystallization.

  • Trace Impurities: Highly colored impurities, even in small amounts, can significantly affect the product's appearance. Purity should be confirmed by analytical methods (TLC, NMR, melting point) rather than relying on color alone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route. Common contaminants include unreacted starting materials (e.g., 2,4,6-trinitrochlorobenzene), inorganic salts from the workup, and side-products such as picric acid formed via hydrolysis.[5][7]

Q2: What is the best solvent for recrystallizing this compound?

A2: Ethanol is a commonly cited and effective solvent.[1] Other potential solvents that can be explored include methanol, isopropanol, or mixtures like ethanol/water or acetic acid/water. A solvent screen is recommended to find the optimal system for your specific impurity profile.

Q3: How can I confirm the purity of my final product?

A3: A combination of methods is recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value (114.8 °C) is a good indicator of purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.[8] Mass spectrometry can confirm the molecular weight.[9]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is a nitroaromatic compound and should be handled with care. Related compounds like 2,4,6-trinitroaniline are known to be toxic and potentially explosive when subjected to heat or shock.[10] Always handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heat, friction, and impact.

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol

This protocol describes the most common method for purifying crude this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until it boils.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Weigh the final product and determine the melting point.

Protocol 2: Column Chromatography

This method is effective for separating compounds with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Visualizations

The following diagrams illustrate the purification workflow and troubleshooting logic.

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) crude->dissolve hot_filter Hot Filtration (if solids present) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool no solids hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: General workflow for purification by recrystallization.

TroubleshootingYield start Low Yield Observed q1 Was a large volume of solvent used? start->q1 s1 Yes: Redo with less solvent. Concentrate filtrate to recover more product. q1->s1 Yes q2 Did crystals form on the filter paper during hot filtration? q1->q2 No end Yield Improved s1->end s2 Yes: Pre-heat funnel and filter solution faster. Re-dissolve crystals. q2->s2 Yes q3 Is the product very soluble in the cold solvent? q2->q3 No s2->end s3 Yes: Choose a different solvent or use a solvent/anti-solvent pair. q3->s3 Yes s3->end

References

Technical Support Center: N-Methyl-2,4,6-trinitroaniline Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization solvent for N-Methyl-2,4,6-trinitroaniline (tetryl).

Troubleshooting Guide

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. This compound has a melting point of approximately 129.5 °C.

  • Solution:

    • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the solution until the oil dissolves completely.

    • Lower the temperature: If the solvent's boiling point is above the melting point of your compound, lower the temperature of the hot plate and stir to see if the oil dissolves.

    • Change the solvent: Select a solvent with a lower boiling point.

    • Use a solvent pair: Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low yield can be due to several factors:

  • Incomplete precipitation: The solution may not be cooled sufficiently. Ensure the solution is cooled in an ice bath after it has reached room temperature to maximize crystal formation.

  • Too much solvent: Using an excessive amount of solvent will keep more of the compound dissolved even at low temperatures. In the future, use the minimum amount of hot solvent required to fully dissolve the compound. To salvage the current batch, you can try to carefully evaporate some of the solvent and cool the solution again.

  • Filtering too early: If you filter the solution while it is still warm, a significant amount of the product may remain in the filtrate. Ensure the solution is thoroughly cooled before vacuum filtration.

Q3: The resulting crystals are discolored or appear impure. What is the cause?

A3: Discoloration often indicates the presence of impurities.

  • Activated Charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper during the hot gravity filtration to remove the charcoal. Caution: Do not add activated charcoal to a boiling solution, as it can cause bumping.

  • Insoluble Impurities: If there are insoluble impurities, perform a hot gravity filtration of the saturated solution before allowing it to cool. This will remove any solid particles.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Q4: No crystals are forming, even after cooling the solution in an ice bath.

A4: Crystal formation sometimes requires nucleation to begin.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.

  • Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to induce crystallization.

  • Reduce the amount of solvent: It's possible too much solvent was used. Gently heat the solution to evaporate some of the solvent and then try cooling it again.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: An ideal recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be very soluble in the hot solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Does not react with the compound: The solvent should be chemically inert towards this compound.

  • Boiling point below the compound's melting point: The solvent's boiling point should be lower than the melting point of this compound (~129.5 °C) to prevent it from melting before it dissolves.

  • Volatile enough to be easily removed from the crystals: The solvent should have a relatively low boiling point so it can be easily evaporated from the final product.

  • Non-toxic, inexpensive, and non-flammable: For practical and safety reasons, solvents with these characteristics are preferred.

Q2: Which solvents are commonly used for the recrystallization of this compound?

A2: this compound is soluble in acetone, benzene, and glacial acetic acid. It is slightly soluble in ethanol, ether, chloroform, and carbon tetrachloride. It is practically insoluble in water.[1][2][3][4] Based on this, suitable single solvents could be ethanol or a mixed solvent system such as ethanol-water. Acetone and benzene are also good solvents but may have very high solubility even at low temperatures, potentially leading to lower yields.

Q3: How do I select the optimal solvent if I don't have detailed solubility data?

A3: A simple "test tube" method can be used to screen potential solvents:

  • Place a small amount of your crude this compound (about 20-30 mg) in a small test tube.

  • Add a few drops of the solvent to be tested at room temperature. If the compound dissolves immediately, the solvent is likely too good and will result in poor recovery.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath.

  • If the compound dissolves in the hot solvent, it is a potentially good candidate.

  • Allow the test tube to cool to room temperature and then place it in an ice bath.

  • A good solvent will show the formation of a significant amount of crystals upon cooling.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water0.50.0051
Water98.60.168
Acetone1850.8
Benzene184.4
Carbon Disulfide0.40.0121
Carbon Disulfide46.10.125
Carbon Tetrachloride0.50.012
Carbon Tetrachloride73.30.41
Chloroform0.40.43
Chloroform58.83.54

Note: This data is compiled from various sources and should be used as a guideline.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

Safety Precautions: this compound (tetryl) is a toxic and explosive compound.[3] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][5][6][7] Avoid friction, shock, and heat.[1][7] Use non-sparking tools and grounded equipment.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate in a fume hood while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel on top of a clean Erlenmeyer flask. Pre-heat the funnel and flask with hot ethanol. Pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a few minutes. For final drying, transfer the crystals to a watch glass and let them air dry in the fume hood or in a desiccator. Do not dry in an oven due to the explosive nature of the compound.

Mandatory Visualization

Recrystallization_Solvent_Selection start Start: Crude This compound test_solubility Test Solubility in Potential Solvent (e.g., Ethanol, Acetone) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Poor Recrystallization Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Recrystallization Solvent crystals_form->good_solvent Yes consider_pair Consider Solvent Pair or Different Solvent crystals_form->consider_pair No consider_pair->test_solubility

Caption: Flowchart for selecting a suitable recrystallization solvent.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool_solution Cool Solution to Room Temperature dissolve->cool_solution No insoluble impurities hot_filtration->cool_solution Yes ice_bath Cool in Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

References

Technical Support Center: N-Methyl-2,4,6-trinitroaniline (Tetryl) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-2,4,6-trinitroaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Final Product - Incomplete nitration of the starting material or intermediate. - Formation of significant amounts of byproducts due to suboptimal reaction conditions. - Loss of product during workup and purification steps.- Ensure the use of a sufficiently strong nitrating agent and appropriate reaction times. - Carefully control the reaction temperature to minimize side reactions. - Optimize the purification process, for example, by selecting an appropriate recrystallization solvent to minimize loss.
Product is a Dark, Tarry, or Viscous Mass - Oxidation of the N,N-dimethylaniline starting material. This is often caused by excessively high reaction temperatures or the use of an overly aggressive nitrating agent.[1][2]- Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent. - Use a well-dispersed suspension of the starting material in sulfuric acid before nitration.
Presence of Isomeric Impurities in the Final Product - Protonation of the dimethylamino group in the starting material (N,N-dimethylaniline) under strongly acidic conditions. This converts the ortho-, para-directing group into a meta-directing group, leading to the formation of meta-isomers.[3]- Employ a two-step nitration process, where N,N-dimethylaniline is first converted to 2,4-dinitro-N,N-dimethylaniline under milder conditions before the final nitration to tetryl. - Isomeric impurities can often be removed by careful recrystallization, taking advantage of differences in solubility.
Final Product is Contaminated with Picric Acid - Hydrolysis of the N-methyl-N-nitroamino group in tetryl. This can occur if the product is exposed to moisture, especially at elevated temperatures or under basic conditions.[4][5]- Ensure all glassware and reagents are dry. - During workup, wash the crude product with cold water to remove any water-soluble acidic impurities. - Store the final product in a dry environment.
Formation of this compound (N-methylpicramide) - This can be a thermal decomposition product of tetryl. While primarily observed during analytical procedures like Gas Chromatography, its formation during synthesis cannot be entirely ruled out under high-temperature excursions.- Avoid excessive heating during the reaction and purification steps. - If suspected, this impurity can be separated by chromatography or fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts include:

  • 2,4-dinitro-N,N-dimethylaniline : An intermediate that may remain if the nitration is incomplete.[5]

  • Isomeric dinitro- and trinitro-anilines : Particularly meta-isomers, which form due to the protonation of the dimethylamino group in strong acid.[3]

  • Oxidation products : Often appearing as a dark, tarry residue, resulting from the oxidation of the starting material.[1][2]

  • Picric acid (2,4,6-trinitrophenol) : A hydrolysis product formed from the decomposition of tetryl in the presence of water.[4][5]

Q2: How can I minimize the formation of oxidation byproducts?

A2: Strict temperature control is crucial. The nitration of N,N-dimethylaniline is a highly exothermic reaction. Maintaining a low temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent will significantly reduce the rate of oxidative side reactions.[1]

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization is the most common and effective purification method. A mixture of acetone and ethanol is often used.[5] The crude product is dissolved in a minimal amount of hot acetone, and then ethanol is added to induce crystallization as the solution cools. This process is effective at removing most of the common impurities.

Q4: My final product shows a melting point lower than the literature value. What could be the reason?

A4: A depressed melting point is a strong indication of the presence of impurities. The most likely contaminants are unreacted intermediates (like 2,4-dinitro-N,N-dimethylaniline), isomeric byproducts, or hydrolysis products such as picric acid. Further purification by recrystallization is recommended.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be used:

  • Melting Point Analysis : Compare the observed melting point with the literature value (approx. 129-131°C).

  • Spectroscopy :

    • Infrared (IR) Spectroscopy : To identify the characteristic functional groups (NO₂, N-CH₃, aromatic ring).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the structure and identify any isomeric impurities.

  • Chromatography :

    • Thin Layer Chromatography (TLC) : For a quick check of purity and to identify the number of components in the crude product.

    • High-Performance Liquid Chromatography (HPLC) : For quantitative analysis of purity.

Experimental Protocols

Synthesis of this compound from N,N-Dimethylaniline

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and available equipment.

  • Preparation of the Sulfuric Acid Solution : In a flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

  • Addition of N,N-Dimethylaniline : Slowly add N,N-dimethylaniline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.

  • Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the nitrating mixture dropwise to the N,N-dimethylaniline-sulfuric acid solution. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.

  • Reaction Completion : After the addition is complete, continue stirring the mixture at the same temperature for a specified period to ensure complete nitration.

  • Isolation of Crude Product : Pour the reaction mixture slowly onto crushed ice with stirring. The crude this compound will precipitate as a yellow solid.

  • Purification :

    • Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids and some water-soluble byproducts.

    • Dry the crude product.

    • Recrystallize the crude solid from an acetone/ethanol mixture to obtain the purified product.[5]

Visualizations

Byproduct_Formation Logical Relationships in Tetryl Synthesis Start N,N-Dimethylaniline Intermediate 2,4-Dinitro-N,N-dimethylaniline Start->Intermediate Nitration (Controlled Temp.) Oxidation Oxidation Byproducts (Tarry Mass) Start->Oxidation High Temp. / Strong Oxidizing Conditions Isomers Isomeric Byproducts (e.g., m-nitro isomers) Start->Isomers Protonation in Strong Acid Tetryl This compound (Tetryl) Intermediate->Tetryl Further Nitration Hydrolysis Picric Acid Tetryl->Hydrolysis Presence of Moisture

Caption: Logical workflow of byproduct formation in Tetryl synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Tetryl Synthesis Start Start Synthesis Check_Appearance Observe Reaction Mixture Start->Check_Appearance Dark_Tarry Dark/Tarry Mixture? Check_Appearance->Dark_Tarry Normal_Color Yellow Precipitate Check_Appearance->Normal_Color Normal Dark_Tarry->Normal_Color No Control_Temp Action: Lower Temperature, Control Addition Rate Dark_Tarry->Control_Temp Yes Purification Proceed to Purification Normal_Color->Purification Control_Temp->Check_Appearance Adjusted Check_Purity Analyze Final Product (e.g., Melting Point, TLC) Purification->Check_Purity Impure Impurities Detected? Check_Purity->Impure Pure Product is Pure Impure->Pure No Recrystallize Action: Recrystallize Impure->Recrystallize Yes Recrystallize->Check_Purity Re-analyze

Caption: A logical workflow for troubleshooting common issues.

References

preventing degradation of N-Methyl-2,4,6-trinitroaniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methyl-2,4,6-trinitroaniline (Tetryl). This resource provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and analysis of this compound to prevent its degradation.

Troubleshooting and FAQs

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions to prevent the degradation of this compound?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, well-ventilated place.[1][2] Avoid exposure to high temperatures; the compound decomposes explosively at 187°C.[3]

  • Light: Protect from sunlight, as photolysis is a significant degradation pathway.[1][2][4]

  • Atmosphere: Keep the container tightly closed to prevent exposure to moisture.[1][2]

  • Container: Use only approved and properly sealed packaging.[1] Ensure containers and receiving equipment are grounded/bonded to prevent static discharge.[1][2]

Q2: What are the visible signs of degradation?

A2: this compound is a yellow crystalline solid.[3] While visual signs of degradation are not well-documented in the literature, any change in color, texture, or the appearance of an odor (the pure compound is odorless) could indicate decomposition or contamination.[3][4] Purity should be confirmed using analytical methods if degradation is suspected.

Q3: Which factors can accelerate the degradation of this compound?

A3: Several factors can accelerate the degradation of this compound:

  • Heat: Elevated temperatures can lead to decomposition and ultimately, explosive detonation.[3][5]

  • Sunlight: Exposure to sunlight can cause rapid photolytic degradation to products like N-methylpicramide.[4] The degradation rate is significantly higher in sunlight compared to dark conditions.[4]

  • Moisture: In aqueous environments, the compound undergoes hydrolysis. In seawater (pH 8.1) at 25°C, it hydrolyzes to picric acid.[4]

  • Incompatible Materials: Contact with strong oxidizers, hydrazine, or easily oxidizable materials can cause fires and explosions.[4][5]

  • Physical Stress: As a sensitive explosive, it can be detonated by shock, friction, or grinding.[2][3]

Q4: My analytical results show unexpected peaks. What could they be?

A4: Unexpected peaks likely correspond to degradation products. The two most common degradation pathways are hydrolysis and photolysis.

  • Picric Acid: This is a primary product of hydrolysis.[4][6]

  • N-methylpicramide: This is a product of photolysis.[4]

  • In environmental or biological samples, further breakdown products can include trinitro-N-methylaniline, trinitrobenzeneamine, and various dinitro and nitroanilines.[5]

Q5: Are there any recommended stabilizers for long-term storage?

A5: The principle of using stabilizers for nitrated organic compounds involves adding substances that neutralize nitrogen oxides, which can catalyze decomposition.[7] While specific stabilizers for pure this compound are not commonly detailed, compounds like diphenylamine have been traditionally used for related materials like propellants.[7][8] Another approach involves using a highly porous adsorbent material like silica gel to physically adsorb moisture and harmful decomposition products.[7]

Q6: What is the safest way to handle this compound in a laboratory setting?

A6: Safe handling is critical due to the compound's explosive and toxic nature.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only in a well-ventilated area, preferably with local exhaust ventilation.[1][2]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[1][2] Use non-sparking tools.[2]

  • Handling: Avoid shock, friction, and grinding.[2] Avoid creating dust.[9] Wash hands thoroughly after handling.[1]

  • Disposal: Dispose of contents and containers at an approved waste disposal plant.[9] Deactivation can be achieved using an aqueous solution of sodium sulfite.[11]

Quantitative Stability Data

The following table summarizes key quantitative data related to the degradation of this compound.

ParameterConditionValue / Product(s)Reference
Explosion Point Heating187 °C (369 °F)[3][6]
Hydrolysis Seawater (pH 8.1) at 25 °CHalf-life of 33 days; yields picric acid[4]
Photolysis Exposure to sunlight for 20 daysDegrades to nitrate, nitrite, N-methylpicramide[4]
Thermal Stability Prolonged storage at 80 °CDescribed as highly stable[5]

Note: The thermal stability at 80°C refers to slow decomposition under controlled conditions and does not negate the acute explosion hazard at higher temperatures.

Experimental Protocols

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting its common degradation products. HPLC is preferred over Gas Chromatography (GC) for thermally sensitive explosives to avoid heat-induced degradation during analysis.[12][13]

1. Objective: To quantify the purity of a this compound sample and identify the presence of picric acid.

2. Materials and Reagents:

  • This compound sample

  • Analytical standards (this compound, Picric Acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with acetonitrile)

  • HPLC vials

3. Instrumentation:

  • HPLC system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Standard Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of this compound and picric acid standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solutions with the mobile phase initial condition mixture.

5. Sample Preparation:

  • Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

  • Dilute this solution to fall within the calibration range (e.g., a 1:4 dilution to achieve ~25 µg/mL).

  • Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

6. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: Linear gradient from 40% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: Return to 40% B

    • 13-18 min: Re-equilibration at 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or use PDA to scan for optimal wavelengths)

7. Data Analysis:

  • Generate a calibration curve for each standard by plotting peak area against concentration.

  • Identify and quantify this compound and any degradation products in the sample by comparing retention times and peak areas to the standards.

  • Calculate the purity of the sample as a percentage.

Visualizations

The following diagrams illustrate key logical and chemical pathways related to this compound.

cluster_storage Storage & Handling Workflow start Receive Compound store Store in Cool, Dark, Well-Ventilated Area start->store handle Handle with Proper PPE (Gloves, Goggles) Avoid Shock/Friction store->handle check Suspect Degradation? (e.g., Discoloration) handle->check analyze Perform Purity Analysis (e.g., HPLC) check->analyze Yes use Use in Experiment check->use No analyze->use Purity OK dispose Dispose via Approved Waste Stream analyze->dispose Degraded use->dispose

Caption: Recommended workflow for safe storage and handling.

cluster_degradation Degradation Pathways tetryl This compound (Tetryl) hydrolysis Hydrolysis tetryl->hydrolysis photolysis Photolysis tetryl->photolysis picric_acid Picric Acid hydrolysis->picric_acid + H₂O n_methylpicramide N-methylpicramide photolysis->n_methylpicramide + Sunlight (hν)

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: N-Methyl-2,4,6-trinitroaniline (Tetryl) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to minimize impurities during the production of N-Methyl-2,4,6-trinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: There are two primary methods for synthesizing this compound (tetryl).

  • Method 1: This process involves dissolving dimethylaniline in concentrated sulfuric acid and subsequently nitrating the solution with a mixture of nitric and sulfuric acids. This route forms 2,4-dinitrodimethylaniline as an intermediate before yielding the crude tetryl product.[1][2]

  • Method 2: A more modern and economical approach involves reacting 2,4- or 2,6-dinitrochlorobenzene with methylamine. The resulting dinitrophenyl methylamine is then nitrated to produce tetryl. This method is generally preferred as it generates fewer byproducts.[1][2][3]

Q2: What are the primary sources of impurities in tetryl synthesis?

A2: Impurities can arise from several sources, including:

  • Side Reactions: Unwanted side reactions during the nitration process are a common source of impurities.

  • Incomplete Nitration: Failure to fully nitrate the precursor molecule results in intermediates, such as N-methyl-2,4-dinitroaniline, remaining in the final product.

  • Starting Material Purity: Impurities present in the initial reactants (e.g., dimethylaniline or dinitrochlorobenzene) can carry through to the final product.

  • Reaction Conditions: The concentration of the nitrating acids is critical. A high water content, for instance from using nitric acid with a concentration below 80%, can lead to undesirable byproducts.[4]

  • Product Degradation: Tetryl can decompose if exposed to excessive heat or certain chemical environments, such as methanol/water solutions.[3] In some conditions, it can break down into products like picric acid.[5]

Q3: How is crude this compound typically purified?

A3: The most common method for purifying crude tetryl is recrystallization. The standard procedure involves filtering the crude product, washing it thoroughly with water to remove residual acids, and then dissolving it in a suitable hot solvent, such as acetone.[1][2] As the solution cools, purified tetryl crystallizes out, leaving many of the impurities dissolved in the solvent. The purified crystals are then collected by filtration.

Q4: What are the key safety considerations when working with tetryl?

A4: Tetryl is a toxic and sensitive explosive that must be handled with extreme care.[6] It can be detonated by friction, shock, or spark.[3] Direct contact should be avoided as it is a strong skin irritant and can cause dermatitis.[3] All work should be conducted in a controlled environment with appropriate personal protective equipment (PPE), including protective clothing, gloves, and respiratory protection to avoid inhaling dust.[5]

Troubleshooting Guide

Problem: The final product yield is significantly lower than expected.

  • Possible Cause: Incomplete reaction.

    • Solution: Verify the stoichiometry of your reagents. Ensure the nitrating agent is in sufficient excess. Increase the reaction time or moderately adjust the temperature according to established protocols to drive the reaction to completion.

  • Possible Cause: Loss of product during workup.

    • Solution: Be meticulous during filtration and washing steps. If the product is slightly soluble in the wash solvent (e.g., water), use cold solvent and minimize the volume used. Ensure complete precipitation during the recrystallization step by allowing sufficient cooling time.

  • Possible Cause: Degradation of the product.

    • Solution: Strictly control the reaction temperature. Runaway nitration reactions can generate excessive heat, leading to product decomposition.[3] Use an ice bath and add reagents slowly to maintain the recommended temperature range.

Problem: The product is discolored (e.g., dark brown or reddish instead of yellow).

  • Possible Cause: Presence of colored byproducts from side reactions or oxidation.

    • Solution: This often indicates over-nitration or oxidation of the aromatic ring. Review your temperature control and the concentration of your acids. A more rigorous purification process, such as a second recrystallization or washing with a sodium bicarbonate solution to remove acidic impurities, may be necessary.

  • Possible Cause: Residual starting materials or intermediates.

    • Solution: Ensure the reaction has gone to completion. Use analytical methods like HPLC or TLC to check for the presence of precursors in your crude product. If present, adjust reaction time or temperature accordingly in subsequent experiments.

Problem: Analytical tests (HPLC, NMR) show multiple impurity peaks.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The choice of synthesis route is critical; the method starting from dinitrochlorobenzene is known to produce a cleaner product.[3] If using the dimethylaniline route, ensure the sulfuric acid is sufficiently concentrated and the temperature is carefully controlled during the initial dissolution and subsequent nitration.

  • Possible Cause: Ineffective purification.

    • Solution: Optimize the recrystallization process. Experiment with different solvents or solvent mixtures to improve the separation of the desired product from its impurities. Ensure the crude product is fully dissolved in the hot solvent and that it cools slowly to allow for the formation of pure crystals.

Data Presentation

Table 1: Summary of Key Parameters Influencing Product Purity

ParameterCondition / MethodExpected Impact on PurityNotes
Starting Material Dinitrochlorobenzene & MethylamineHigher Purity This route is reported to have fewer byproducts compared to the alternative.[3]
DimethylanilineLower Purity More susceptible to side reactions, leading to a "crude" product requiring thorough purification.[1]
Nitrating Agent Concentrated HNO₃ / H₂SO₄Higher Purity Minimizes water content, reducing the likelihood of hydrolytic side reactions.[4]
Dilute HNO₃ / H₂SO₄Lower Purity Excess water can promote the formation of undesirable byproducts.[4]
Reaction Temperature Strictly Controlled (per protocol)Higher Purity Prevents thermal degradation of the product and reduces the rate of side reactions.[3]
Elevated or FluctuatingLower Purity Can lead to product decomposition and the formation of colored impurities.
Purification Recrystallization from AcetoneHigher Purity Effective method for removing most common impurities from the crude product.[1][2]
Simple Washing OnlyLower Purity Insufficient to remove co-precipitated or dissolved impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dinitrophenyl Methylamine

This protocol is based on the higher-purity synthesis route.[1][2][3]

Step 1: Synthesis of N-methyl-2,4-dinitroaniline

  • In a reaction vessel equipped with a stirrer and thermometer, dissolve 20.2 g (0.1 mol) of 2,4-dinitrochlorobenzene in 100 mL of ethanol.

  • While stirring, slowly add 15.5 g (0.2 mol) of a 40% aqueous solution of methylamine.

  • Gently heat the mixture to 50-60°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Stir until the yellow precipitate solidifies.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The product is N-methyl-2,4-dinitroaniline.

Step 2: Nitration to this compound

  • Carefully add 19.7 g (0.1 mol) of the dried N-methyl-2,4-dinitroaniline in small portions to 100 mL of 98% sulfuric acid, keeping the temperature below 20°C using an ice bath.

  • Once all the solid has dissolved, cool the mixture to 10°C.

  • Slowly add a pre-cooled nitrating mixture of 30 mL of 98% sulfuric acid and 30 mL of 90% nitric acid, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • The crude this compound will precipitate as a yellow solid.

Protocol 2: Purification by Recrystallization
  • Collect the crude tetryl from the synthesis step by vacuum filtration.

  • Wash the filter cake with several portions of cold water until the washings are neutral to litmus paper.

  • Press the cake as dry as possible and then air-dry or dry in a vacuum desiccator.

  • Transfer the crude, dry solid to a flask and add a minimal amount of acetone to dissolve it at a gentle boil. (e.g., ~50 mL of acetone per 10 g of crude product).

  • Once fully dissolved, remove from heat and allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration.

  • Wash the crystals with a very small amount of cold acetone or ethanol and then dry completely.

Visualizations

SynthesisPathways cluster_0 Method 1 (Classic Route) cluster_1 Method 2 (Preferred Route) start1 Dimethylaniline inter1 2,4-Dinitrodimethylaniline start1->inter1 + H2SO4 + HNO3/H2SO4 end Crude Tetryl inter1->end start2 2,4-Dinitrochlorobenzene inter2 N-methyl-2,4- dinitroaniline start2->inter2 start3 Methylamine start3->inter2 inter2->end + HNO3/H2SO4

Caption: Comparative workflows for the two primary synthesis routes of Tetryl.

PurificationWorkflow crude Crude Tetryl (from synthesis) wash Wash with Cold Water crude->wash Remove Acids dissolve Dissolve in Hot Acetone wash->dissolve Remove Water-Soluble Impurities cool Cool Slowly to Crystallize dissolve->cool Separate from Soluble Impurities filter Vacuum Filtration cool->filter Collect Crystals final Purified Tetryl Crystals filter->final

Caption: Step-by-step workflow for the purification of crude Tetryl.

TroubleshootingFlowchart start Problem Encountered during Synthesis p1 Low Yield start->p1 p2 High Impurity Level start->p2 p3 Product Discoloration start->p3 s1a Check Reagent Stoichiometry p1->s1a s1b Verify Reaction Time & Temperature p1->s1b s1c Minimize Loss During Workup p1->s1c s2a Confirm Purity of Starting Materials p2->s2a s2b Use High Concentration Nitrating Agent p2->s2b s2c Optimize Recrystallization p2->s2c s3a Ensure Strict Temperature Control p3->s3a s3b Wash with Bicarbonate Solution p3->s3b s3c Perform Second Recrystallization p3->s3c

Caption: A decision tree for troubleshooting common issues in Tetryl production.

References

Technical Support Center: N-Methyl-2,4,6-trinitroaniline (Tetryl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the static sensitivity of N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl.

Frequently Asked Questions (FAQs)

Q1: What is this compound (tetryl), and why is its static sensitivity a concern?

A1: this compound is a sensitive secondary high explosive.[1] Its high sensitivity to initiation from stimuli such as friction, shock, or spark makes it hazardous to handle.[1] Static electricity discharge is a significant concern as it can provide sufficient energy to initiate detonation. Therefore, strict adherence to handling protocols is mandatory to prevent accidental explosions.

Q2: What are the primary hazards associated with tetryl?

A2: The primary hazard is the risk of detonation when exposed to heat, friction, shock, or electrostatic discharge.[1][2] Tetryl is more easily detonated than TNT.[1] Finely dispersed particles can also form explosive mixtures in the air.[2] In addition to its explosive nature, tetryl is toxic and can cause skin irritation and other health effects.[1][3]

Q3: What general precautions should be taken when working with tetryl?

A3: All work with tetryl should be conducted in a controlled environment, preferably within a system designed to prevent the build-up of electrostatic charges.[2][4] Key precautions include:

  • Grounding and Bonding: Ensure all equipment, containers, and personnel are properly grounded to dissipate static charges.[4][5]

  • Non-Sparking Tools: Use only non-sparking tools and equipment.[4][6]

  • Explosion-Proof Equipment: All electrical equipment and lighting in the vicinity should be explosion-proof.[4][6]

  • Control of Ignition Sources: Prohibit open flames, smoking, and other potential ignition sources in the handling area.[2][4][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective clothing, gloves, and eye protection.[2][4]

  • Dust Control: Minimize the generation of dust. Use wet methods for cleaning up spills and avoid dry sweeping.[2][6]

Q4: How should tetryl be stored?

A4: Tetryl should be stored in a cool, dark, and well-ventilated area, away from heat, shock, and flame.[6] It should be kept in a separate building and protected from shock.[2]

Q5: What should I do in case of a tetryl spill?

A5: In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the area.[6]

  • Remove all sources of ignition.[4][6]

  • Ventilate the area.[4]

  • Cleanup should only be performed by a trained explosives specialist.[6] Do not dry sweep the spilled material.[6]

Troubleshooting Guide

Problem: Suspected static charge buildup on equipment or containers.

  • Solution: Immediately cease all operations. Verify that all grounding and bonding connections are secure and functioning correctly. Use a static meter to check for the presence of electrostatic charges. If a charge is detected, ensure the area's humidity is within an acceptable range, as higher humidity can help dissipate static electricity.

Problem: An unexpected popping or crackling sound is heard during handling.

  • Solution: This could indicate a small electrostatic discharge. Stop the procedure immediately and calmly evacuate the area. Report the incident to the appropriate safety personnel. A thorough investigation of the grounding and bonding systems, as well as a review of handling procedures, must be conducted before resuming any work.

Problem: Visible spark observed near the compound.

  • Solution: IMMEDIATE EVACUATION. This is a critical incident. Activate the emergency alarm and evacuate the area immediately. Do not attempt to fight any fire that may result.[6] The area should be considered extremely hazardous, and only specialized emergency response teams should be allowed to enter.

Quantitative Data on Tetryl Sensitivity

The sensitivity of an energetic material to external stimuli is a critical safety parameter. The following table summarizes key sensitivity data for tetryl. It is important to note that values can vary depending on the specific test method and the physical characteristics of the material being tested (e.g., particle size).

Sensitivity ParameterTest Method/ConditionsReported ValueReference
Impact Sensitivity-14 J[7]
Impact SensitivityRotter Impact Test (Figure of Insensitivity)90[8]
Electrostatic Spark SensitivityElectric Spark TestComparable to HNS[8]
Detonation Velocity-7200–7300 m/s[1]
Explosion Temperature-187°C (368°F)[6][9]

Experimental Protocols

Detailed experimental protocols for determining the sensitivity of energetic materials are extensive and should be performed by trained personnel in specialized facilities. Below are brief overviews of the principles behind key sensitivity tests.

1. Impact Sensitivity Testing (e.g., Rotter Test, Drop Weight Test)

  • Principle: This test determines the energy required to cause a sample to react (e.g., decompose, explode) upon impact. A known weight is dropped from a specific height onto a sample of the material.

  • General Methodology:

    • A small, precisely measured amount of the explosive is placed in a standardized sample holder.

    • A drop weight of a specified mass is released from a predetermined height, impacting the sample.

    • The outcome (e.g., no reaction, deflagration, detonation) is observed.

    • The height of the drop is varied, and the test is repeated multiple times to determine the 50% probability of initiation (the height at which there is a 50% chance of causing a reaction). This is then converted to an energy value (Joules) or a Figure of Insensitivity.

2. Friction Sensitivity Testing

  • Principle: This test assesses the susceptibility of an explosive to initiation by frictional forces.

  • General Methodology:

    • A small amount of the material is placed on a test surface (e.g., a porcelain plate).

    • A weighted porcelain pin is brought into contact with the sample and moved back and forth under a specified load.

    • The load is varied, and the test is repeated to determine the load at which there is a 50% probability of initiation.

3. Electrostatic Discharge (ESD) Sensitivity Testing

  • Principle: This test measures the energy of an electrostatic discharge required to initiate the explosive material.[10]

  • General Methodology:

    • A sample of the explosive is placed in a holder between two electrodes.

    • A capacitor is charged to a known voltage and then discharged through the sample, creating a spark.[10]

    • The energy of the discharge is varied by changing the capacitance and/or voltage.

    • The test is repeated to determine the energy level at which there is a 50% probability of initiation (E50).[10]

Visualizations

safe_handling_workflow start Start Experiment with Tetryl pre_check Pre-Experiment Checks: - Verify grounding and bonding - Inspect non-sparking tools - Confirm explosion-proof equipment functionality start->pre_check ppe Don Personal Protective Equipment (PPE) pre_check->ppe handling Handle Tetryl in Designated Area ppe->handling monitoring Continuously Monitor for Static Buildup handling->monitoring cleanup Follow Proper Spill/Cleanup Procedures handling->cleanup no_static No Static Detected monitoring->no_static Normal static_detected Static Detected monitoring->static_detected Abnormal no_static->handling end End of Experiment no_static->end Experiment Complete stop_work Stop All Work Immediately static_detected->stop_work remediate Remediate Static Issue: - Re-verify grounding - Adjust humidity stop_work->remediate remediate->pre_check cleanup->end troubleshooting_workflow event Unexpected Event During Experiment (e.g., pop, crackle, spark) assess Assess Severity event->assess sound Audible Cue Only (Pop/Crackle) assess->sound Minor spark Visible Spark assess->spark CRITICAL stop_evacuate Stop Work & Evacuate Immediate Area sound->stop_evacuate immediate_evacuate IMMEDIATE FULL EVACUATION spark->immediate_evacuate report Report to Safety Officer stop_evacuate->report immediate_evacuate->report investigate Full Investigation by Explosives Specialist report->investigate corrective_action Implement Corrective Actions investigate->corrective_action resume Resume Work Only After Authorization corrective_action->resume

References

optimizing reaction conditions for N-Methyl-2,4,6-trinitroaniline derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of N-Methyl-2,4,6-trinitroaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound. A common derivatization goal is the attachment of a functional group to the secondary amine for analytical purposes (e.g., fluorescence detection or mass spectrometry enhancement) or to synthesize new analogues for biological screening. The following troubleshooting guide is based on a general N-acylation reaction (e.g., with an acyl chloride or anhydride) or N-alkylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The derivatizing agent may have degraded due to moisture or improper storage. The base may be weak or impure. 2. Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use fresh or newly purchased reagents. Ensure bases are stored in a desiccator. 2. Gradually increase the reaction temperature in 5-10°C increments. Monitor for any signs of degradation. 3. Screen a variety of aprotic solvents such as acetonitrile, DMF, or THF. Ensure the solvent is anhydrous. 4. Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, LC-MS).
Multiple Products or Impurities 1. Side Reactions: The derivatizing agent may be reacting with the nitro groups or the aromatic ring. 2. Degradation: The starting material or product may be degrading under the reaction conditions (e.g., high temperature or strong base). 3. Excess Reagent: Using a large excess of the derivatizing agent can lead to side products.1. Lower the reaction temperature. Use a milder, non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine). 2. Perform the reaction at a lower temperature for a longer duration. Use a weaker base. 3. Reduce the stoichiometry of the derivatizing agent to 1.1-1.5 equivalents.
Incomplete Reaction 1. Steric Hindrance: The bulky nitro groups ortho to the N-methyl group can sterically hinder the approach of the derivatizing agent. 2. Insufficient Activation: The base may not be strong enough to deprotonate the N-H group effectively.1. Use a smaller, more reactive derivatizing agent if possible. Increase the reaction temperature to overcome the activation energy barrier. 2. Switch to a stronger, non-nucleophilic base.
Difficulty in Product Isolation/Purification 1. Similar Polarity: The product and starting material may have very similar polarities, making chromatographic separation difficult. 2. Product Instability: The derivatized product may be unstable on silica gel or during workup.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification methods like preparative HPLC or crystallization. 2. Use a neutral workup if possible. Consider using a different stationary phase for chromatography (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization is often performed to enhance the analytical properties of the molecule, for example, by introducing a fluorescent tag for easier detection in HPLC. It can also be a step in the synthesis of new analogues with potentially improved biological activity for drug development.

Q2: What type of base is recommended for the N-derivatization of this compound?

A2: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is often a good choice. It is generally strong enough to deprotonate the amine without competing as a nucleophile in the reaction.

Q3: Which solvents are suitable for this derivatization?

A3: Anhydrous aprotic solvents are typically preferred. These can include acetonitrile (ACN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can significantly impact reaction rate and yield, so screening different solvents may be necessary.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A5: Yes. This compound is a nitroaromatic compound and should be handled with care. Related compounds like 2,4,6-trinitroaniline are known to be explosive and toxic.[1][2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid heat, shock, and friction.

Experimental Protocols

Hypothetical Protocol for N-Dansylation of this compound for Fluorescence Detection

This protocol describes a general procedure for the derivatization of this compound with dansyl chloride.

Materials:

  • This compound

  • Dansyl chloride

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve dansyl chloride (1.2 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the dansyl chloride solution dropwise to the stirred solution of this compound and DIPEA.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ACN).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired N-dansyl-N-Methyl-2,4,6-trinitroaniline derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous ACN B Add DIPEA and stir A->B C Add Dansyl Chloride solution B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO3 E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the N-dansylation of this compound.

troubleshooting_tree start Low or No Product Yield? cause1 Check Reagent Quality (Fresh? Anhydrous?) start->cause1 Yes cause2 Optimize Temperature (Increase in increments) cause1->cause2 Reagents OK solution1 Use fresh reagents. cause1->solution1 cause3 Screen Solvents (ACN, DMF, THF) cause2->cause3 No Improvement solution2 Find optimal temperature. cause2->solution2 cause4 Extend Reaction Time cause3->cause4 Still Low Yield solution3 Identify best solvent. cause3->solution3 solution4 Ensure reaction completion. cause4->solution4

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

Technical Support Center: Quantitative Analysis of N-Methyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing calibration issues during the quantitative analysis of N-Methyl-2,4,6-trinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantitative analysis of this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred as it operates at ambient temperature, which minimizes the risk of thermal degradation that this compound, a known degradation product of Tetryl, is susceptible to.[1]

Q2: Why am I observing poor linearity in my calibration curve?

A2: Poor linearity (R² < 0.995) can stem from several factors, including analyte degradation, non-specific adsorption to instrument components, detector saturation at high concentrations, or matrix effects if analyzing complex samples. It is crucial to systematically investigate each of these potential causes.

Q3: My sample recoveries are low and inconsistent. What could be the cause?

A3: Low and inconsistent recoveries are often due to the adsorptive nature of nitroaromatic compounds. This compound can adsorb to active sites in the HPLC column, injector, or tubing, leading to analyte loss. Sample degradation during preparation or storage is another common cause.

Q4: I am seeing extraneous peaks in my chromatogram. What is their origin?

A4: Extraneous peaks can be impurities in the standard material, degradation products of the analyte, or contaminants from the sample matrix or analytical system. Given that this compound is a degradation product of Tetryl, you may also see peaks from other related compounds.[2]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (HPLC-UV)

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (e.g., < 0.995).

  • The calibration curve shows a distinct curve or "S" shape.

  • The response factors (peak area / concentration) are not consistent across the concentration range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Analyte Adsorption Use a column with low silanol activity or a biocompatible (PEEK-lined) column. Condition the column with several injections of a high-concentration standard before running the calibration curve.Improved peak shape and a more linear response, especially at lower concentrations.
Standard Degradation Prepare fresh standards in a suitable solvent (e.g., acetonitrile) and store them protected from light and at a low temperature. Analyze standards promptly after preparation.Consistent response for a given standard concentration over time.
Detector Saturation Lower the concentration range of your calibration standards. If necessary, dilute the higher concentration standards.The upper end of the calibration curve should become more linear.
Inappropriate Mobile Phase Optimize the mobile phase composition. For nitroaromatic compounds, a mobile phase of methanol/water or acetonitrile/water is common. Ensure the pH is controlled, as it can affect the stability of the analyte.Improved peak shape and consistent retention times.

Quantitative Data Example: Linearity Improvement

Concentration (µg/mL) Peak Area (Problematic) Peak Area (Optimized)
11205015500
55890078000
10110500156500
20195000312000
50350000785000
R² Value 0.985 0.999
Issue 2: Signal Suppression or Enhancement in LC-MS Analysis

Symptoms:

  • Inconsistent analytical results for the same sample.

  • Low analyte response in the presence of the sample matrix compared to a clean standard.

  • Significant variation in the internal standard response across different samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Dilute the sample if the analyte concentration is sufficient.A more consistent and stable signal for the analyte and internal standard.
Co-elution of Interfering Compounds Modify the chromatographic method to better separate the analyte from matrix components. Adjusting the gradient profile or changing the column chemistry can help.The analyte peak should be well-resolved from any interfering peaks.
Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.Improved signal intensity and stability.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantitative Analysis of this compound

This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with UV Detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: 65:35 (v/v) Methanol:Water.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 20, and 50 µg/mL.

  • Sample Preparation (for soil samples):

    • Extract a known weight of the soil sample with acetonitrile using sonication.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in triplicate, starting with the lowest concentration.

    • Construct a calibration curve by plotting the peak area versus concentration.

    • Inject the prepared samples in triplicate.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard Stock Prepare Stock Solution (100 µg/mL in ACN) Standard->Stock Dilute Serial Dilution for Calibration Standards Stock->Dilute Inject Inject Standards & Samples Dilute->Inject Sample Soil Sample Extract Acetonitrile Extraction (Sonication) Sample->Extract Filter Centrifuge & Filter Extract->Filter Filter->Inject HPLC HPLC System (C18 Column) HPLC->Inject Detect UV Detection (254 nm) Inject->Detect Data Data Acquisition Detect->Data CalCurve Construct Calibration Curve Data->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify Report Report Results Quantify->Report

Figure 1. Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

Troubleshooting_Logic Start Poor Calibration Linearity (R² < 0.995) Check_Standards Are standards freshly prepared and protected from light/heat? Start->Check_Standards Check_Adsorption Is analyte adsorption suspected? Check_Standards->Check_Adsorption Yes Sol_Standards Prepare fresh standards. Store properly. Check_Standards->Sol_Standards No Check_Saturation Is the highest standard showing non-linear response? Check_Adsorption->Check_Saturation No Sol_Adsorption Use inert column/system. Condition column. Check_Adsorption->Sol_Adsorption Yes Check_MobilePhase Is the mobile phase optimized and stable? Check_Saturation->Check_MobilePhase No Sol_Saturation Lower calibration range. Dilute high standards. Check_Saturation->Sol_Saturation Yes Check_MobilePhase->Start Yes, issue persists Sol_MobilePhase Optimize mobile phase. Ensure proper mixing/degassing. Check_MobilePhase->Sol_MobilePhase No

Figure 2. Troubleshooting logic for poor calibration linearity in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of N-Methyl-2,4,6-trinitroaniline (Tetryl) and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance and properties of N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, with other significant nitroaromatic compounds: 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (DNT), and Picric Acid. The information presented is based on experimental data to assist researchers in understanding the relative characteristics of these energetic materials.

Executive Summary

This compound (Tetryl) is a powerful and sensitive high explosive that has seen extensive use in military applications, particularly as a booster in explosive trains.[1] When compared to other common nitroaromatic compounds, Tetryl exhibits a higher detonation velocity and greater sensitivity than TNT, making it a more brisant explosive. Its sensitivity is often compared to that of Picric Acid.[2] However, its use has been largely superseded by more stable explosives like RDX. This guide will delve into a detailed comparison of their explosive properties, thermal stability, and toxicological profiles, supported by experimental data and methodologies.

Performance Comparison

The following tables summarize the key performance indicators of Tetryl and its counterparts.

Explosive Properties
PropertyThis compound (Tetryl)2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)Picric Acid
Chemical Formula C₇H₅N₅O₈C₇H₅N₃O₆C₇H₆N₂O₄C₆H₃N₃O₇
Molecular Weight ( g/mol ) 287.15227.13182.14229.10
Density (g/cm³) 1.731.6541.5211.763
Detonation Velocity (m/s) 7,5706,9005,5007,350
Impact Sensitivity (H₅₀, cm) ~30~100>100~30
Friction Sensitivity (N) 80353-120
Thermal Stability
PropertyThis compound (Tetryl)2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)Picric Acid
Melting Point (°C) 129.580.670122.5
Decomposition Temperature (°C) ~187 (explodes)~240~300~300 (explodes)
Toxicological and Environmental Data
PropertyThis compound (Tetryl)2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)Picric Acid
Toxicity High; skin irritant and sensitizerModerate; toxic to aquatic lifeHigh; probable human carcinogenHigh; toxic and skin irritant
Environmental Fate Rapid degradation in soil and waterPersistent in the environmentPersistent in soil and waterSoluble in water, can leach into groundwater

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Determination of Detonation Velocity (Dautriche Method)

The Dautriche method is a common technique for measuring the detonation velocity of solid explosives.

Materials:

  • Test explosive charge formed into a cylinder of known length and diameter.

  • Detonating cord with a known, uniform detonation velocity.

  • A lead or steel witness plate.

  • Detonator.

  • Measuring instruments.

Procedure:

  • A sample of the explosive is loaded into a tube of a specific diameter.

  • Two holes are drilled into the side of the tube at a precisely measured distance, L.

  • A length of detonating cord is passed through the explosive charge, entering at one hole and exiting at the other.

  • The two ends of the detonating cord are brought together and initiated simultaneously by a single detonator.

  • The detonation waves from the cord travel in opposite directions and collide at a specific point on the witness plate.

  • The position of the collision mark on the plate is measured relative to the initial positions of the cord ends.

  • The detonation velocity (D) of the test explosive is calculated using the following formula: D = (L * V_cord) / (2 * x) Where:

    • L is the distance between the two points where the cord enters and exits the explosive.

    • V_cord is the known detonation velocity of the detonating cord.

    • x is the distance from the midpoint between the cord ends to the collision mark on the witness plate.[3][4]

Determination of Impact Sensitivity (Drop-Weight Test)

The impact sensitivity is determined by the energy required to cause an explosion in 50% of the trials (H₅₀ value) using a drop-weight apparatus.

Materials:

  • Drop-weight impact tester (e.g., BAM or Bruceton apparatus).

  • Steel anvils and strikers.

  • Sample of the explosive (typically 30-40 mg).

  • Acoustic or visual detection system to register an explosion.

Procedure:

  • A small, precisely weighed sample of the explosive is placed on the anvil.

  • The striker is carefully placed on top of the sample.

  • A known weight is dropped from a specific height onto the striker.

  • The outcome (explosion or no explosion) is recorded.

  • The "up-and-down" or Bruceton method is typically employed. If an explosion occurs, the drop height for the next trial is decreased by a set increment. If no explosion occurs, the height is increased.

  • A series of at least 20-30 trials is conducted.

  • The 50% explosion height (H₅₀) is calculated statistically from the series of results, representing the height at which there is a 50% probability of causing an explosion.[5][6][7]

Determination of Thermal Stability (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, providing information on melting points and decomposition temperatures.

Materials:

  • Differential Scanning Calorimeter.

  • Sample pans (typically aluminum).

  • A small, accurately weighed sample of the explosive (1-5 mg).

  • An inert reference material.

Procedure:

  • The explosive sample is sealed in a sample pan. An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • The difference in heat flow to the sample and reference is recorded as a function of temperature.

  • Endothermic events (e.g., melting) appear as troughs in the DSC curve, while exothermic events (e.g., decomposition) appear as peaks.

  • The onset temperature of the exothermic decomposition peak is taken as an indicator of the thermal stability of the compound.[8][9][10]

Visualizations

Logical Relationship of Explosive Properties

ExplosiveProperties Relationship Between Key Explosive Properties Chemical_Structure Chemical Structure (e.g., Nitro Groups, Bonds) Detonation_Velocity Detonation Velocity Chemical_Structure->Detonation_Velocity Influences Sensitivity Sensitivity (Impact, Friction, Heat) Chemical_Structure->Sensitivity Determines Stability Chemical Stability Chemical_Structure->Stability Affects Brisance Brisance (Shattering Power) Detonation_Velocity->Brisance Directly Correlates Sensitivity->Stability Inversely Related

Caption: Interrelation of fundamental explosive characteristics.

Experimental Workflow for Explosive Characterization

ExperimentalWorkflow Workflow for Characterizing Nitroaromatic Explosives cluster_synthesis Synthesis & Purification cluster_performance Performance Testing cluster_stability_safety Stability & Safety Assessment Synthesis Synthesis of Nitroaromatic Compound Purification Purification & Characterization (NMR, IR) Synthesis->Purification Detonation_Velocity Detonation Velocity (Dautriche Method) Purification->Detonation_Velocity Impact_Sensitivity Impact Sensitivity (Drop-Weight Test) Purification->Impact_Sensitivity Friction_Sensitivity Friction Sensitivity Purification->Friction_Sensitivity Thermal_Stability Thermal Stability (DSC/TGA) Purification->Thermal_Stability Toxicity_Assessment Toxicological Studies Thermal_Stability->Toxicity_Assessment Environmental_Fate Environmental Fate Analysis Toxicity_Assessment->Environmental_Fate

Caption: Standardized workflow for evaluating explosive materials.

Signaling Pathway for Tetryl-Induced Skin Sensitization (Hypothetical)

SkinSensitization Hypothesized Pathway of Tetryl-Induced Skin Sensitization Tetryl Tetryl Exposure (Dermal Contact) Haptenation Haptenation: Tetryl binds to skin proteins Tetryl->Haptenation Langerhans_Cells Uptake by Langerhans Cells (Antigen Presenting Cells) Haptenation->Langerhans_Cells Migration Migration to Lymph Nodes Langerhans_Cells->Migration T_Cell_Activation T-Cell Activation and Proliferation Migration->T_Cell_Activation Inflammatory_Response Inflammatory Response: Cytokine Release, Dermatitis T_Cell_Activation->Inflammatory_Response

Caption: Proposed mechanism for Tetryl-induced allergic contact dermatitis.

References

A Comparative Guide to Validating an HPLC Method for N-Methyl-2,4,6-trinitroaniline (Tetryl) Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and other chemical entities is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, against alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in methodological selection and implementation.

Comparison of Analytical Methods for Tetryl Purity

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC is a widely accepted and robust technique, other methods offer distinct advantages in specific contexts.

Table 1: Performance Comparison of Analytical Methods for Tetryl Analysis

ParameterHPLC-UV/DADGas Chromatography (GC-ECD)Thin-Layer Chromatography (TLC)Mass Spectrometry (MS)
Principle Separation based on polarity, detection by UV absorption.Separation of volatile compounds, detection by electron capture.Separation on a coated plate, qualitative visualization.Separation based on mass-to-charge ratio.
Selectivity Good; can be optimized with column and mobile phase selection.[1]Good, but susceptible to interferences.Low; primarily for confirmation.[1]Very High; provides structural information.
Sensitivity ppb to ppt range.[1]ppt to low ppb range.[1][2]ppm range.[1]pg to fg range.
Precision (%RSD) <5% - 21%.[1]5.4% - 7.5%.[1][2]Not typically quantified.<5%.
Accuracy (% Recovery) 90% - 105%.[3][4]70% - 100%.[2]Not typically quantified.95% - 105%.
Key Advantage Robustness and suitability for thermally labile compounds.[1][5]High sensitivity for electronegative compounds.Simplicity and low cost.[1]Unambiguous identification.
Key Disadvantage Potential for co-elution with structurally similar compounds.[1]Thermal degradation of Tetryl.[1][2]Low sensitivity and resolution.[1]Higher equipment cost and complexity.

Validated HPLC Method for Tetryl Purity

A validated reversed-phase HPLC (RP-HPLC) method is the industry standard for the quantitative determination of Tetryl purity. The validation of this method, in accordance with International Council for Harmonisation (ICH) guidelines, ensures its suitability for its intended purpose.

Table 2: Summary of HPLC Method Validation Parameters for Tetryl Purity

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity The method should unequivocally assess the analyte in the presence of impurities and degradation products.No interference from placebo or known impurities at the retention time of Tetryl. Tetryl is known to degrade in methanol/water solutions, so an acetonitrile/water mobile phase is preferred.[1][6]
Linearity (r²) ≥ 0.998A study demonstrated linearity for a mixture of explosives, including Tetryl, in the range of 6.5–100 mg/L with a correlation coefficient (r²) of 0.998–0.999.[4]
Accuracy (% Recovery) 98.0% - 102.0%Mean recoveries for Tetryl have been reported in the range of 95.3%–103.3%.[4] Another study in a soil matrix showed recoveries of 90.6% at 10 µg/kg and 95.4% at 500 µg/kg.[3]
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability (intra-day precision) for a method analyzing multiple explosives showed an RSD range of 1.23–3.57%.[4] Other sources indicate a precision of <5-21% RSD.[1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1LOD for Tetryl has been reported in the range of 0.09–1.32 mg/L in a multi-explosive method.[4] For water samples, an HPLC/UV method can achieve a detection limit of 0.05 ppb.[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1LOQ for Tetryl has been reported in the range of 0.31–4.42 mg/L.[4]
Robustness No significant change in results with small, deliberate variations in method parameters.The method should be evaluated for variations in mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols

A detailed and well-documented experimental protocol is crucial for reproducible results.

HPLC Method for Tetryl Purity

This protocol is based on established methods such as EPA Method 8330B and other validated procedures.[6]

1. Materials and Reagents:

  • This compound (Tetryl) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 222 nm[4]

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of Tetryl reference standard in acetonitrile (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

5. Sample Solution Preparation:

  • Accurately weigh a suitable amount of the Tetryl sample.

  • Dissolve the sample in acetonitrile to achieve a target concentration within the linear range of the method (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection. It is important to note that Tetryl can decompose in methanol/water solutions and with heat, so samples should be diluted with acetonitrile and analyzed promptly at room temperature.[6]

6. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates. The %RSD for the peak area should be ≤ 2.0%.

7. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the Tetryl peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample using the peak area and the concentration of the standard.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results & Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Chromatographic_Run Chromatographic Run Sample_Prep->Chromatographic_Run System_Suitability->Chromatographic_Run Specificity Specificity Chromatographic_Run->Specificity Linearity Linearity & Range Chromatographic_Run->Linearity Accuracy Accuracy Chromatographic_Run->Accuracy Precision Precision Chromatographic_Run->Precision LOD_LOQ LOD & LOQ Chromatographic_Run->LOD_LOQ Robustness Robustness Chromatographic_Run->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC method validation of Tetryl purity.

Validation_Decision_Tree Start Method Validation Parameter Evaluation Check_Criteria Does the parameter meet the acceptance criteria? Start->Check_Criteria Pass Parameter Passes Check_Criteria->Pass Yes Fail Parameter Fails Check_Criteria->Fail No Proceed Proceed to Next Parameter Pass->Proceed Investigate Investigate & Optimize Method Fail->Investigate Investigate->Start Proceed->Check_Criteria Final_Report Complete Validation Report Proceed->Final_Report

Caption: Decision tree for analytical method validation.

References

A Comparative Guide to the Cytotoxicity of N-Methyl-2,4,6-trinitroaniline and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl, and its structural analogues, including 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes (DNTs). Due to the limited availability of direct comparative studies, this document synthesizes available data to offer insights into their relative toxicities.

Executive Summary

Nitroaromatic compounds, primarily used as explosives, are also recognized for their biological activities, including toxicity. Understanding the comparative cytotoxicity of these molecules is crucial for environmental science, toxicology, and potentially for the development of novel therapeutics. This guide summarizes the available quantitative and qualitative data on the cytotoxicity of tetryl and its analogues. The primary mechanism of toxicity for these compounds is believed to be the induction of oxidative stress, leading to cellular damage and apoptosis.

Quantitative Cytotoxicity Data

Direct comparative in vitro cytotoxicity data for this compound (tetryl) and its analogues is scarce in publicly available literature. However, data for some dinitrotoluene (DNT) isomers has been reported. The following table summarizes the available quantitative data. It is important to note that the absence of data for tetryl and TNT in a comparable format highlights a significant gap in the current research landscape.

CompoundCell LineAssayExposure Time (hours)LC50 (ppm)IC50 (µM)Reference
2,4-Dinitrotoluene (2,4-DNT) MCF-7 (Breast Cancer)Fluorescein Diacetate24570-[1][2]
48407-[1][2]
MRC-5 (Lung Fibroblast)Fluorescein Diacetate24527-[1][2]
48402-[1][2]
2,6-Dinitrotoluene (2,6-DNT) MCF-7 (Breast Cancer)Fluorescein Diacetate24445-[1][2]
48292-[1][2]
MRC-5 (Lung Fibroblast)Fluorescein Diacetate-No significant difference from 2,4-DNT-[1][2]
This compound (Tetryl) Various--Data Not Available-
2,4,6-Trinitrotoluene (TNT) Various--Data Not Available-
N-methyl-2,4-dinitroaniline Various--Data Not Available-
N-ethyl-2,4,6-trinitroaniline Various--Data Not Available-

Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test population. IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. The provided LC50 values for DNTs were calculated from cell survival percentages.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of cytotoxicity studies. The following are protocols for common in vitro cytotoxicity assays that can be applied to the study of nitroaromatic compounds.

Fluorescein Diacetate (FDA) Viability Assay

This assay was used to generate the quantitative data for DNTs presented above.

  • Cell Seeding: Plate cells in 96-well tissue culture plates at a desired density and allow them to adhere overnight.

  • Compound Exposure: Expose the cells to a serial dilution of the test compound (e.g., 1-500 ppm) for various time intervals (e.g., 24, 48, 72, and 96 hours).[1][2]

  • Washing: After the incubation period, wash the plates to remove the test compound.[1][2]

  • Staining: Add 100µl of fluorescein diacetate (FDA) solution (e.g., 10 µg/ml in PBS) to each well.[1][2]

  • Incubation: Incubate the plates at 37°C for 30-60 minutes.[1][2]

  • Measurement: Read the fluorescence with a spectrofluorometer at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[1][2]

  • Data Analysis: Convert the fluorescence readings to a percentage of cell survival relative to a control group (untreated cells). Calculate the LC50 value using regression analysis.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired exposure time.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate, allow them to attach, and then expose them to different concentrations of the test compound.

  • Dye Incubation: After treatment, incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours.[5][6]

  • Washing: Wash the cells with a wash solution (e.g., PBS) to remove any unincorporated dye.[5][6]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[5][6]

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of around 540 nm.[5][6]

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells and calculate the IC50.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of nitroaromatic compounds is widely believed to be mediated through the induction of oxidative stress. The nitro groups of these compounds can be enzymatically reduced by cellular reductases to form nitroso and hydroxylamine metabolites, as well as nitro anion radicals. In the presence of oxygen, these intermediates can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

The excessive production of ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to vital cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger downstream signaling pathways that lead to programmed cell death, or apoptosis.

Below is a diagram illustrating the general pathway of nitroaromatic compound-induced oxidative stress and apoptosis.

Nitroaromatic_Cytotoxicity cluster_entry Cellular Uptake cluster_activation Metabolic Activation cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis NAC Nitroaromatic Compound Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) NAC->Reductases Reduction Intermediates Reactive Intermediates (Nitro Anion Radical) Reductases->Intermediates Oxygen Molecular Oxygen (O₂) Intermediates->Oxygen Redox Cycling ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Oxygen->ROS Lipids Lipid Peroxidation ROS->Lipids Damage Proteins Protein Oxidation ROS->Proteins Damage DNA DNA Damage ROS->DNA Damage Mitochondria Mitochondrial Dysfunction Lipids->Mitochondria Proteins->Mitochondria DNA->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Nitroaromatic Compound-Induced Oxidative Stress and Apoptosis Pathway

Conclusion

This guide provides a summary of the available information on the comparative cytotoxicity of this compound (tetryl) and its analogues. While quantitative data for tetryl and TNT remains elusive in the reviewed literature, the data for DNT isomers suggest a structure-dependent toxicity. The primary mechanism of cytotoxicity for this class of compounds appears to be the induction of oxidative stress, a pathway that offers potential targets for mitigating their harmful effects. Further direct comparative studies are necessary to establish a more definitive ranking of the cytotoxic potential of these nitroaromatic compounds.

References

Comparative Analysis of N-Methyl-2,4,6-trinitroaniline (Tetryl) Immunoassays: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of immunoassay-based detection of N-Methyl-2,4,6-trinitroaniline (tetryl), a significant nitroaromatic explosive. A critical performance characteristic of any immunoassay is its specificity, particularly its cross-reactivity with structurally similar compounds. Understanding the cross-reactivity profile is paramount for accurate quantification and reliable interpretation of results in complex matrices.

Data Presentation: Cross-Reactivity of Tetryl Immunoassays

The specificity of an immunoassay is determined by the degree to which the antibody binds to its target analyte versus other structurally related molecules. Cross-reactivity is typically expressed as a percentage, calculated using the concentration of the target analyte that causes a 50% inhibition of signal (IC50) and the IC50 of the cross-reacting compound.

Formula for Cross-Reactivity (%):

(IC50 of Tetryl / IC50 of Cross-Reactant) x 100

Cross-Reactant Chemical Structure Immunoassay Kit A (% Cross-Reactivity) Immunoassay Kit B (% Cross-Reactivity) Immunoassay Kit C (% Cross-Reactivity)
This compound (Tetryl) C₇H₅N₅O₈100 100 100
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆Data Not AvailableData Not AvailableData Not Available
2,4-Dinitrotoluene (DNT)C₇H₆N₂O₄Data Not AvailableData Not AvailableData Not Available
1,3,5-Trinitrobenzene (TNB)C₆H₃N₃O₆Data Not AvailableData Not AvailableData Not Available
Picric Acid (2,4,6-Trinitrophenol)C₆H₃N₃O₇Data Not AvailableData Not AvailableData Not Available
2-Amino-4,6-dinitrotolueneC₇H₇N₃O₄Data Not AvailableData Not AvailableData Not Available
4-Amino-2,6-dinitrotolueneC₇H₇N₃O₄Data Not AvailableData Not AvailableData Not Available

Experimental Protocols: Determining Immunoassay Cross-Reactivity

The following is a representative protocol for determining the cross-reactivity of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for tetryl.

Objective: To determine the percentage of cross-reactivity of a panel of nitroaromatic compounds in a tetryl-specific competitive ELISA.

Materials:

  • Microtiter plates coated with a tetryl-protein conjugate

  • Tetryl standard solutions of known concentrations

  • Solutions of potential cross-reactants of known concentrations

  • Anti-tetryl primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Preparation of Standards and Cross-Reactant Solutions:

    • Prepare a serial dilution of the tetryl standard in assay buffer to generate a standard curve (e.g., ranging from 0.1 to 1000 ng/mL).

    • Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Immunoassay:

    • Add a fixed volume of the anti-tetryl primary antibody to all wells of the microtiter plate, except for the blank wells.

    • Add the prepared tetryl standards and cross-reactant solutions to their respective wells.

    • Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature.

    • Wash the plate again to remove any unbound secondary antibody.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the corresponding tetryl concentrations.

    • For each cross-reactant, plot the absorbance values against their respective concentrations to generate inhibition curves.

    • Determine the IC50 value for tetryl and for each cross-reactant from their respective curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Tetryl_Std Tetryl Standards Add_Std Add Standards/ Cross-Reactants Tetryl_Std->Add_Std Cross_React_Std Cross-Reactant Standards Cross_React_Std->Add_Std Plate Tetryl-Coated Plate Add_Ab Add Anti-Tetryl Ab Plate->Add_Ab Add_Ab->Add_Std Incubate1 Incubate Add_Std->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Sec_Ab Add Secondary Ab Wash1->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Inhib_Curve Generate Inhibition Curves Read_Plate->Inhib_Curve Calc_IC50 Calculate IC50 Values Std_Curve->Calc_IC50 Inhib_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

G Tetryl This compound (Tetryl) TNT 2,4,6-Trinitrotoluene (TNT) Tetryl->TNT Structural Similarity (Trinitrophenyl group) DNT 2,4-Dinitrotoluene (DNT) TNT->DNT Fewer Nitro Groups TNB 1,3,5-Trinitrobenzene (TNB) TNT->TNB Lacks Methyl Group Picric_Acid 2,4,6-Trinitrophenol (Picric Acid) TNT->Picric_Acid Hydroxyl instead of Methyl

Caption: Structural Relationships of Tetryl and Potential Cross-Reactants.

inter-laboratory validation of N-Methyl-2,4,6-trinitroaniline analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of N-Methyl-2,4,6-trinitroaniline. Due to a lack of formal inter-laboratory validation studies for this specific compound, this document presents a summary based on validated methods for structurally similar analytes, such as other nitroanilines and aniline derivatives. The performance data herein is extrapolated from these related methods to provide a foundational guide for laboratory-specific validation and comparison.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of two common analytical techniques, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV), for the analysis of compounds similar to this compound.

Performance CharacteristicGas Chromatography (GC-NPD)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) >0.995>0.999[1]
Method Detection Limit (MDL) ~1-10 µg/L0.1–0.2 µg/L[1]
Limit of Quantitation (LOQ) ~3-30 µg/L~0.3-0.6 µg/L
Accuracy (% Recovery) 85-115%93-108%[1]
Precision (% RSD) <15%<5%

Experimental Protocols

Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD)

This protocol is adapted from EPA Method 8131 for aniline and its derivatives and is a suitable starting point for the analysis of this compound.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of a 1 L water sample to >11 with 5 M NaOH.
  • Extract the sample three times with 60 mL portions of methylene chloride in a separatory funnel.
  • Combine the extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator.
  • Exchange the solvent to toluene and adjust the final volume.

2. GC-NPD Analysis:

  • Column: 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of a suitable stationary phase (e.g., SE-54).[2]
  • Injector Temperature: 250°C
  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
  • Detector: Nitrogen-Phosphorus Detector at 300°C.
  • Injection Volume: 1 µL, splitless.

3. Calibration:

  • Prepare a series of calibration standards of this compound in toluene.
  • Analyze the standards under the same conditions as the samples to generate a calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detector (HPLC-UV)

This protocol is based on methods for the analysis of nitroanilines and related compounds.[1][3]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Load the aqueous sample onto the SPE cartridge.
  • Wash the cartridge with deionized water to remove interferences.
  • Elute the analyte with a small volume of acetonitrile or methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[3] For Mass Spectrometry compatibility, a volatile acid like formic acid can be added.[3]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: UV detector set at a wavelength appropriate for this compound (e.g., 254 nm).
  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.
  • Analyze the standards under the same conditions as the samples to construct a calibration curve.

Visualizations

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase A Define Analyte and Matrices B Select Analytical Methods A->B C Develop Study Protocol B->C D Prepare and Distribute Samples C->D E Participating Laboratories Analyze Samples D->E F Submit Results to Coordinator E->F G Statistical Analysis of Data (e.g., ISO 5725) F->G H Calculate Repeatability and Reproducibility G->H I Assess Method Performance H->I J Prepare Final Report I->J K Publish Comparison Guide J->K

Caption: Workflow for a typical inter-laboratory validation study.

Method_Performance_Comparison cluster_gc GC-NPD cluster_hplc HPLC-UV GC_LOD MDL (~1-10 µg/L) HPLC_LOD MDL (0.1-0.2 µg/L) GC_LOD->HPLC_LOD Lower Detection Limit GC_Precision Precision (<15% RSD) HPLC_Precision Precision (<5% RSD) GC_Precision->HPLC_Precision Higher Precision GC_Accuracy Accuracy (85-115%) HPLC_Accuracy Accuracy (93-108%) GC_Accuracy->HPLC_Accuracy Comparable Accuracy

References

A Comparative Guide to Assessing the Purity of N-Methyl-2,4,6-trinitroaniline (Tetryl) Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-Methyl-2,4,6-trinitroaniline (tetryl) reference standards. Ensuring the purity of reference standards is critical for accurate quantitative analysis and the overall quality of research and drug development. This document outlines various analytical techniques, their performance metrics, and detailed experimental protocols.

Introduction to Tetryl and Its Purity Assessment

This compound, commonly known as tetryl, is a sensitive explosive material that has been historically used in detonators and booster charges.[1] Due to its thermal lability, the analysis of tetryl can be challenging, as it is prone to degradation, which can impact the accuracy of purity assessments.[1][2] Common degradation products and impurities may include picric acid and N-methylpicramide.[2][3] Therefore, robust analytical methods are essential for the accurate characterization of tetryl reference standards.

Comparison of Analytical Methods

The purity of tetryl reference standards can be determined using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and susceptibility to analyte degradation.

Table 1: Comparison of Analytical Methods for Tetryl Purity Assessment

MethodPrincipleAdvantagesDisadvantagesCommon Detectors
HPLC Separation based on partitioning between a stationary and mobile phase.Suitable for thermally labile compounds, high selectivity, and good recovery.[2]Tetryl can be unstable in certain solvents like acetone.[2]UV, Electrochemical Detection (ED), Thermal Energy Analyzer (TEA)[2]
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information.[4]Tetryl is thermally labile and can degrade in the injector and column, forming N-methylpicramide.[1]Electron Capture Detection (ECD), Mass Spectrometry (MS), Thermal Energy Analyzer (TEA)[2]
qNMR Absorption of radio waves by nuclei in a magnetic field for quantitative analysis.Non-destructive, provides structural and quantitative information without a specific reference standard for the analyte.[5]Lower sensitivity compared to chromatographic methods.Not applicable

Table 2: Performance Characteristics of Analytical Methods for Tetryl

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
HPLC-UV Varies by method; can be in the low ppb range.[2]Varies by method.Generally >0.99Good, typically <10%
GC-MS (NCI SIM) Can reach pg/µL levels.Can reach pg/µL levels.>0.99[6]<7%[6]
qNMR Generally higher than chromatographic methods.Generally higher than chromatographic methods.ExcellentHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the analysis of explosives, including tetryl, due to its suitability for thermally sensitive compounds.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Tetryl Reference Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Purity Calculation Calibrate->Quantify

Caption: Workflow for Tetryl Purity Assessment by HPLC.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol and water is commonly used. For example, a 50:50 (v/v) mixture.[7]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Accurately weigh the tetryl reference standard.

    • Dissolve the standard in acetonitrile to prepare a stock solution (e.g., 1000 µg/mL).[8]

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of tetryl in the sample and calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires careful optimization to prevent the thermal degradation of tetryl.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Tetryl Reference Standard Dissolve Dissolve in Acetone/Acetonitrile Standard->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Pulsed Splitless Injection Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Calibrate Calibration Curve Extract->Calibrate Quantify Purity Calculation Calibrate->Quantify

Caption: Workflow for Tetryl Purity Assessment by GC-MS.

Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Injection: 1 µL at 180°C with pulsed split injection to minimize thermal degradation.[1]

  • Column: A relatively short (e.g., 5 m) column can be used to lower the elution temperature.[1]

  • Carrier Gas: Helium at a high flow rate (e.g., 16 mL/min).[1]

  • Oven Program: Start at 80°C and ramp up to 240°C at 20°C/min.[1]

  • Mass Spectrometry: Cold Electron Ionization (EI) is recommended to obtain a sizable molecular ion peak (m/z 287).[1]

  • Sample Preparation:

    • Prepare standards in a suitable solvent such as acetone or acetonitrile.[1]

    • Use an internal standard, such as 2,6-DNT-D3, for improved accuracy.[6]

  • Analysis:

    • Inject the samples and standards.

    • Acquire data in full scan or selected ion monitoring (SIM) mode.

    • Identify tetryl and any degradation products by their mass spectra and retention times.

    • Quantify using a calibration curve based on the peak area of the molecular ion or a characteristic fragment.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for purity assessment as it does not require a reference standard of the same compound.

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output Analyte_Integral Integral of Analyte Signal (Ix) Purity_Formula Purity(x) = (Ix / Nx) * (Ncal / Ical) * (Mcal / Mx) * (Wx / Wcal) * Pcal Analyte_Integral->Purity_Formula Calibrant_Integral Integral of Calibrant Signal (Ical) Calibrant_Integral->Purity_Formula Analyte_Nuclei Number of Nuclei for Analyte Signal (Nx) Analyte_Nuclei->Purity_Formula Calibrant_Nuclei Number of Nuclei for Calibrant Signal (Ncal) Calibrant_Nuclei->Purity_Formula Analyte_Weight Weight of Analyte (Wx) Analyte_Weight->Purity_Formula Calibrant_Weight Weight of Calibrant (Wcal) Calibrant_Weight->Purity_Formula Analyte_MW Molecular Weight of Analyte (Mx) Analyte_MW->Purity_Formula Calibrant_MW Molecular Weight of Calibrant (Mcal) Calibrant_MW->Purity_Formula Calibrant_Purity Purity of Calibrant (Pcal) Calibrant_Purity->Purity_Formula Analyte_Purity Purity of Analyte (Px) Purity_Formula->Analyte_Purity

Caption: Logical Flow for qNMR Purity Calculation.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh the tetryl sample and a certified internal calibration standard (calibrant) with known purity into an NMR tube.

    • The calibrant should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Dissolve the sample and calibrant in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of tetryl and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (Pₓ) can be calculated using the following formula[9]: Purityₓ (%) = (Iₓ / Nₓ) * (N꜀ₐₗ / I꜀ₐₗ) * (Mₓ / M꜀ₐₗ) * (W꜀ₐₗ / Wₓ) * P꜀ₐₗ * 100 Where:

    • I = integral area

    • N = number of protons giving rise to the signal

    • M = molecular weight

    • W = weight

    • P = purity

    • x = analyte (tetryl)

    • cal = calibrant

Alternative Reference Standards

While certified reference materials (CRMs) for tetryl are the primary standard, other related compounds can be used for method development and as internal standards. Restek and other suppliers offer single-component tetryl solutions, often at a concentration of 1000 µg/mL in acetonitrile.[8][10] For methods like GC-MS, isotopically labeled internal standards (e.g., 2,6-DNT-D3) are recommended to correct for extraction and instrumental variability.[6]

Conclusion

The selection of an appropriate analytical method for assessing the purity of this compound reference standards depends on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the potential for thermal degradation of the analyte. HPLC is a robust and widely applicable technique for tetryl analysis. GC-MS provides high sensitivity but requires careful method development to mitigate thermal decomposition. qNMR offers a primary method for purity determination without the need for a specific tetryl CRM but is less sensitive than chromatographic techniques. By understanding the principles, advantages, and limitations of each method, researchers can select the most suitable approach to ensure the quality and accuracy of their reference standards.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of N-Methyl-2,4,6-trinitroaniline (tetryl) and a series of structurally related nitroaniline compounds. The information presented is based on experimental data from various scientific sources, offering insights into the thermal decomposition behavior of these energetic materials.

Data Presentation: Thermal Properties of Nitroanilines

The following table summarizes key thermal stability parameters for this compound and its analogues. These parameters, primarily obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal hazards and decomposition characteristics of these compounds.

Compound NameStructureMelting Point (°C)Decomposition Onset/Peak Temperature (°C)Key Observations from Thermal Analysis
This compound (Tetryl) C₇H₅N₅O₈129.5[1]~187 (Decomposes)[1][2]The initial decomposition step involves the rupture of the N-NO₂ bond with an activation energy of 177 kJ/mol.[3] Decomposition is autocatalytic.[3]
2,4,6-Trinitroaniline (Picramide) C₆H₄N₄O₆188[4]Explodes before boiling[4]Considered a dangerously explosive material.[4]
N,N-Dimethyl-2,4,6-trinitroaniline C₈H₈N₄O₆No dataNo dataStructurally related to tetryl, with a second methyl group on the amine nitrogen.
2,4-Dinitroaniline C₆H₅N₃O₄176 - 180Onset ~225, Peak ~300Decomposes violently at elevated temperatures.
N-Methyl-4-nitroaniline C₇H₈N₂O₂149 - 151[5][6][7]Thermally stable up to the melting point.Used as a stabilizer for gunpowder and a desensitizing agent for some explosives.[5]
2-Nitroaniline C₆H₆N₂O₂71.5[8]Major weight loss between 110 - 199The position of the nitro group influences its thermal stability.
3-Nitroaniline C₆H₆N₂O₂114[9]Decomposes upon strong heating.Thermal stability is influenced by impurities.
4-Nitroaniline C₆H₆N₂O₂146 - 149Stable up to its melting point.Considered the most stable among the mononitroaniline isomers.[10]

Experimental Protocols

The data presented in this guide are primarily derived from standard thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following provides a generalized overview of the experimental protocols typically employed for the analysis of energetic materials like nitroanilines.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the temperature and heat flow associated with thermal transitions in a material.

  • Apparatus: A differential scanning calorimeter equipped with a high-pressure crucible capability is essential for analyzing energetic materials.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a crucible, often made of aluminum or gold-plated steel for high-pressure applications.

  • Experimental Conditions:

    • Heating Rate: A controlled linear heating rate, typically in the range of 5 to 20 °C/min, is applied.

    • Temperature Range: The sample is heated over a temperature range that encompasses the melting and decomposition events of interest.

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative reactions.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature, peak temperature, and the area under the peak (enthalpy change) are key parameters determined from the analysis.

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer with a sensitive microbalance.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, commonly between 10 to 20 °C/min, is used.

    • Temperature Range: The analysis is performed over a temperature range sufficient to induce the decomposition of the sample.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal decomposition without oxidation.

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature ranges of different mass loss steps provide information about the thermal stability and decomposition profile of the material.

Mandatory Visualization

Thermal Decomposition Pathways of Nitroanilines

The thermal decomposition of nitroanilines can proceed through several pathways, with the specific mechanism often depending on the molecular structure, particularly the number and position of the nitro groups and any N-alkyl substituents. The following diagram illustrates the principal logical relationships in the decomposition of these compounds.

General Thermal Decomposition Pathways of Nitroanilines Nitroaniline_Compound Nitroaniline_Compound Initial_Heating Thermal Energy Input Nitroaniline_Compound->Initial_Heating N-NO2_Cleavage N-NO₂ Bond Homolysis (Primary pathway for Tetryl) Initial_Heating->N-NO2_Cleavage C-NO2_Cleavage C-NO₂ Bond Homolysis (Aromatic Nitro Groups) Initial_Heating->C-NO2_Cleavage Amino_Group_Reactions Amino Group Participation (e.g., H-abstraction) Initial_Heating->Amino_Group_Reactions Radical_Fragments Formation of Radical Fragments N-NO2_Cleavage->Radical_Fragments C-NO2_Cleavage->Radical_Fragments Amino_Group_Reactions->Radical_Fragments Secondary_Reactions Secondary Reactions (e.g., polymerization, condensation) Radical_Fragments->Secondary_Reactions Gaseous_Products Gaseous Products (NO₂, N₂, CO, CO₂, H₂O) Secondary_Reactions->Gaseous_Products Solid_Residue Solid Residue (e.g., Carbonaceous material) Secondary_Reactions->Solid_Residue

Caption: General decomposition pathways for nitroaniline compounds.

This guide provides a foundational understanding of the thermal stability of this compound and related compounds. For more in-depth analysis and specific applications, consulting the primary research literature is recommended.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting N-Methyl-2,4,6-trinitroaniline (Tetryl) Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the primary metabolites of N-Methyl-2,4,6-trinitroaniline (tetryl), a significant compound in environmental and toxicological studies. The principal metabolites covered are this compound (NMPA), picric acid, and picramic acid. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performance characteristics based on available experimental data.

Metabolic Pathway of Tetryl

The biotransformation of tetryl primarily involves the removal of the methylnitramine group to form this compound (NMPA), followed by further metabolism to picric acid and subsequently to picramic acid through the reduction of a nitro group.[1][2] This metabolic cascade is a critical aspect of understanding the toxicokinetics and biological impact of tetryl exposure.

tetryl_metabolism Tetryl This compound (Tetryl) NMPA This compound (NMPA) Tetryl->NMPA Denitration Picric_Acid Picric Acid NMPA->Picric_Acid Demethylation & Hydrolysis Picramic_Acid Picramic Acid Picric_Acid->Picramic_Acid Nitroreduction

Caption: Metabolic pathway of this compound (tetryl).

Comparison of Analytical Methods

The choice of an analytical method for tetryl metabolite quantification depends on factors such as required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the performance of HPLC-UV, GC-MS, and LC-MS/MS based on available data.

Table 1: Performance Comparison of Analytical Methods for Tetryl Metabolite Detection in Urine
ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) Picric Acid: ~0.1 µg/mL (estimated) Picramic Acid: ~0.3 µg/mL (estimated) NMPA: Data not availableNMPA: Data not available Requires derivatizationPicric Acid: 0.1 µg/L[3] Picramic Acid: 0.3 µg/L[3] NMPA: Data not available
Limit of Quantification (LOQ) Data not availableData not availableData not available
Accuracy (% Recovery) Data not availableData not availablePicric Acid: 89-107% (in water)[3] Picramic Acid: 72-101% (in water)[3]
Precision (% RSD) Data not availableData not availablePicric Acid & Picramic Acid: 4.9-14.7% (in water)[3]
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Note: Quantitative data for urine matrices is limited in the reviewed literature. The data for LC-MS/MS was obtained from studies on water samples and is included for comparative purposes.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative workflows for sample preparation and analysis using the compared techniques.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a general workflow for the analysis of tetryl metabolites in urine, from sample collection to data analysis. Specific steps will vary depending on the chosen analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Extraction Extraction (LLE or SPE) Urine_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution HPLC HPLC-UV Reconstitution->HPLC GCMS GC-MS Reconstitution->GCMS LCMSMS LC-MS/MS Reconstitution->LCMSMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized experimental workflow for tetryl metabolite analysis.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a cost-effective and robust method suitable for the routine analysis of aromatic compounds like picric acid and picramic acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine, add a suitable internal standard.

  • Acidify the sample with an appropriate acid (e.g., HCl) to a pH of ~2.

  • Extract the metabolites with 5 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (Illustrative)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength appropriate for the metabolites (e.g., ~350 nm for picric acid).

GC-MS Method

Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity, particularly for the identification of NMPA. However, it requires derivatization of the polar metabolites to increase their volatility.

Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load 5 mL of the urine sample onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the metabolites with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under nitrogen.

  • Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

Chromatographic and Mass Spectrometric Conditions (Illustrative)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry is the most sensitive and selective technique, providing excellent performance for the trace-level quantification of all three metabolites without the need for derivatization.

Sample Preparation: "Dilute-and-Shoot"

  • Centrifuge the urine sample at 10,000 rpm for 5 minutes to remove particulate matter.

  • Take an aliquot of the supernatant and dilute it (e.g., 1:10) with the initial mobile phase containing an appropriate internal standard.

  • Vortex the mixture and directly inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions (Illustrative)

  • Column: A suitable reverse-phase or HILIC column depending on the polarity of the metabolites.

  • Mobile Phase: A gradient elution using a combination of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive (e.g., formic acid or ammonium formate) to improve ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for picric and picramic acid, and positive or negative mode for NMPA.

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte.

References

Comparative Spectroscopic Analysis of N-Methyl-2,4,6-trinitroaniline Polymorphs: A Guided Approach

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for the comparative spectroscopic analysis of polymorphs of N-Methyl-2,4,6-trinitroaniline. Due to the limited publicly available data on the specific polymorphs of this compound, this document leverages a comprehensive study on a closely related and structurally similar compound, 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), which is known to exhibit color polymorphism. The methodologies and data presentation formats provided herein serve as a robust template for the analysis of this compound polymorphs as they are identified and characterized.

This compound, also known as N-Methylpicramide, is a nitroaromatic compound of interest in various fields, including materials science and pharmaceuticals. The existence of polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, such as solubility, melting point, stability, and bioavailability. Therefore, the thorough characterization of different polymorphic forms is crucial. Spectroscopic techniques are powerful, non-destructive tools for identifying and differentiating polymorphs.

Spectroscopic Data for this compound

Case Study: Polymorphs of 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

A detailed study on the polymorphs of TMA provides an excellent model for the comparative spectroscopic analysis that can be applied to this compound.[7][8][9] TMA exhibits three distinct color polymorphs: red, orange, and yellow.[7][8] These polymorphs have been extensively characterized using a suite of spectroscopic and analytical techniques.

Data Presentation: Spectroscopic Comparison of TMA Polymorphs

The following tables summarize the key spectroscopic data obtained for the red, orange, and yellow polymorphs of TMA.

Table 1: Comparative FT-IR and Raman Spectroscopic Data (cm⁻¹) for TMA Polymorphs

Vibrational ModeRed Polymorph (cm⁻¹)Orange Polymorph (cm⁻¹)Yellow Polymorph (cm⁻¹)
FT-IR
N-H Stretch338533883395
C-H Stretch (aromatic)3100-30003100-30003100-3000
NO₂ Asymmetric Stretch1540, 15251538, 15231535, 1520
NO₂ Symmetric Stretch134513481350
C-N Stretch127012721275
Raman
N-H Stretch338433873394
NO₂ Asymmetric Stretch1541, 15261539, 15241536, 1521
NO₂ Symmetric Stretch134613491351

Note: This table presents a selection of key vibrational bands. The full spectra exhibit more complex patterns that can be used for detailed comparison. Data is based on the study of 2,4,6-Trinitro-N-(m-tolyl)aniline.[7][8]

Table 2: Comparative UV-Vis Spectroscopic Data for TMA Polymorphs

Polymorphλmax (nm)Color
Red~500Red
Orange~470Orange
Yellow~430Yellow

Note: The λmax values are approximate and correspond to the solid-state absorption maxima, which are responsible for the observed colors of the polymorphs. Data is based on the study of 2,4,6-Trinitro-N-(m-tolyl)aniline.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of TMA polymorphs, which can be adapted for this compound.

Polymorph Screening and Crystallization
  • Objective: To produce different polymorphic forms of the target compound.

  • Protocol:

    • Dissolve the synthesized compound in a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, ethyl acetate) at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature to induce crystallization.

    • Alternatively, employ solvent/anti-solvent precipitation or evaporation techniques under controlled conditions.

    • Carefully collect the resulting crystals by filtration and dry them under vacuum.

    • Visually inspect the crystals for differences in color and morphology.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To obtain the infrared absorption spectrum of each polymorph.

  • Protocol:

    • Prepare the solid samples using the KBr pellet method. Mix a small amount of the crystalline sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

    • Collect and average a sufficient number of scans (e.g., 64 scans) to ensure a good signal-to-noise ratio.

Raman Spectroscopy
  • Objective: To obtain the Raman scattering spectrum of each polymorph.

  • Protocol:

    • Place a small amount of the crystalline sample on a microscope slide.

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

    • Focus the laser onto the sample using an appropriate objective lens (e.g., 20x).

    • Acquire the Raman spectrum over a suitable wavenumber range (e.g., 100-3500 cm⁻¹).

    • Set the laser power and acquisition time to obtain a high-quality spectrum without causing sample degradation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To measure the solid-state electronic absorption spectra of the polymorphs.

  • Protocol:

    • Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

    • Grind the crystalline samples into a fine powder.

    • Mount the powder in the sample holder of the diffuse reflectance accessory.

    • Record the reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

    • Convert the reflectance data to absorbance using the Kubelka-Munk function.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the TMA polymorphs.

G cluster_synthesis Synthesis & Polymorph Screening cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Synthesis Synthesis of This compound Recrystallization Recrystallization from various solvents Synthesis->Recrystallization Polymorphs Identification of Polymorphs (A, B, C...) Recrystallization->Polymorphs FTIR FT-IR Spectroscopy Polymorphs->FTIR Raman Raman Spectroscopy Polymorphs->Raman UVVis UV-Vis Spectroscopy Polymorphs->UVVis Data Comparative Analysis of Spectroscopic Data FTIR->Data Raman->Data UVVis->Data

Caption: Experimental workflow for the comparative spectroscopic analysis of polymorphs.

G cluster_polymorphs TMA Polymorphs TMA 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) Red Red Polymorph TMA->Red Crystallization (e.g., Toluene) Orange Orange Polymorph TMA->Orange Crystallization (e.g., Ethanol) Yellow Yellow Polymorph TMA->Yellow Crystallization (e.g., Acetonitrile)

Caption: Relationship between TMA and its identified color polymorphs.

This guide provides a comprehensive framework for the comparative spectroscopic analysis of this compound polymorphs. By applying these methodologies, researchers can effectively characterize and differentiate between different crystalline forms, which is essential for controlling the properties and performance of this and other polymorphic compounds.

References

Safety Operating Guide

Proper Disposal of N-Methyl-2,4,6-trinitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Methyl-2,4,6-trinitroaniline, also known as Tetryl, is a highly sensitive and dangerous explosive material. This document provides guidance for its handling and disposal, which should only be performed by trained professionals in a controlled laboratory environment. Under no circumstances should untrained individuals attempt to handle or dispose of this substance.

This compound is a high-energy material that requires meticulous handling and specialized disposal procedures to mitigate the significant risks it poses, including explosion and toxicity. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the surrounding environment.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of critical safety information:

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE) & Engineering Controls
Explosive (Division 1.1) : Risk of mass explosion.[1]Engineering Controls : Use in a well-ventilated area or under a chemical fume hood.[2]
Flammable Solid : Highly flammable.[1]Eye/Face Protection : Wear chemical safety goggles or a face shield.[1][2]
Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[1][3]Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[2]
Specific Target Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[1][3]Body Protection : Wear a lab coat, and consider additional protective clothing.[1][2]
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[4]
Do not subject to grinding, shock, or friction. [1]
Keep wetted with water. [1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, regional, and national regulations. The primary and most crucial step is to engage a licensed hazardous waste disposal company with experience in handling energetic materials.[5][6]

1. Initial Internal Laboratory Handling and Segregation:

  • Inventory Management : Maintain a detailed inventory of all potentially explosive compounds (PECs), including this compound. Note the date of receipt and opening on the container.[7]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams. It must be stored and disposed of separately.

  • Containerization : Use only approved, dedicated, and clearly labeled containers for the waste.[8] The container should be compatible with the chemical and capable of being securely closed.

  • Wetting : If the material is dry, it may need to be wetted with water to reduce its sensitivity.[1] This should only be done by personnel experienced in handling this specific compound.

2. Arranging for Professional Disposal:

  • Contact a Specialized Vendor : Immediately contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Inform them that you have explosive waste requiring disposal.[6]

  • Provide Detailed Information : Be prepared to provide the chemical name, quantity, and any other relevant information from the SDS.

  • Follow Vendor Instructions : The disposal company will provide specific instructions for packaging and preparing the waste for pickup. Follow their guidance precisely.

3. Spill or Contamination Cleanup:

In the event of a small spill, and only if you are trained to handle such situations:

  • Evacuate and Secure the Area : Immediately alert others and restrict access to the spill area.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off any equipment that could create a spark.[9]

  • Dampen the Material : Carefully dampen the spilled solid with an appropriate solvent like acetone.[9]

  • Containment : Use an absorbent, non-combustible material to collect the dampened substance.

  • Package for Disposal : Place the contaminated absorbent material into a designated, labeled container for explosive waste.[9]

  • Decontaminate : Clean the spill area with the same solvent, followed by soap and water.[9]

  • Report the Incident : Report the spill to your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs Professional Disposal cluster_spill Spill Response (Trained Personnel Only) start Identify this compound Waste segregate Segregate from Other Waste Streams start->segregate spill Spill Occurs start->spill containerize Place in a Labeled, Approved Container segregate->containerize wet Ensure Material is Appropriately Wetted (If Required) containerize->wet store Store in a Secure, Cool, Ventilated Area wet->store contact_ehs Contact EHS or Certified Disposal Vendor store->contact_ehs provide_info Provide Chemical Details and Quantity contact_ehs->provide_info follow_instructions Follow Vendor's Packaging & Pickup Instructions provide_info->follow_instructions disposal Professional Disposal (e.g., Industrial Combustion) follow_instructions->disposal secure_area Secure Area & Remove Ignition Sources spill->secure_area dampen Dampen with Acetone secure_area->dampen contain Contain with Inert Absorbent dampen->contain package_spill Package Contaminated Material for Disposal contain->package_spill package_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: Essential Personal Protective Equipment and Protocols for Handling N-Methyl-2,4,6-trinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling N-Methyl-2,4,6-trinitroaniline, a highly hazardous and potentially explosive compound. This guide provides essential, step-by-step safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of laboratory personnel.

This compound, also known as Tetryl, is classified as an explosive, a flammable liquid and vapor, and is toxic if swallowed, inhaled, or comes into contact with skin[1]. Due to its hazardous nature, a multi-layered approach to safety, combining engineering controls, administrative controls, and appropriate personal protective equipment, is mandatory.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE ensemble is the most critical barrier between laboratory personnel and the potential hazards of this compound. The following table summarizes the required PPE for handling this substance.

PPE CategorySpecificationsRationale
Hand Protection - Primary: Exam-style nitrile gloves (minimum 4mil thickness) for incidental contact with solids. - Secondary: Utility-grade nitrile or neoprene gloves worn over primary gloves for handling solutions or larger quantities[2]. - General: Chemical protection gloves tested according to EN 374[3].Prevents dermal absorption of this toxic substance[1]. Utility-grade gloves offer enhanced protection when there is a higher likelihood of skin contact[2].
Eye and Face Protection - Mandatory: ANSI Z87.1-compliant safety goggles with side shields[4]. - Enhanced Protection: A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing or explosion[2][4].Protects eyes from contact with the chemical, which can cause serious eye irritation[1][3], and shields the face from potential explosions or splashes.
Body Protection - Primary: Long pants and closed-toe, solid-top shoes[2]. - Secondary: A flame-resistant lab coat (e.g., Nomex®) is required[4]. - Additional: An apron or oversleeves may be necessary where significant chemical contact is likely[2].Provides a barrier against accidental skin contact and protects from thermal hazards in case of fire or explosion. Flame-resistant materials offer crucial protection against ignition[5].
Respiratory Protection - Required: Work must be conducted in a certified chemical fume hood or other locally exhausted ventilation system[2]. - For Spills/Emergencies: A self-contained breathing apparatus (SCBA) may be necessary for emergency responders[1]. - Dust Generation: Respiratory protection is required when dusts are generated[6].Prevents inhalation of toxic dust or vapors[1]. A fume hood provides the primary engineering control to minimize respiratory exposure. Emergency situations may require a higher level of respiratory protection.

Operational and Disposal Plans

Adherence to a strict, procedural workflow is paramount for the safe handling of this compound. The following diagram outlines the essential steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Verify Functionality of Fume Hood and Emergency Equipment A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Work Exclusively Within a Certified Chemical Fume Hood C->D Proceed to Handling E Use Non-Sparking Tools and Grounded Equipment D->E F Avoid Shock, Friction, and Heat Sources E->F G Dispense Smallest Quantities Necessary F->G H Decontaminate Work Area and Equipment G->H Proceed to Post-Handling I Segregate and Label Waste in Approved Containers H->I J Dispose of Waste via Approved Hazardous Waste Program I->J K Remove and Properly Dispose of/Decontaminate PPE J->K L Wash Hands Thoroughly K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.